molecular formula C36H67N11O8S2 B549795 Myomodulin CAS No. 110570-93-9

Myomodulin

Cat. No.: B549795
CAS No.: 110570-93-9
M. Wt: 846.1 g/mol
InChI Key: XJKLGCYMUGPWSS-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myomodulin is a bioactive neuropeptide first identified in the marine mollusk Aplysia and is a valuable tool for studying neuromodulation. It is present in identified motor neurons, such as the ARC (accessory radula closer) motor neuron B16, and functions as a co-transmitter to shape muscle contractions . Research has revealed that this compound exhibits complex, multi-site actions. It can exert inhibitory modulation at both presynaptic and postsynaptic locations at neuromuscular junctions . Postsynaptically, this compound activates a distinctive potassium current in muscle fibers, which can be blocked by 4-aminopyridine (4-AP), leading to a reduction in the peak amplitude of contractions . Presynaptically, it inhibits the release of neurotransmitters, including acetylcholine and other peptides like buccalin, which can increase contraction latency . The peptide's function extends beyond peripheral muscles; in the central pattern generator (CPG) that controls the leech heartbeat, this compound modulates bursting activity by increasing the h-current while concurrently inhibiting the Na+/K+ pump current, demonstrating its role in shaping rhythmic motor output . Multiple isoforms exist, such as this compound A and this compound B, which are derived from the same neurons but can display differences in their bioactivity . The product supplied is this compound A, with the amino acid sequence Pro-Met-Ser-Met-Leu-Arg-Leu-NH2 and a molecular weight of 846.13 g/mol . It is provided as a white to off-white lyophilized powder with a purity of greater than 95% as determined by HPLC. This product is labeled with the CAS number 110570-93-9 and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H67N11O8S2/c1-20(2)17-26(29(37)49)45-31(51)23(10-8-14-41-36(38)39)42-34(54)27(18-21(3)4)46-32(52)24(11-15-56-5)44-35(55)28(19-48)47-33(53)25(12-16-57-6)43-30(50)22-9-7-13-40-22/h20-28,40,48H,7-19H2,1-6H3,(H2,37,49)(H,42,54)(H,43,50)(H,44,55)(H,45,51)(H,46,52)(H,47,53)(H4,38,39,41)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKLGCYMUGPWSS-RMIXPHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H67N11O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110570-93-9
Record name Myomodulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110570939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Myomodulin Gene Characterization and Precursor Polypeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides initially discovered in the opisthobranch mollusk Aplysia californica and subsequently identified in other species, including the freshwater snail Lymnaea stagnalis. These peptides play a significant role as neuromodulators, particularly in the regulation of muscle contractility. This technical guide provides a comprehensive overview of the characterization of the myomodulin gene and its precursor polypeptide, detailing the molecular architecture, encoded peptides, and the experimental methodologies employed in their study. The information presented herein is intended to serve as a valuable resource for researchers investigating neuropeptide function, signaling pathways, and their potential as targets for drug development.

This compound Gene and Precursor Polypeptide Characterization

The this compound gene encodes a precursor polypeptide that undergoes post-translational processing to yield multiple bioactive this compound peptides. The characterization of this gene and its product has been pivotal in understanding the diversity and function of this neuropeptide family.

Data Presentation: this compound Gene and Precursor Summary

The following tables summarize the key quantitative data for the this compound gene and precursor polypeptide in Aplysia californica and Lymnaea stagnalis.

Table 1: this compound Gene and Precursor Polypeptide Characteristics in Aplysia californica

FeatureDescriptionReference
Gene Contains a single exon encoding all this compound-related peptides.[1][2]
Precursor Polypeptide Length 370 amino acids.[3]
Signal Peptide Predicted cleavage site after Gly20.[4]
Encoded this compound Peptides 7 different this compound-related peptides.[2]
This compound A Copies 10 contiguous copies of this compound A (PMSMLRLamide).[2]

Table 2: this compound Peptides Encoded by the Aplysia californica Precursor

Peptide NameSequence
This compound APMSMLRLamide
This compound BGWSMLRLamide
This compound CGFSMLRLamide
This compound DGLQMLRLamide
This compound ENMSMLRLamide
This compound FSMSMLRLamide
This compound GSLSMLRLamide

Table 3: this compound Gene and Precursor Polypeptide Characteristics in Lymnaea stagnalis

FeatureDescriptionReference
Gene Transcribed as a single spliced transcript from an upstream promoter region containing multiple cAMP-responsive elements.[4][5]
Precursor Polypeptide Length 330 amino acids (propeptide after signal sequence cleavage).[4]
Signal Peptide Predicted cleavage site after Gly20.[4]
Encoded this compound Peptides 5 structurally similar forms of this compound.[5]
This compound A (PMSMLRLamide) Copies 9 copies of PMSMLRLamide.[5]

Table 4: this compound Peptides Encoded by the Lymnaea stagnalis Precursor

Peptide NameSequence
This compound 1GLQMLRLamide
This compound 2QIPMLRLamide
This compound 3SMSMLRLamide
This compound 4SLSMLRLamide
This compound 5 (this compound A)PMSMLRLamide

Experimental Protocols

The characterization of the this compound gene and its precursor polypeptide has relied on a combination of molecular biology, biochemistry, and analytical techniques. The following sections provide detailed methodologies for key experiments.

cDNA Library Construction and Screening for this compound Gene

This protocol outlines the general steps for creating and screening a cDNA library to isolate the gene encoding the this compound precursor.

1.1. mRNA Isolation:

  • Isolate total RNA from the central nervous system (CNS) ganglia of the organism of interest using a guanidinium thiocyanate-phenol-chloroform extraction method.

  • Purify poly(A)+ mRNA from the total RNA using oligo(dT)-cellulose chromatography. The poly(A) tail at the 3' end of eukaryotic mRNAs allows for their selective isolation.

1.2. First-Strand cDNA Synthesis:

  • Anneal an oligo(dT) primer to the poly(A) tail of the mRNA.

  • Use reverse transcriptase to synthesize a single-stranded complementary DNA (cDNA) molecule, creating an mRNA-cDNA hybrid.

1.3. Second-Strand cDNA Synthesis:

  • Degrade the mRNA template using RNase H, which nicks the RNA in the hybrid.

  • Use DNA Polymerase I to synthesize the second cDNA strand, using the remaining RNA fragments as primers. The 3' end of the first cDNA strand will also fold back on itself (a hairpin loop) and act as a primer.

  • Treat with S1 nuclease to cleave the hairpin loop, resulting in a double-stranded cDNA molecule.

1.4. cDNA Cloning:

  • Ligate the double-stranded cDNA into a suitable vector, such as a plasmid or a lambda phage. Often, linker or adapter sequences are added to the ends of the cDNA to facilitate ligation.

  • Transform competent E. coli host cells with the ligation mixture.

1.5. Library Screening:

  • Plate the transformed bacteria on nutrient agar to grow individual colonies or plaques.

  • Transfer the colonies/plaques to a nitrocellulose or nylon membrane.

  • Lyse the cells and denature the DNA on the membrane.

  • Hybridize the membrane with a labeled probe. For the initial isolation of the this compound gene, a degenerate oligonucleotide probe designed based on the amino acid sequence of a purified this compound peptide can be used.

  • Wash the membrane to remove unbound probe and expose it to X-ray film (for radioactive probes) or a suitable detection system (for non-radioactive probes).

  • Identify positive clones (those that hybridize to the probe) and isolate them for sequencing and further characterization.

In Situ Hybridization for this compound mRNA Localization

This protocol describes the localization of this compound mRNA expression within tissues.

2.1. Tissue Preparation:

  • Fix dissected CNS ganglia in 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Cryoprotect the tissue by incubating in a sucrose/PBS solution.

  • Embed the tissue in a suitable medium (e.g., OCT compound) and freeze.

  • Cut thin sections (10-20 µm) using a cryostat and mount them on coated glass slides.

2.2. Probe Preparation:

  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe (riboprobe) by in vitro transcription from a linearized plasmid containing the this compound cDNA. A sense probe should also be prepared as a negative control.

2.3. Hybridization:

  • Pre-treat the tissue sections with proteinase K to improve probe penetration.

  • Pre-hybridize the sections in a hybridization buffer to block non-specific binding sites.

  • Hybridize the sections with the DIG-labeled probe overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).

2.4. Post-Hybridization Washes and Detection:

  • Perform a series of stringent washes in saline-sodium citrate (SSC) buffer to remove unbound and non-specifically bound probe.

  • Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Wash to remove unbound antibody.

  • Incubate the sections with a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the hybridized probe.

2.5. Imaging:

  • Mount the slides with a coverslip and view under a microscope. The resulting colored precipitate will indicate the cells expressing this compound mRNA.

MALDI-TOF Mass Spectrometry for this compound Peptide Identification

This protocol outlines the direct tissue analysis of this compound peptides using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

3.1. Sample Preparation:

  • Dissect the neuronal tissue of interest (e.g., a specific ganglion or nerve).

  • Mount the fresh or frozen tissue section onto a MALDI target plate.

3.2. Matrix Application:

  • Apply a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) over the tissue section. The matrix co-crystallizes with the peptides and facilitates their ionization.

3.3. Mass Spectrometry Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • A pulsed laser is fired at the sample, causing the desorption and ionization of the matrix and the embedded peptides.

  • The ionized peptides are accelerated in an electric field and travel down a flight tube.

  • The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio.

  • A mass spectrum is generated, showing peaks corresponding to the different peptides present in the tissue.

3.4. Data Analysis:

  • Compare the masses of the observed peaks with the theoretical masses of the this compound peptides predicted from the precursor polypeptide sequence. This allows for the confirmation of the presence and processing of the predicted peptides.

Mandatory Visualizations

This compound Precursor Polypeptide Processing Workflow

Myomodulin_Processing_Workflow cluster_gene This compound Gene cluster_transcription Transcription & Splicing cluster_translation Translation cluster_processing Post-translational Processing Gene This compound Gene mRNA pre-mRNA Gene->mRNA Transcription spliced_mRNA Mature mRNA mRNA->spliced_mRNA Splicing Precursor Precursor Polypeptide (with signal peptide) spliced_mRNA->Precursor Translation Propeptide Propeptide Precursor->Propeptide Signal Peptide Cleavage Peptides Bioactive this compound Peptides Propeptide->Peptides Proteolytic Cleavage

Caption: Workflow of this compound precursor polypeptide processing.

This compound Signaling Pathway in Muscle Contraction

Myomodulin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels PKA->Ion_Channels Phosphorylates Ca_Influx Increased Ca2+ Influx Ion_Channels->Ca_Influx Leads to Muscle_Contraction Potentiation of Muscle Contraction Ca_Influx->Muscle_Contraction Enhances Experimental_Techniques_Relationship cluster_gene_discovery Gene Discovery & Characterization cluster_expression_analysis Expression Analysis cluster_peptide_validation Peptide Validation cDNA_Library cDNA Library Construction & Screening Gene_Sequencing Gene Sequencing cDNA_Library->Gene_Sequencing Identifies Gene In_Situ_Hybridization In Situ Hybridization Gene_Sequencing->In_Situ_Hybridization Provides Probe Sequence MALDI_TOF MALDI-TOF MS Gene_Sequencing->MALDI_TOF Predicts Peptide Masses In_Situ_Hybridization->MALDI_TOF Identifies Tissues for Analysis

References

Myomodulin peptide family and its members

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Myomodulin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The myomodulins (MMs) are a significant family of neuropeptides, first identified in the sea slug Aplysia, that act as crucial neuromodulators, primarily at neuromuscular junctions.[1][2] They function as cotransmitters, often alongside acetylcholine, to fine-tune the properties of muscle contraction, including its strength, speed, and relaxation rate.[3][4] Encoded by a single gene, a precursor polypeptide is processed into multiple distinct but structurally related peptides, each exhibiting a unique spectrum of bioactivity.[5][6] This molecular diversity allows for a highly nuanced and complex regulation of physiological functions. Myomodulins exert their effects through multiple signaling pathways, involving the modulation of various ion channels, making them and their receptors potential targets for therapeutic development in areas requiring modulation of muscular or neuronal activity. This guide provides a comprehensive overview of the this compound family, its members, their physiological roles, underlying signaling mechanisms, and the key experimental protocols used in their study.

The this compound Peptide Family: Members and Structure

The this compound family comprises several small, bioactive peptides that share a conserved C-terminal motif, typically -Met-Leu-Arg-Leu-NH2.[5] They were first isolated from the accessory radula closer (ARC) muscle and associated motor neurons in Aplysia.[1][2] Subsequent research has identified at least nine distinct members in Aplysia (Myomodulins A-I) and related peptides in other mollusks like the snail Lymnaea.[7][8]

This compound Peptide Sequences

The primary structures of the nine this compound peptides identified in Aplysia motor neuron B16, which innervates the ARC muscle, are detailed below. This diversity arises from the processing of a single precursor protein.[7]

Peptide Name Abbreviation Amino Acid Sequence
This compound AMMAPro-Met-Ser-Met-Leu-Arg-Leu-NH₂
This compound BMMBGly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH₂
This compound CMMCGly-Trp-Ser-Met-Leu-Arg-Leu-NH₂
This compound DMMDGly-Leu-Ser-Met-Leu-Arg-Leu-NH₂
This compound EMMEGly-Leu-Gln-Met-Leu-Arg-Leu-NH₂
This compound FMMFSer-Leu-Asn-Met-Leu-Arg-Leu-NH₂
This compound GMMGThr-Leu-Ser-Met-Leu-Arg-Leu-NH₂
This compound HMMHGly-Leu-His-Met-Leu-Arg-Leu-NH₂
This compound IMMISer-Leu-Ser-Met-Leu-Arg-Leu-NH₂

Table 1: Amino Acid Sequences of this compound Family Members in Aplysia.[7]

Genetic Origin: The this compound Precursor

All this compound-related peptides in Aplysia are encoded on a single exon of one gene.[5][6] This gene produces a precursor polypeptide that contains multiple copies of the various this compound peptides, each flanked by basic amino acid cleavage sites (typically Lys-Arg), which are recognized by endoproteases during post-translational processing.[5] Notably, the precursor contains seven different this compound peptides, with this compound A being present in ten contiguous copies.[6][9] This genetic organization suggests a mechanism for the coordinated, yet potentially differential, expression and release of a suite of related modulators.

Myomodulin_Precursor_Processing cluster_gene This compound Gene cluster_processing Post-Translational Processing Gene Single Exon Precursor Precursor Polypeptide (Contains multiple MM copies) Gene->Precursor Transcription & Translation Cleavage Endoprotease Cleavage (at Lys-Arg sites) Precursor->Cleavage Peptides Mature this compound Peptides (MMA, MMB, MMC, etc.) Cleavage->Peptides Myomodulin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (Motor Neuron B16) cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) MM_Release This compound (MM) Release ACh_Release Acetylcholine (ACh) Release MM_Release->ACh_Release Inhibits (-) MM_Receptor MM Receptor (GPCR) MM_Release->MM_Receptor Binds Contraction Muscle Contraction ACh_Release->Contraction Initiates K_Channel K+ Channel (4-AP Sensitive) MM_Receptor->K_Channel Activates (+) Ca_Channel L-type Ca2+ Channel MM_Receptor->Ca_Channel Enhances (+) Hyperpolarization Hyperpolarization (Inhibition) K_Channel->Hyperpolarization K+ Efflux Ca_Influx Increased Ca2+ Influx (Potentiation) Ca_Channel->Ca_Influx Hyperpolarization->Contraction Reduces (-) Ca_Influx->Contraction Increases (+) Experimental_Workflow cluster_purification Peptide Identification cluster_function Functional Characterization A Tissue Extraction B RP-HPLC A->B C Bioassay B->C D Sequencing / MS C->D G Peptide Application D->G Apply identified peptide E Cell Dissociation F Voltage Clamp E->F F->G H Data Analysis G->H

References

Evolutionary Conservation of Myomodulin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulin is a family of neuropeptides that play a crucial role in modulating neuromuscular activity, particularly in mollusks. First identified in the sea slug Aplysia californica, myomodulins are known to potentiate muscle contractions and are involved in the regulation of feeding behavior.[1][2][3] This technical guide provides a comprehensive overview of the evolutionary conservation of this compound across various species, with a focus on its structure, function, and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of this compound Peptides

The evolutionary conservation of this compound is evident in the sequence similarities of the mature peptides and the organization of their precursor proteins across different species. The following tables summarize the amino acid sequences of known this compound-related peptides and the structural features of their precursor proteins.

Table 1: Amino Acid Sequence Alignment of this compound-Related Peptides

This table presents a multiple sequence alignment of this compound and related peptides from various species, highlighting conserved residues. The C-terminal "LRM-NH2" or "LRL-NH2" motif is a highly conserved feature.

SpeciesPeptide NameSequence
Aplysia californica (Sea Hare)This compound AP M S M L R L - NH2
This compound BG W S M L R L - NH2
This compound CG L Q M L R L - NH2
This compound DP M S V L R L - NH2
This compound EG A S M L R L - NH2
Lymnaea stagnalis (Pond Snail)This compound AP M S M L R L - NH2[4]
This compoundG L Q M L R L - NH2[5]
This compoundQ I P M L R L - NH2[5]
This compoundS M S M L R L - NH2[5]
This compoundS L S M L R L - NH2[5]
Mytilus edulis (Blue Mussel)Catch-relaxing peptide (CARP)A M P M L R L - NH2
Perinereis vancaurica (Annelid)Pev-myomodulinA M G M L R M - NH2
Table 2: Comparison of this compound Precursor Protein and Gene Structure

The this compound gene in both Aplysia and Lymnaea encodes a large precursor protein that is post-translationally processed to yield multiple copies of this compound-related peptides.[6][7] This table compares the key features of the this compound precursor and its gene structure in these two species.

FeatureAplysia californicaLymnaea stagnalis
Precursor Protein Size ~35-40 kDa~40.4 kDa[5]
Number of this compound Repeats Multiple copies of this compound A and other related peptides[6]9 copies of PMSMLRLamide and single copies of 4 other myomodulins[5]
Signal Peptide PresentPresent[5]
Cleavage Sites Dibasic (e.g., KR, RR) and monobasic (e.g., R) cleavage sitesPrimarily dibasic (KR) and some monobasic (R) cleavage sites[5]
Gene Structure Contains at least one intronContains a large intron (~19 kb)[5]

Signaling Pathway

This compound exerts its effects on target cells, such as muscle fibers, by binding to a G-protein coupled receptor (GPCR). While the specific receptor for this compound has not been definitively cloned and characterized, experimental evidence strongly suggests its existence and downstream signaling cascade. In Aplysia, this compound A application has been shown to increase intracellular cyclic AMP (cAMP) levels and activate cAMP-dependent protein kinase (PKA).[8] This suggests that the this compound receptor is coupled to a Gs protein, which upon activation, stimulates adenylyl cyclase to produce cAMP. The subsequent activation of PKA leads to the phosphorylation of downstream target proteins, ultimately modulating muscle contractility.

Myomodulin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Target_Proteins Target Proteins (e.g., muscle proteins) PKA->Target_Proteins Phosphorylates Response Modulation of Muscle Contraction Target_Proteins->Response

This compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Neuropeptide Identification and Sequencing via Mass Spectrometry

This protocol outlines a general workflow for the identification and sequencing of novel neuropeptides like this compound from tissue extracts.

Workflow Diagram:

Mass_Spectrometry_Workflow cluster_extraction Sample Preparation cluster_analysis Mass Spectrometry Analysis Tissue Nervous Tissue (e.g., Ganglia) Homogenization Homogenization (in acidic solution) Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE Solid Phase Extraction (C18 column) Supernatant1->SPE Elution Elution SPE->Elution Drying Drying Elution->Drying Resuspension Resuspend in LC-MS solvent Drying->Resuspension LC_MS LC-MS/MS Analysis Resuspension->LC_MS Data_Analysis Data Analysis (Database search, de novo sequencing) LC_MS->Data_Analysis Sequence Peptide Sequence Identification Data_Analysis->Sequence

Neuropeptide Identification Workflow

Methodology:

  • Tissue Extraction:

    • Dissect nervous tissue (e.g., ganglia) from the organism of interest on a cold plate.

    • Immediately homogenize the tissue in an acidic solution (e.g., 10% acetic acid in methanol) to inactivate proteases.

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the peptides.

  • Peptide Purification:

    • Use solid-phase extraction (SPE) with a C18 column to desalt and concentrate the peptide sample.

    • Wash the column with a low concentration of organic solvent (e.g., 0.1% trifluoroacetic acid in water) to remove salts and hydrophilic impurities.

    • Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

    • Dry the eluted sample using a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptide sample in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS), typically 0.1% formic acid in water.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Separate the peptides on a reverse-phase C18 column using a gradient of increasing organic solvent.

    • Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw MS/MS data using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

    • For novel peptides not present in databases, perform de novo sequencing to determine the amino acid sequence directly from the fragmentation pattern.

In Situ Hybridization for Localization of this compound mRNA

This protocol describes the localization of this compound mRNA in tissue sections to identify the neurons that synthesize this neuropeptide.

Workflow Diagram:

In_Situ_Hybridization_Workflow cluster_prep Tissue and Probe Preparation cluster_hybridization Hybridization and Detection Tissue_Fixation Tissue Fixation (e.g., 4% Paraformaldehyde) Cryoprotection Cryoprotection (Sucrose) Tissue_Fixation->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning Prehybridization Prehybridization Sectioning->Prehybridization Probe_Synthesis Synthesis of Labeled Antisense RNA Probe (e.g., DIG-labeled) Hybridization Hybridization with Probe Probe_Synthesis->Hybridization Prehybridization->Hybridization Washing Post-hybridization Washes Hybridization->Washing Antibody_Incubation Incubation with Anti-DIG Antibody (e.g., AP-conjugated) Washing->Antibody_Incubation Detection Colorimetric Detection (e.g., NBT/BCIP) Antibody_Incubation->Detection Microscopy Microscopy Detection->Microscopy

In Situ Hybridization Workflow

Methodology:

  • Tissue Preparation:

    • Fix the dissected tissue (e.g., central nervous system) in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect the tissue by incubating it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%).

    • Embed the tissue in a cryo-embedding medium and freeze it.

    • Cut thin sections (e.g., 10-20 µm) using a cryostat and mount them on coated slides.

  • Probe Synthesis:

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence using in vitro transcription.

  • Hybridization:

    • Prehybridize the tissue sections in a hybridization buffer to block non-specific binding sites.

    • Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).

  • Detection:

    • Perform a series of stringent post-hybridization washes to remove unbound probe.

    • Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).

    • Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate at the site of mRNA localization.

    • Counterstain the sections if desired and mount with a coverslip.

    • Visualize the results under a microscope.

Electrophysiological Recording of Neuromuscular Junction Modulation

This protocol details the method for recording the physiological effects of this compound on muscle contraction at the neuromuscular junction.

Workflow Diagram:

Electrophysiology_Workflow cluster_setup Preparation cluster_recording Recording and Analysis Dissection Dissect Muscle with Innervating Nerve Mounting Mount in Recording Chamber with Saline Dissection->Mounting Electrodes Position Stimulating and Recording Electrodes Mounting->Electrodes Baseline Record Baseline Muscle Contractions (Nerve Stimulation) Electrodes->Baseline Application Apply this compound Baseline->Application Post_Application Record Muscle Contractions in presence of this compound Application->Post_Application Washout Washout this compound Post_Application->Washout Analysis Analyze Changes in Contraction Amplitude and Kinetics Washout->Analysis

Electrophysiology Workflow

Methodology:

  • Preparation:

    • Dissect the target muscle along with its innervating nerve from the animal.

    • Mount the preparation in a recording chamber continuously perfused with physiological saline.

    • Place a stimulating electrode on the nerve to elicit muscle contractions.

    • Attach a force transducer to the muscle to measure the strength and kinetics of contractions.

  • Recording:

    • Stimulate the nerve with a train of electrical pulses to evoke baseline muscle contractions and record the resulting force.

    • Introduce this compound into the perfusion saline at a known concentration.

    • Continue to stimulate the nerve and record the muscle contractions in the presence of the peptide.

    • After observing the effect, wash out the peptide with fresh saline to see if the effect is reversible.

  • Data Analysis:

    • Measure the amplitude, time to peak, and relaxation rate of the muscle contractions before, during, and after this compound application.

    • Statistically analyze the changes to determine the modulatory effect of the peptide.

Evolutionary Conservation and Future Directions

The presence of this compound-related peptides in diverse protostome phyla, including mollusks and annelids, points to an ancient evolutionary origin of this neuropeptide family. The conservation of the C-terminal LRL-NH2 or LRM-NH2 motif is particularly striking and suggests its critical role in receptor binding and activation. The processing of multiple, functionally related peptides from a single precursor protein is a common strategy in neuropeptide evolution, allowing for a nuanced and combinatorial modulation of physiological processes.

The search for this compound orthologs in deuterostomes, including vertebrates, has so far not yielded definitive results. This suggests that the this compound family may be specific to the protostome lineage. However, the possibility of highly diverged homologs or functional analogs in other animal groups cannot be entirely ruled out and warrants further investigation through more sensitive bioinformatic approaches and comparative genomics.

A key area for future research is the definitive identification and characterization of the this compound receptor(s). Cloning and functional expression of the receptor will be crucial for understanding the molecular basis of this compound's action and for developing pharmacological tools to probe its function. Furthermore, elucidating the complete downstream signaling cascade, including the identification of the specific protein targets of PKA, will provide a more detailed picture of how this compound modulates cellular activity.

References

Myomodulin Receptor Identification and Characterization: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides that play a significant role in modulating neuromuscular activity, particularly in molluscan species such as Aplysia and Lymnaea.[1][2][3] These peptides are co-transmitters that potentiate muscle contractions, indicating the presence of specific receptors that mediate their effects.[3][4][5][6] However, the specific receptor or receptors for myomodulins have not yet been definitively identified and characterized, rendering them "orphan" receptors. This technical guide provides a comprehensive overview of the current knowledge of myomodulins and outlines a systematic approach to the identification and characterization of their cognate receptors, leveraging established methodologies for G protein-coupled receptor (GPCR) deorphanization.

Myomodulin Peptides and Precursors

This compound peptides are derived from a larger prepropeptide encoded by a single gene.[1][2][7][8] In Aplysia californica, the this compound gene encodes a precursor that can be proteolytically cleaved to produce multiple copies of this compound A and several other this compound-related peptides.[1][7][8] Similarly, in Lymnaea, a single gene encodes for various forms of this compound.[2][9]

Table 1: this compound Peptide Variants in Lymnaea

Peptide NameAmino Acid Sequence
This compound 1GLQMLRLamide
This compound 2QIPMLRLamide
This compound 3SMSMLRLamide
This compound 4SLSMLRLamide
This compound 5PMSMLRLamide (9 copies)

Source: Adapted from research on the Lymnaea this compound gene.[2][9]

The Presumed this compound Receptor: A GPCR

Based on the known signaling mechanisms of similar neuropeptides, it is highly probable that the this compound receptor is a G protein-coupled receptor (GPCR). The physiological effects of myomodulins, such as the potentiation of muscle contraction, are consistent with the activation of intracellular signaling cascades commonly initiated by GPCRs.[10] The identification of the this compound receptor, therefore, falls under the broader challenge of GPCR deorphanization.

Experimental Protocols for this compound Receptor Identification and Characterization

The following sections detail a hypothetical, yet experimentally sound, workflow for the identification and characterization of the this compound receptor.

Receptor Identification: A Reverse Pharmacology Approach

Given that the ligand (this compound) is known, a "reverse pharmacology" approach is the most direct strategy for identifying its receptor.[11][12] This involves screening a library of potential orphan GPCRs for activation by this compound peptides.

Experimental Workflow for this compound Receptor Deorphanization

G cluster_0 Preparation cluster_1 Screening cluster_2 Validation & Characterization A Synthesize this compound Peptides C Co-transfect GPCRs and Reporter Gene into Cell Line (e.g., HEK293, CHO) A->C B Construct Orphan GPCR Library (e.g., from Aplysia or Lymnaea CNS) B->C D Apply this compound Peptides C->D E Measure Reporter Activity (e.g., Calcium influx, cAMP levels) D->E F Identify 'Hit' GPCRs E->F G Dose-Response Curves (EC50 determination) F->G H Receptor Binding Assays (Kd, Bmax determination) F->H I Signaling Pathway Analysis F->I G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound MM_Receptor This compound Receptor (GPCR) This compound->MM_Receptor Binding G_Protein G Protein (α, β, γ) MM_Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response (e.g., Muscle Contraction Potentiation) Protein_Kinase->Cellular_Response Phosphorylation Cascade

References

Endogenous localization of Myomodulin in the nervous system

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Endogenous Localization of Myomodulin in the Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myomodulins (MMs) are a family of bioactive neuropeptides primarily identified in molluscan nervous systems.[1] They act as neuromodulators, often co-released with classical neurotransmitters, to fine-tune the activity of neural circuits controlling a variety of behaviors such as feeding and muscle contraction.[2][3][4] Understanding the precise anatomical and cellular distribution of these peptides is fundamental to elucidating their physiological roles and exploring their potential as targets for pharmacological intervention. This document provides a comprehensive overview of the endogenous localization of this compound peptides and their corresponding transcripts within the nervous system, details the experimental methodologies used for their detection, and summarizes key quantitative findings.

Localization of this compound in the Nervous System

The distribution of this compound has been primarily studied in the nervous systems of gastropod molluscs like Aplysia californica, Lymnaea stagnalis, and Clione limacina.[1][5][6] These studies have employed a combination of immunocytochemistry, in situ hybridization, and mass spectrometry to map the location of both the peptides and their mRNA transcripts.

Immunohistochemical Localization

Immunohistochemistry (IHC) using antibodies raised against this compound has revealed a widespread but specific distribution in the central and peripheral nervous systems.

  • In Aplysia californica : this compound-like immunoreactivity is found in neurons and cell clusters within all major central ganglia.[5] Immunoreactive fibers are also present in the connectives between ganglia and in peripheral nerves.[5] Specific identified neurons, such as the cholinergic buccal motor neuron B16 and the interneuron L10 in the abdominal ganglion, have been shown to contain this compound.[5][7] Peripherally, immunoreactive varicosities are located on tissues associated with feeding, digestive, cardiovascular, and reproductive systems.[5]

  • In Lymnaea stagnalis : this compound immunoreactivity has been localized in all 11 central ganglia, their connectives, and peripheral nerves.[1] Notably, this compound immunoreactivity is often found in neuronal clusters that also express FMRFamide-like peptides.[1] Double-labeling experiments confirmed the presence of this compound in the visceral white interneuron, which is involved in cardiorespiratory regulation.[1]

  • In Clione limacina : Approximately 50 central neurons show reactivity to this compound antiserum in all central ganglia except the pleural ganglia.[6] A dense network of immunoreactive processes is observed in the neuropil regions and connectives.[6] Peripherally, this compound-immunoreactive fibers innervate feeding structures like the hook sacs and buccal cones.[6]

In Situ Hybridization Localization

In situ hybridization (ISH) has been used to localize the mRNA transcripts encoding the this compound precursor protein, thereby identifying the sites of peptide synthesis.

  • In Lymnaea, this compound transcripts were found in the cytoplasm of a subset of neurons across all ring ganglia and the buccal ganglia.[8] Neurons in the left and right parietal ganglia and the visceral ganglia showed particularly intense staining, while neurons in the pedal ganglia displayed a range of staining intensities, suggesting differential expression levels.[8]

  • In Aplysia, the this compound gene is expressed in a tissue-specific manner, with mRNA localized to specific neurons within the central nervous system.[3][4]

Mass Spectrometry Detection

Mass spectrometry (MS) provides direct chemical evidence for the presence of specific this compound peptide isoforms in nervous tissue, complementing the localization data from IHC and ISH.[9][10]

  • In Lymnaea, laser desorption mass spectrometry analysis of the external right parietal nerve confirmed the presence of two predicted this compound peptides: GLQMLRLamide and PMSMLRLamide.[8] This analysis also validated endoproteolytic cleavage sites on the precursor protein.[8]

  • The application of MS imaging (MSI) is particularly useful for mapping the spatial distribution of multiple neuropeptides simultaneously within a tissue section without the need for labeling.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding this compound localization and expression from the cited literature.

SpeciesFindingLocationMethodReference
Aplysia californicaRatio of this compound A to this compound B is approximately 6:1.Neurons B16 and L10Purification/Sequencing[7]
Lymnaea stagnalisA single gene encodes 5 forms of this compound.Central Nervous SystemcDNA Cloning[8]
The peptide PMSMLRLamide is present in 9 copies on the precursor.Central Nervous SystemcDNA Cloning[8]
Clione limacinaApproximately 50 central neurons are reactive to this compound antiserum.Central GangliaImmunohistochemistry[6]

Experimental Protocols and Workflows

The localization of this compound relies on several key experimental techniques. Detailed, generalized protocols and workflows are provided below.

Immunohistochemistry (IHC) Workflow

IHC is used to visualize the location of this compound peptides in tissue sections using specific antibodies.

IHC_Workflow A Tissue Preparation (Fixation & Embedding) B Sectioning (Cryostat/Microtome) A->B C Antigen Retrieval (Optional) B->C D Blocking (e.g., Normal Serum) C->D E Primary Antibody Incubation (Anti-Myomodulin) D->E F Secondary Antibody Incubation (Enzyme/Fluorophore-conjugated) E->F G Signal Detection (Chromogen/Fluorescence) F->G H Microscopy & Imaging G->H

Caption: Generalized workflow for immunohistochemical (IHC) detection of this compound.

Protocol Details:

  • Tissue Preparation : Tissues (e.g., central ganglia) are fixed, typically with 4% paraformaldehyde, to preserve morphology and antigenicity.[11] For paraffin sections, tissues are dehydrated and embedded in paraffin wax; for frozen sections, they are cryoprotected and rapidly frozen.[11]

  • Sectioning : Embedded tissues are cut into thin sections (5-20 µm) using a microtome or cryostat and mounted on glass slides.[11]

  • Antigen Retrieval : For formalin-fixed, paraffin-embedded tissues, this step may be required to unmask antigenic sites.[11] It often involves heating the slides in a citrate or EDTA buffer.

  • Blocking : Slides are incubated with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.[12] Endogenous peroxidase activity may be quenched with H₂O₂ if using a horseradish peroxidase (HRP) detection system.[13]

  • Primary Antibody Incubation : Slides are incubated with the primary antibody (e.g., rabbit anti-Myomodulin) at a predetermined optimal dilution, typically overnight at 4°C.[12]

  • Secondary Antibody Incubation : After washing, slides are incubated with a labeled secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG conjugated to HRP or a fluorophore).[14]

  • Signal Detection and Visualization :

    • Chromogenic : If an enzyme-conjugated secondary antibody is used, a substrate (like DAB for HRP) is added to produce a colored precipitate at the site of the antigen.[13]

    • Fluorescent : If a fluorophore-conjugated secondary antibody is used, the slide is mounted with an anti-fade medium.[14]

  • Imaging : Stained sections are visualized using a light or fluorescence microscope, and images are captured for analysis.

In Situ Hybridization (ISH) Workflow

ISH detects the location of specific this compound mRNA sequences using complementary nucleic acid probes.[15]

ISH_Workflow A Tissue Preparation (Fixation & Sectioning) B Permeabilization (e.g., Proteinase K) A->B C Hybridization (Labeled RNA/DNA Probe) B->C D Post-Hybridization Washes C->D E Probe Detection (e.g., Anti-DIG Antibody) D->E F Signal Amplification (Optional, e.g., bDNA) E->F G Visualization (Chromogenic/Fluorescent) F->G H Microscopy & Imaging G->H

Caption: Generalized workflow for in situ hybridization (ISH) to localize this compound mRNA.

Protocol Details:

  • Probe Preparation : A labeled nucleic acid probe complementary to the this compound mRNA sequence is synthesized. Probes can be labeled with radioisotopes (e.g., ³⁵S) or haptens like digoxigenin (DIG).[16]

  • Tissue Preparation : Tissues are fixed (often with DEPC-treated paraformaldehyde to inactivate RNases), sectioned, and mounted on specially coated slides.[17]

  • Permeabilization : Sections are treated with a protease (e.g., Proteinase K) to allow the probe to access the target mRNA within the cells.[18]

  • Hybridization : The labeled probe is applied to the tissue sections in a hybridization buffer and incubated overnight at a specific temperature to allow the probe to anneal to the target mRNA.[15]

  • Washing : Stringent washes are performed to remove any non-specifically bound probe.[15]

  • Probe Detection :

    • For hapten-labeled probes (e.g., DIG), an antibody against the hapten conjugated to an enzyme (e.g., alkaline phosphatase, AP) is applied.[18]

    • For radioactive probes, slides are coated with photographic emulsion for autoradiography.[17]

  • Visualization : A chromogenic substrate (e.g., NBT/BCIP for AP) is added to produce a colored precipitate. The signal can also be fluorescent.[18]

  • Imaging : Slides are imaged using a microscope appropriate for the detection method.

Mass Spectrometry (MS) Neuropeptidomics Workflow

MS is used to identify and sometimes quantify the different this compound peptide isoforms present in a tissue sample.[19]

MS_Workflow A Tissue Dissection / Homogenization B Peptide Extraction (e.g., Acid/Organic Solvent) A->B C Purification / Desalting (e.g., Solid Phase Extraction) B->C D Mass Spectrometric Analysis (MALDI-MS or LC-MS/MS) C->D E Data Processing & Peptide ID D->E

Caption: Workflow for the identification of this compound peptides using mass spectrometry.

Protocol Details:

  • Sample Collection : Nerve tissue or specific ganglia are dissected and immediately frozen to prevent peptide degradation.[19]

  • Peptide Extraction : The tissue is homogenized in an extraction solution (e.g., acidified acetone or methanol) designed to precipitate larger proteins while keeping smaller peptides in solution.[10]

  • Purification and Desalting : The crude peptide extract is cleaned up to remove salts and lipids that can interfere with MS analysis. This is commonly done using solid-phase extraction (SPE) with C18 cartridges.[19]

  • Mass Spectrometry Analysis :

    • MALDI-MS (Matrix-Assisted Laser Desorption/Ionization) : The purified peptides are mixed with a matrix and spotted onto a target plate. A laser desorbs and ionizes the peptides, and their mass-to-charge (m/z) ratio is measured. This is useful for profiling the peptides present.[19]

    • LC-MS/MS (Liquid Chromatography-Tandem MS) : The peptide extract is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Peptides are ionized (e.g., by electrospray ionization), their mass is measured (MS1), and then selected peptides are fragmented to determine their amino acid sequence (MS2).[10][20]

  • Data Analysis : The resulting spectra are analyzed to identify peptides by comparing their measured mass and fragmentation patterns against a database of known this compound sequences.[20]

This compound Signaling Pathway

Myomodulins function as neuromodulators, altering the properties of neurons and synapses.[21] While the specific receptors for all Myomodulins are not fully characterized, neuropeptides typically act through G-protein coupled receptors (GPCRs) to initiate intracellular signaling cascades.[21]

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (Neuron or Muscle) Vesicle Vesicle containing This compound (MM) Release MM Release Vesicle->Release Exocytosis GPCR GPCR Release->GPCR Binding G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Target Target Protein (e.g., Ion Channel) Kinase->Target Phosphorylation Response Cellular Response (Modulation of Excitability/Contraction) Target->Response

Caption: A generalized signaling pathway for this compound acting via a G-protein coupled receptor.

This pathway illustrates a common mechanism for neuropeptide modulation:

  • Release : this compound is released from a presynaptic terminal upon neuronal activity.

  • Binding : It diffuses across the synaptic cleft and binds to a specific GPCR on the postsynaptic membrane.

  • G-Protein Activation : Receptor binding activates a heterotrimeric G-protein.

  • Second Messenger Production : The activated G-protein modulates an effector enzyme (like adenylyl cyclase), leading to a change in the concentration of an intracellular second messenger (like cAMP).[16][22]

  • Kinase Activation : The second messenger activates a protein kinase (like Protein Kinase A).

  • Target Phosphorylation : The kinase phosphorylates target proteins, such as ion channels, synaptic proteins, or transcription factors.

  • Cellular Response : This phosphorylation event alters the function of the target protein, leading to a change in the cell's properties, such as its electrical excitability or contractility.[21]

Conclusion and Implications

The endogenous localization of Myomodulins to specific and functionally relevant neural circuits in molluscs underscores their importance in regulating defined behaviors. The combination of immunohistochemistry, in situ hybridization, and mass spectrometry provides a powerful and multi-faceted approach to map the distribution of these neuropeptides from gene expression to the final peptide product. For researchers in drug development, the neurons and pathways identified as containing Myomodulins represent potential targets for novel therapeutics aimed at modulating neural circuit activity. The detailed protocols and workflows provided herein serve as a guide for the continued investigation into the roles of this and other neuropeptide families in nervous system function.

References

The Role of Myomodulin as a Cotransmitter with Acetylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The classical view of synaptic transmission often centers on a single neurotransmitter dictating the postsynaptic response. However, it is now well-established that neurons frequently release multiple signaling molecules, a phenomenon known as cotransmission. This guide provides an in-depth examination of the cotransmission of the neuropeptide myomodulin with the classical neurotransmitter acetylcholine (ACh). Drawing primarily from studies on the marine mollusk Aplysia californica, a powerful model system for neurobiology, we will explore the molecular mechanisms, physiological consequences, and experimental methodologies used to elucidate this complex signaling paradigm. This compound does not typically elicit a primary muscle contraction on its own but rather modulates the amplitude and relaxation rate of contractions evoked by acetylcholine. This modulation is critical for shaping motor output and behavioral plasticity. The underlying signaling cascade involves G-protein coupled receptors (GPCRs), the second messenger cyclic AMP (cAMP), and the activation of cAMP-dependent protein kinase (cAPK), leading to the phosphorylation of key muscle proteins. This guide will provide a comprehensive overview of these processes, present quantitative data in a structured format, detail the experimental protocols for investigation, and visualize the key pathways and workflows.

Physiological Effects of this compound and Acetylcholine Cotransmission

In the neuromuscular systems of Aplysia, particularly the accessory radula closer (ARC) muscle, motor neurons such as B16 utilize acetylcholine as their primary excitatory transmitter to elicit muscle contractions[1][2]. Concurrently, these neurons release myomodulins, a family of related neuropeptides, which act to shape the cholinergic response[1][3].

The principal effects of this cotransmission can be summarized as follows:

  • Acetylcholine (ACh): Acts as the primary excitatory neurotransmitter, directly causing depolarization of the muscle fiber and initiating a rapid, forceful contraction[1].

  • Myomodulins (MMs): Function as modulators of the ACh-induced contraction. Their effects are multifaceted and concentration-dependent:

    • Potentiation of Contraction Amplitude: At lower concentrations, myomodulins enhance the peak force of ACh-evoked contractions[1][3]. This is achieved, in part, by increasing the influx of Ca2+ through the enhancement of an L-type calcium current[4].

    • Modulation of Relaxation Rate: Myomodulins, through the cAMP-cAPK signaling pathway, phosphorylate the muscle protein twitchin, which is correlated with an increased rate of muscle relaxation[5].

    • Biphasic Effect of this compound A (MMA): While this compound B (MMB) consistently potentiates contractions, this compound A (MMA) exhibits a biphasic effect. At lower concentrations it is potentiating, but at higher concentrations (e.g., 10⁻⁷ M), it can depress the size of motor neuron-elicited muscle contractions[3].

Quantitative Data on Modulatory Effects

The following tables summarize the quantitative effects of myomodulins on the neuromuscular physiology of the Aplysia ARC muscle.

Modulator Concentration Effect on ACh-Evoked Contraction Amplitude Effect on Muscle Relaxation Rate Reference
This compound A (MMA)Low (e.g., < 10⁻⁷ M)PotentiationIncreased[3][4]
This compound A (MMA)High (e.g., ≥ 10⁻⁷ M)DepressionIncreased[3]
This compound B (MMB)VariousPotentiationIncreased[3][4]
Modulator Effect on L-type Ca²⁺ Current Effect on intracellular [cAMP] Reference
This compound A (MMA)Enhancement (approx. twofold)Increase[4][6]
This compound B (MMB)Enhancement (approx. twofold)Increase[4]

Signaling Pathways

The modulatory actions of this compound are mediated by a well-defined intracellular signaling cascade that converges on key components of the muscle's contractile and regulatory machinery.

  • Receptor Binding: this compound binds to a specific G-protein coupled receptor (GPCR) on the surface of the muscle cell.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.

  • Second Messenger Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an elevation of intracellular cAMP levels[6].

  • Protein Kinase Activation: cAMP binds to the regulatory subunits of cAMP-dependent protein kinase (cAPK), causing them to dissociate from and activate the catalytic subunits[6][7].

  • Phosphorylation of Target Proteins: The activated cAPK catalytic subunits then phosphorylate specific substrate proteins within the muscle cell. Key targets include:

    • L-type Ca²⁺ Channels: Phosphorylation of these channels leads to their enhancement, increasing Ca²⁺ influx upon depolarization and contributing to the potentiation of contraction strength[4].

    • Twitchin: The phosphorylation of this large, titin-like protein is strongly correlated with the increased rate of muscle relaxation observed in the presence of myomodulins[5].

This compound Signaling Pathway Diagram

Myomodulin_Signaling_Pathway This compound Signaling Pathway in Aplysia Muscle This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase Ca_Channel L-type Ca²⁺ Channel Contraction Muscle Contraction Ca_Channel->Contraction Enhances Ca²⁺ influx (Potentiation) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA (cAPK) PKA_inactive->PKA_active Activates PKA_active->Ca_Channel Phosphorylates Twitchin Twitchin PKA_active->Twitchin Phosphorylates Twitchin_P Phosphorylated Twitchin Twitchin->Twitchin_P Twitchin_P->Contraction Increases relaxation rate

Caption: this compound signaling cascade in Aplysia muscle cells.

Experimental Protocols

This section details the methodologies for key experiments used to study this compound and acetylcholine cotransmission.

Electrophysiology: Two-Electrode Voltage Clamp of Aplysia ARC Muscle Fibers

This protocol is adapted from methodologies used to record ion currents in dissociated Aplysia ARC muscle fibers[4].

Objective: To measure membrane currents (e.g., L-type Ca²⁺ current) in response to voltage steps and to assess the modulatory effects of this compound.

Materials:

  • Aplysia californica

  • Artificial seawater (ASW): 460 mM NaCl, 10 mM KCl, 11 mM CaCl₂, 55 mM MgCl₂, 10 mM HEPES buffer, pH 7.6.

  • Dissociation solution: ASW containing 1% protease.

  • Recording chamber with continuous perfusion system.

  • Two-electrode voltage-clamp amplifier.

  • Glass microelectrodes (resistance 10-20 MΩ when filled).

  • Intracellular electrode solution: 3 M KCl.

  • Data acquisition system (e.g., pCLAMP).

  • This compound peptides (e.g., MMA, MMB) stock solutions.

Procedure:

  • Muscle Dissociation:

    • Dissect the ARC muscle from an anesthetized Aplysia.

    • Incubate the muscle in the dissociation solution for 1-2 hours at 34°C to enzymatically separate individual muscle fibers.

    • Gently triturate the muscle with a Pasteur pipette to release single fibers.

    • Plate the dissociated fibers in a recording chamber and allow them to adhere for at least 30 minutes.

  • Electrode Placement and Recording:

    • Place the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with ASW (approx. 0.3 ml/min).

    • Using micromanipulators, carefully impale a single muscle fiber with two microelectrodes (one for voltage sensing, one for current injection).

    • Switch the amplifier to voltage-clamp mode. Set the holding potential to a resting level (e.g., -60 mV).

    • Apply a series of voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 200 ms) to elicit voltage-gated currents. Record the resulting membrane currents.

  • Application of this compound:

    • Establish a stable baseline recording of the current of interest (e.g., peak Ca²⁺ current).

    • Switch the perfusion to ASW containing a known concentration of this compound (e.g., 10⁻⁶ M).

    • Allow the peptide to perfuse for several minutes to reach equilibrium.

    • Repeat the voltage-step protocol and record the currents in the presence of the modulator.

    • To test for washout, switch the perfusion back to normal ASW and repeat the recordings.

  • Data Analysis:

    • Measure the peak amplitude of the current of interest before, during, and after this compound application.

    • Perform leak subtraction if necessary.

    • Compare the current amplitudes to quantify the modulatory effect of the peptide.

Immunohistochemistry: Localization of this compound in Buccal Ganglia

This protocol is a synthesized procedure based on methods for immunocytochemistry in Aplysia ganglia[7][8].

Objective: To visualize the location of this compound-like immunoreactivity within the neurons of the Aplysia buccal ganglion.

Materials:

  • Aplysia buccal ganglia.

  • Fixative solution: 4% paraformaldehyde, 0.1% glutaraldehyde, 0.2% picric acid, 25% sucrose, and 0.1 M NaH₂PO₄, pH 7.6.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Blocking buffer: 10% normal donkey serum, 2% Triton X-100, 1% BSA in PBS.

  • Primary antibody: Rabbit anti-myomodulin antiserum (e.g., diluted 1:500 in PBT - PBS with 2% Triton X-100).

  • Secondary antibody: Fluorescently-labeled donkey anti-rabbit IgG (e.g., Lissamine rhodamine, diluted 1:500 in PBT).

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Fixation:

    • Dissect buccal ganglia from an anesthetized Aplysia in cold ASW.

    • Fix the ganglia in the fixative solution for 3 hours at room temperature or overnight at 4°C.

    • Wash the ganglia thoroughly with PBS (several changes over 2-3 hours) to remove the fixative.

  • Blocking and Permeabilization:

    • Incubate the ganglia in blocking buffer overnight at room temperature with gentle rocking. This step blocks non-specific antibody binding sites and permeabilizes the tissue.

  • Primary Antibody Incubation:

    • Wash the ganglia several times with PBT.

    • Incubate the tissue in the primary anti-myomodulin antibody solution for 4-7 days at 4°C with gentle rocking.

  • Washing:

    • Wash the ganglia twice a day for 2-3 days with a washing buffer (e.g., PBT or a similar buffer containing Triton X-100 and BSA) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the ganglia with the fluorescently-labeled secondary antibody solution for 1-2 days at 4°C with gentle rocking. Protect from light from this point forward.

  • Final Washes and Mounting:

    • Wash the ganglia again as in step 4 for 1-2 days.

    • Mount the ganglia on a glass slide using an appropriate mounting medium.

    • Coverslip and seal.

  • Imaging:

    • Visualize the stained neurons using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Visualization Dissection Dissect Ganglia or Muscle from Aplysia Dissociation Enzymatic Dissociation (for single fibers) Dissection->Dissociation Immunohistochemistry Immunohistochemistry Dissection->Immunohistochemistry Biochemistry Biochemical Assays (e.g., cAMP measurement) Dissection->Biochemistry Electrophysiology Electrophysiology (e.g., Voltage Clamp) Dissociation->Electrophysiology Data_Analysis Quantitative Data Analysis Electrophysiology->Data_Analysis Imaging Fluorescence Microscopy Immunohistochemistry->Imaging Biochemistry->Data_Analysis Visualization Data Visualization (Graphs, Tables) Data_Analysis->Visualization Imaging->Visualization

Caption: A generalized workflow for studying this compound cotransmission.

Conclusion and Future Directions

The cotransmission of this compound and acetylcholine at the Aplysia neuromuscular junction provides a compelling example of how neuropeptides can fine-tune the output of a classical neurotransmitter system. Through a well-defined GPCR-cAMP-cAPK signaling pathway, myomodulins modulate both the strength and the time course of muscle contractions, thereby adding a layer of complexity and flexibility to motor control. The detailed understanding of this system, made possible by the experimental tractability of Aplysia, offers valuable insights for researchers in neurobiology and pharmacology.

Future research in this area could focus on several key aspects:

  • Receptor Deorphanization: While a GPCR is implicated, the specific this compound receptor(s) in Aplysia muscle have yet to be cloned and fully characterized.

  • Downstream Phosphoproteome: A comprehensive analysis of all the downstream targets of cAPK phosphorylation in the ARC muscle would provide a more complete picture of how this compound exerts its effects.

  • Translational Relevance: While Aplysia provides a fundamental model, exploring analogous peptidergic modulation of cholinergic systems in vertebrates could yield new targets for therapeutic intervention in neuromuscular disorders. For drug development professionals, understanding how to selectively target these modulatory pathways could lead to novel therapeutics with greater specificity and fewer side effects than drugs that broadly target classical neurotransmitter receptors.

This guide has provided a technical overview of the core principles, data, and methodologies related to this compound-acetylcholine cotransmission. The continued investigation of such systems will undoubtedly deepen our understanding of the intricate and dynamic nature of synaptic communication.

References

The Physiological Effects of Myomodulin on Cardiac Muscle: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A comprehensive review of the scientific literature reveals a significant lack of evidence for any direct physiological effects of the neuropeptide myomodulin on vertebrate cardiac muscle. This compound is a well-characterized neuromodulator in invertebrates, where it plays a crucial role in regulating neuronal activity and the contraction of skeletal and visceral muscles. However, there is no current research to suggest its presence or function within the vertebrate cardiovascular system. This guide will briefly summarize the known functions of this compound in invertebrates for contextual understanding. Furthermore, this document will present available data on a related peptide family, the RFamide-related peptides (specifically human RFamide-related peptide-1), which have demonstrated effects on mammalian cardiac myocytes. This information is provided as the most relevant available data in the broader context of RFamide peptide signaling in the heart.

This compound: A Neuropeptide Primarily Characterized in Invertebrates

This compound belongs to a large family of neuropeptides characterized by a C-terminal arginine-phenylalanine-amide (RFamide) motif. Extensive research in various invertebrate species, particularly mollusks like Aplysia and annelids like the leech, has established its role as a significant neuromodulator.

In these organisms, this compound is involved in the modulation of:

  • Neuronal Activity: In leech heart interneurons, this compound has been shown to decrease the period and increase the spike frequency of bursting activity.[1][2]

  • Muscle Contraction: In the accessory radula closer muscle of Aplysia, this compound potentiates neuromuscular activity, increasing the size and relaxation rate of muscle contractions.[3] this compound has also been shown to modulate neuromuscular transmission in the locust skeletal muscle.

It is crucial to note that these effects are observed in the context of invertebrate physiology, which differs significantly from that of vertebrates.

Evidence for RFamide-Related Peptides in the Vertebrate Heart

While data on this compound in vertebrates is absent, research into other FMRFamide-related peptides (FaRPs) has shown some effects on the mammalian cardiovascular system.[4] One such peptide, human RFamide-related peptide-1 (hRFRP-1), has been demonstrated to directly influence the contractile performance of mammalian cardiac myocytes.[5]

Quantitative Data on the Effects of hRFRP-1 on Cardiac Myocytes

The following table summarizes the quantitative effects of hRFRP-1 on isolated rat cardiac myocyte contractility.

ParameterConcentrationEffectReference
Cell Shortening 1 µM↓ 25%[5]
Relaxation (+dL/dt) 1 µM↓ 20%[5]
Time to 90% Relaxation 1 µM↑ (prolonged)[5]

Table 1: Quantitative effects of human RFamide-related peptide-1 (hRFRP-1) on isolated rat cardiac myocyte contractile parameters. A decrease in cell shortening indicates a negative inotropic effect, while a decrease in the rate of relaxation and prolonged time to relaxation indicate a negative lusitropic effect.

Experimental Protocols: Investigating the Effects of hRFRP-1 on Cardiac Myocytes

The following outlines the key methodologies employed in the study of hRFRP-1's effects on cardiac muscle cells.[5]

2.2.1. Isolation of Adult Rat Ventricular Myocytes:

  • Hearts are excised from anesthetized adult male Sprague-Dawley rats.

  • The heart is cannulated via the aorta and retrogradely perfused on a Langendorff apparatus.

  • Perfusion is initiated with a Ca²⁺-free buffer to wash out the blood, followed by an enzymatic digestion solution containing collagenase.

  • The digested ventricular tissue is minced and gently agitated to release individual myocytes.

  • The cell suspension is filtered and subjected to a gradual reintroduction of Ca²⁺ to obtain a population of quiescent, rod-shaped myocytes.

2.2.2. Measurement of Myocyte Contractility:

  • Isolated myocytes are placed in a chamber on the stage of an inverted microscope.

  • Cells are superfused with a physiological salt solution.

  • Myocytes are field-stimulated to contract at a defined frequency (e.g., 1 Hz).

  • A video-edge detection system is used to measure changes in cell length (shortening) and the rates of shortening and relengthening.

  • Baseline contractile parameters are recorded before the application of hRFRP-1.

  • hRFRP-1 is added to the superfusion solution at various concentrations, and the effects on contractility are recorded.

2.2.3. Pharmacological Inhibition Studies:

  • To investigate the signaling pathway, cells are pre-incubated with specific inhibitors before the application of hRFRP-1.

  • For example, to test the involvement of Protein Kinase C (PKC), cells are pre-treated with a PKC inhibitor like bisindolylmaleimide-1.

  • To assess the role of G-protein coupling, cells are pre-treated with pertussis toxin (PTX).

Signaling Pathway of hRFRP-1 in Cardiac Myocytes

The following diagram illustrates the proposed signaling pathway for hRFRP-1 in mammalian cardiac myocytes, based on the available experimental evidence.[5]

hRFRP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space hRFRP1 hRFRP-1 GPCR G-Protein Coupled Receptor (PTX-insensitive) hRFRP1->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Myofilaments Myofilaments PKC->Myofilaments Phosphorylates (Proposed) Contractility Decreased Contractility Myofilaments->Contractility Leads to

Proposed signaling pathway for hRFRP-1 in cardiac myocytes.

Conclusion

References

Transcriptional Regulation of the Myomodulin Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The myomodulins are a family of neuropeptides that play a crucial role in modulating neuromuscular transmission and neuronal activity in mollusks, particularly in species like Aplysia and Lymnaea.[1][2] The precise control of myomodulin gene expression is critical for the proper functioning of the nervous system and the behaviors it governs. This technical guide provides a comprehensive overview of the current understanding of the transcriptional regulation of the this compound gene, with a focus on the molecular mechanisms, key regulatory elements, and signaling pathways involved. This document is intended to be a valuable resource for researchers investigating neuropeptide gene regulation, neurobiologists studying synaptic plasticity, and professionals in drug development targeting neurological pathways.

This compound Gene Structure and Expression

The this compound gene encodes a precursor polypeptide that is subsequently processed to yield multiple bioactive this compound-related peptides. In Aplysia, the gene is expressed in a tissue-specific manner, with mRNA localized to specific neurons within the central nervous system (CNS).[3] Notably, all this compound-related peptides in Aplysia are encoded on a single exon.[3] In the snail Lymnaea stagnalis, a single this compound gene encodes five different forms of this compound.[2]

Gene Expression Data

In Lymnaea, this compound gene transcripts have been detected in approximately 1000 neurons distributed across all ganglia of the CNS, indicating a widespread and abundant expression.[2] Northern blot analysis of total CNS RNA from Lymnaea revealed four distinct hybridizing bands, suggesting the presence of multiple transcript variants.[2]

OrganismMethodFindingReference
Lymnaea stagnalisIn situ hybridizationExpressed in ~1000 neurons in all CNS ganglia.[2]
Lymnaea stagnalisNorthern BlotFour transcript sizes detected: 2.6, 2.8, 3.2, and 3.8 kb.[2]
Aplysia californicaIn situ hybridizationmRNA localized to specific neurons in the CNS.[3]

Transcriptional Regulation of the Lymnaea this compound Gene

Detailed analysis of the promoter region of the this compound gene in Lymnaea stagnalis has revealed several putative cis-regulatory elements that are likely involved in controlling its transcription.[2]

Putative Cis-Regulatory Elements in the Lymnaea this compound Promoter

The promoter of the Lymnaea this compound gene contains a variety of potential transcription factor binding sites, suggesting a complex regulatory network.[2]

Putative ElementSequence/PositionPotential FunctionReference
TATA boxGATAAA at -28 bpCore promoter element, involved in the initiation of transcription.[2]
cAMP-Responsive Element (CRE)-133, -445 bpBasal enhancer and rapid-response cAMP-dependent enhancer.[2]
AP-2-839, -1021 bpBasal enhancer and rapid-response cAMP-dependent enhancer.[2]
AP-5-54, -285 bpPutative regulatory element.[2]
LF-A1 homology-442, -687 bpPotential tissue-specific expression (liver-specific promoter element).[2]
Immunoglobulin promoter homology (µE1, µE4)-204, -297 bpPotential tissue-specific expression.[2]

Note: The positions are relative to the transcriptional start site. These elements are putative and await experimental validation of transcription factor binding and functional activity.

Signaling Pathways Influencing this compound Gene Expression

The presence of multiple cAMP-responsive elements (CRE and AP-2) in the Lymnaea this compound gene promoter strongly suggests that the cAMP signaling pathway plays a significant role in regulating its expression.[2] An increase in intracellular cAMP levels would be expected to enhance the rate of this compound gene transcription.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding AC Adenylyl Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. ATP to cAMP PKA Protein Kinase A cAMP->PKA 4. Activation CREB CREB PKA->CREB 5. Phosphorylation Myomodulin_Gene This compound Gene CREB->Myomodulin_Gene 6. Binds to CRE mRNA This compound mRNA Myomodulin_Gene->mRNA 7. Transcription

Putative cAMP signaling pathway regulating this compound gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound gene regulation.

cDNA Library Screening

Objective: To isolate cDNA clones encoding the this compound gene.

Protocol:

  • mRNA Isolation: Isolate total RNA from the CNS of the organism of interest using a guanidinium thiocyanate-phenol-chloroform extraction method. Purify poly(A)+ RNA using oligo(dT)-cellulose chromatography.[4]

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Synthesize the second strand using DNA polymerase I and RNase H.[4]

  • Ligation into Vector: Ligate the double-stranded cDNA into a suitable bacteriophage or plasmid vector (e.g., λgt10 or pBluescript).

  • Library Plating and Screening: Plate the recombinant vectors on an appropriate bacterial host strain to generate a library of plaques or colonies. Screen the library by hybridization with a radiolabeled oligonucleotide probe designed based on a known this compound peptide sequence.[2]

  • Clone Isolation and Characterization: Isolate and purify positive clones. Subclone the cDNA inserts into a plasmid vector for sequencing and further analysis.[2]

Start Start Isolate_mRNA Isolate mRNA from CNS Start->Isolate_mRNA Synthesize_cDNA Synthesize double- stranded cDNA Isolate_mRNA->Synthesize_cDNA Ligate_Vector Ligate cDNA into cloning vector Synthesize_cDNA->Ligate_Vector Plate_Library Plate library and grow clones Ligate_Vector->Plate_Library Screen_Library Screen with labeled This compound probe Plate_Library->Screen_Library Isolate_Clones Isolate and sequence positive clones Screen_Library->Isolate_Clones End End Isolate_Clones->End

Workflow for cDNA library screening of the this compound gene.
In Situ Hybridization

Objective: To visualize the spatial expression pattern of this compound mRNA in the CNS.

Protocol:

  • Tissue Preparation: Dissect the CNS and fix in 4% paraformaldehyde in phosphate-buffered saline (PBS). Embed the tissue in paraffin and section at 7-10 µm.[2]

  • Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a linearized plasmid containing the this compound cDNA.

  • Hybridization: Pre-treat the tissue sections with proteinase K. Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 55°C).[5]

  • Washing: Perform a series of stringency washes to remove unbound probe.[5]

  • Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.

  • Visualization: Develop the color reaction using a substrate for alkaline phosphatase (e.g., NBT/BCIP). Mount the slides and visualize under a microscope.[2]

Northern Blot Analysis

Objective: To determine the size and relative abundance of this compound mRNA transcripts.

Protocol:

  • RNA Electrophoresis: Separate total RNA (10-20 µg) from the CNS on a denaturing formaldehyde-agarose gel.[6]

  • Blotting: Transfer the separated RNA to a nylon membrane by capillary action.[6]

  • Probe Labeling: Label a this compound cDNA probe with 32P using a random priming kit.

  • Hybridization: Prehybridize the membrane and then hybridize with the radiolabeled probe overnight at 65°C in a hybridization buffer.[7]

  • Washing and Autoradiography: Wash the membrane under stringent conditions to remove non-specific binding and expose to X-ray film.[7]

MALDI-TOF Mass Spectrometry of Neuropeptides

Objective: To identify and characterize this compound peptides present in nervous tissue.

Protocol:

  • Tissue Dissection: Dissect specific ganglia or neurons from the CNS.[8]

  • Sample Preparation: Homogenize the tissue in an appropriate extraction solution (e.g., acidified acetone). Centrifuge to pellet debris and collect the supernatant.[9]

  • Matrix Application: Co-crystallize the peptide extract with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[10]

  • Mass Analysis: Analyze the sample using a MALDI-TOF mass spectrometer to obtain a mass spectrum of the peptides present.[9]

  • Peptide Identification: Compare the observed masses with the theoretical masses of predicted this compound peptides. Further fragmentation analysis (MS/MS) can be used to confirm the peptide sequences.[9]

Luciferase Reporter Assay for Promoter Analysis

Objective: To functionally characterize the activity of the this compound gene promoter and its regulatory elements.

Protocol:

  • Construct Generation: Clone the this compound promoter region and various deletion or mutated versions of it upstream of a luciferase reporter gene in an expression vector.[1]

  • Cell Culture and Transfection: Culture a suitable neuronal cell line and transfect the cells with the luciferase reporter constructs. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.[11]

  • Cell Treatment: Treat the transfected cells with specific signaling molecules (e.g., cAMP analogs) to investigate their effect on promoter activity.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity of the different promoter constructs to identify key regulatory regions.[1]

Start Start Construct_Vector Construct Promoter- Luciferase Reporter Vector Start->Construct_Vector Transfect_Cells Transfect Neuronal Cells Construct_Vector->Transfect_Cells Treat_Cells Treat Cells with Signaling Molecules Transfect_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Promoter Activity Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Workflow for Luciferase Reporter Assay of the this compound Promoter.

Future Directions and Implications for Drug Development

The study of this compound gene regulation is still in its early stages. While significant progress has been made in identifying putative regulatory elements in Lymnaea, further research is needed to experimentally validate these elements and identify the specific transcription factors that bind to them. Techniques such as Electrophoretic Mobility Shift Assays (EMSA) and Chromatin Immunoprecipitation (ChIP) will be crucial in this regard.

For Aplysia, the promoter region of the this compound gene remains to be characterized. Identifying the cis-regulatory elements and trans-acting factors that control its expression in this well-established model organism for learning and memory would provide valuable insights into the molecular basis of neuronal plasticity.

From a drug development perspective, understanding the transcriptional regulation of the this compound gene could open up new avenues for therapeutic intervention in neurological disorders where neuropeptide signaling is dysregulated. Targeting the specific transcription factors or signaling pathways that control this compound expression could provide a more precise and targeted approach to modulating neuronal function compared to broad-acting drugs that target receptors. For example, small molecules that specifically inhibit or enhance the activity of a key transcription factor could be developed to fine-tune this compound levels in specific neuronal circuits.

Conclusion

The transcriptional regulation of the this compound gene is a complex process involving multiple cis-regulatory elements and signaling pathways. The identification of putative CRE and AP-2 binding sites in the Lymnaea this compound promoter points to a critical role for cAMP signaling in modulating its expression. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further unravel the intricacies of this compound gene regulation. A deeper understanding of these mechanisms will not only advance our fundamental knowledge of neuropeptide gene expression but also hold promise for the development of novel therapeutic strategies for a range of neurological conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The myomodulins are a significant family of neuropeptides, primarily found in molluscs, that play a crucial role as cotransmitters and neuromodulators, particularly in the regulation of muscle contractility.[1][2] Their diverse physiological effects make them and their cognate receptors attractive targets for novel drug development. This technical guide provides an in-depth overview of the core methodologies for the discovery, identification, and functional characterization of novel myomodulin-related peptides. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and signaling pathways to equip researchers with the necessary knowledge to advance studies in this field.

The this compound Peptide Family: Structure and Diversity

The this compound (MM) family consists of multiple structurally related peptides, typically ending in the consensus sequence -MLRLamide or a similar motif.[1] They are derived from a single precursor polypeptide, which can be processed to yield numerous bioactive peptides.[3] This diversity allows for nuanced modulation of physiological processes. Extensive research in organisms like Aplysia and Lymnaea has led to the identification of several members of this family.[1][2]

Table 1: Selected this compound-Related Peptides Identified in Molluscs

Peptide Name Amino Acid Sequence Source Organism Reference(s)
This compound A (MMA) PMSMLRLamide Aplysia [1][4]
This compound B (MMB) GSYRMMRLamide Aplysia [1][5]
This compound C (MMC) GWSMLRLamide Aplysia [1]
This compound D (MMD) GLSMLRLamide Aplysia [1]
This compound E (MME) GLQMLRLamide Aplysia, Lymnaea [1][2]
This compound (Lymnaea) QIPMLRLamide Lymnaea [2]
This compound (Lymnaea) SMSMLRLamide Lymnaea [2]

| this compound (Lymnaea) | SLSMLRLamide | Lymnaea |[2] |

Experimental Workflow for Novel Peptide Discovery

The identification of novel neuropeptides is a multi-step process that integrates biochemical separation with advanced analytical techniques.[6][7] The modern peptidomic approach relies heavily on mass spectrometry for its sensitivity and ability to characterize peptides in complex biological samples without prior sequence knowledge.[6][8][9]

experimental_workflow cluster_extraction Sample Preparation cluster_separation Separation & Analysis cluster_identification Identification & Validation TISSUE 1. Tissue Homogenization (e.g., CNS, muscle) EXTRACT 2. Peptide Extraction (Acid/Organic Solvent) TISSUE->EXTRACT CLEAN 3. Desalting & Preconcentration (Solid-Phase Extraction) EXTRACT->CLEAN HPLC 4. HPLC Fractionation (Reverse-Phase) CLEAN->HPLC MALDI 5. Mass Spectrometry (MALDI-TOF or LC-MS/MS) HPLC->MALDI SEQ 6. de novo Sequencing (MS/MS Fragmentation) MALDI->SEQ DB 7. Database Search & Homology Analysis SEQ->DB SYNTH 8. Synthesis & Functional Assay DB->SYNTH

Caption: General experimental workflow for the discovery of novel neuropeptides.
Detailed Experimental Protocols

This protocol is a generalized procedure for extracting peptides from central nervous system (CNS) or muscle tissue.[6][10]

  • Tissue Homogenization:

    • Excise and immediately snap-freeze the target tissue (e.g., buccal ganglia, accessory radula closer muscle) in liquid nitrogen to preserve peptide integrity.[10]

    • Weigh the frozen tissue and homogenize it in an extraction solution (e.g., 10% glacial acetic acid, 1% water in methanol) at a 10:1 solvent-to-tissue ratio (v/w) using a mechanical homogenizer.[10]

    • Keep the sample on ice throughout the process to minimize enzymatic degradation.

  • Extraction and Clarification:

    • Incubate the homogenate on ice for 20-30 minutes.

    • Centrifuge the sample at 16,000 x g for 20 minutes at 4°C.[10]

    • Carefully collect the supernatant, which contains the extracted peptides. The pellet can be re-extracted with acidified water to improve yield.[10]

  • Desalting and Concentration (Solid-Phase Extraction - SPE):

    • Activate a C18 SPE spin column by washing with an activation solution (e.g., 50% acetonitrile in 0.1% formic acid).[10]

    • Equilibrate the column with a wash solution (e.g., 0.1% formic acid in water).[10]

    • Load the peptide-containing supernatant onto the column and centrifuge.

    • Wash the column to remove salts and other hydrophilic impurities.

    • Elute the peptides using an elution solution (e.g., 50-80% acetonitrile in 0.1% formic acid).

    • Dry the eluted sample using a vacuum centrifuge (SpeedVac) before analysis.

This protocol outlines the analysis of the extracted peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • LC Separation:

    • Reconstitute the dried peptide extract in an appropriate buffer (e.g., 0.1% formic acid in water).

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column.[4]

    • Separate peptides using a linear gradient of increasing acetonitrile concentration. The flow rate is typically in the nL/min to µL/min range for high-sensitivity applications.[10]

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directly introduced into the mass spectrometer source (e.g., electrospray ionization - ESI).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.[6] This involves:

      • A full MS1 scan to detect the mass-to-charge ratio (m/z) of eluting peptides.

      • Selection of the 2-3 most intense precursor ions from the MS1 scan for fragmentation (MS/MS).[6]

      • Dynamic exclusion of previously fragmented ions to increase coverage of lower-abundance peptides.[6]

  • Data Analysis and Sequencing:

    • Process the resulting MS/MS spectra using de novo sequencing software (e.g., PEAKS) to derive peptide sequences directly from the fragmentation patterns.[7]

    • Alternatively, search the spectra against a protein database from the source organism or related species to identify known peptides and their precursors.

    • Look for characteristic mass shifts indicating post-translational modifications (PTMs), such as C-terminal amidation, which is common for myomodulins.[7][9]

Bioactivity and Quantitative Analysis

Once a novel peptide is identified and sequenced, it is chemically synthesized to confirm its biological activity. Myomodulins are known to modulate neuromuscular activity through a combination of distinct actions: potentiating contraction amplitude, depressing contraction amplitude (often at higher concentrations), and accelerating the rate of muscle relaxation.[1][5]

Table 2: Summary of this compound Bioactivities on Aplysia ARC Muscle Contractions

Peptide Primary Effect on Contraction Secondary Effect(s) Notes Reference(s)
This compound A Potentiation at low concentrations Depression at high concentrations (~10⁻⁷ M); accelerates relaxation rate. Acts postsynaptically to enhance ACh-elicited contractions. [1][5]
This compound B Potentiation Accelerates relaxation rate. Does not exhibit the inhibitory effect seen with MMA at high doses. [5]

| MMs (C-I) | Potentiation | Accelerate relaxation rate. | All tested myomodulins effectively enhance the L-type Ca²⁺ current, which is linked to potentiation. |[1] |

This compound Signaling Pathways

Myomodulins exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as muscle fibers.[11] While specific this compound receptors are still under detailed investigation, their physiological effects—modulating muscle contraction and ion channel activity—are consistent with established GPCR signaling cascades, particularly the Gq pathway.[1][11] This pathway involves the activation of Phospholipase C, leading to an increase in intracellular calcium.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MM This compound GPCR This compound Receptor (GPCR) MM->GPCR 1. Binding Gq Gq Protein (α, β, γ) GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. α-subunit activates PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding PKC Protein Kinase C (PKC) DAG->PKC 7. Activation Response Cellular Response (e.g., Muscle Contraction, Ion Channel Modulation) PKC->Response Phosphorylation ER Ca²⁺ Store Ca ↑ [Ca²⁺]i ER->Ca IP3R->ER 6. Ca²⁺ Release Ca->Response

Caption: A putative Gq-coupled signaling pathway for this compound-related peptides.

Pathway Description:

  • Receptor Binding: A this compound peptide binds to its specific GPCR on the cell membrane.[11]

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gq protein, causing the α-subunit to dissociate from the βγ-dimer.[11]

  • Effector Activation: The activated Gαq subunit binds to and activates the enzyme Phospholipase C (PLC).[12]

  • Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]

  • Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated Ca²⁺ channels.[12]

  • Intracellular Calcium Increase: Binding of IP3 opens these channels, causing a rapid release of stored Ca²⁺ into the cytosol and increasing the intracellular calcium concentration.[12]

  • PKC Activation: DAG remains in the plasma membrane and, in conjunction with the increased Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream targets.

  • Cellular Response: The combined effects of elevated intracellular Ca²⁺ and PKC activation lead to the final physiological response, such as the potentiation of muscle contraction or modulation of ion channel activity.[1]

Conclusion and Future Directions

The discovery of novel this compound-related peptides continues to be an expanding field of research. The integration of sensitive peptidomic techniques with functional assays provides a powerful paradigm for identifying new members of this family and elucidating their physiological roles.[8][13] For drug development professionals, the diversity of this compound peptides and the specificity of their receptors present opportunities to design targeted therapeutics for conditions involving smooth and skeletal muscle dysregulation. Future work should focus on the deorphanization of this compound receptors, detailed structure-activity relationship (SAR) studies, and the development of potent and selective receptor agonists and antagonists.

References

Myomodulin: Structure, Bioactive Domains, and Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Myomodulin is a family of neuropeptides predominantly found in mollusks, playing a crucial role in the modulation of neuromuscular activity. First identified in the marine snail Aplysia californica, myomodulins act as cotransmitters with acetylcholine to potentiate muscle contractions. Their activity is mediated through a G-protein coupled receptor and a subsequent second messenger cascade. This technical guide provides a comprehensive overview of the structure of this compound peptides, the current understanding of their bioactive domains, and the signaling pathways they trigger. Detailed experimental protocols for studying this compound function and quantitative data on its effects are also presented to facilitate further research and drug development efforts targeting neuromuscular modulation.

This compound Structure

The this compound peptide family is derived from a single precursor polypeptide.[1] In Aplysia californica, this precursor gives rise to multiple bioactive peptides, with this compound A (MMA) being the most abundant.[2][3] The primary amino acid sequence of MMA was determined to be Pro-Met-Ser-Met-Leu-Arg-Leu-NH2.[4] A key structural feature of most myomodulins is the C-terminal amidation, which is crucial for the biological activity of many neuropeptides.[4][5]

Several this compound-related peptides have been identified, which are encoded by the same gene.[6] These peptides share a common C-terminal sequence, Met-Leu-Arg-Leu-amide, with some variations.[4] For instance, this compound B (MMB) has a similar structure to MMA but exhibits different bioactivity at high concentrations.[7] The sequences of the most well-characterized myomodulins from Aplysia are presented in Table 1.

Table 1: Amino Acid Sequences of Aplysia Myomodulins

PeptideSequence
This compound A (MMA)Pro-Met-Ser-Met-Leu-Arg-Leu-NH2
This compound B (MMB)Structurally similar to MMA
Other related peptidesShare a common C-terminal Met-Leu-Arg-Leu-NH2 motif

Bioactive Domains of this compound

The bioactivity of myomodulins resides in specific regions of their amino acid sequence. While a complete structure-activity relationship has not been fully elucidated, comparative studies of different this compound family members provide insights into the key domains.

The conserved C-terminal Met-Leu-Arg-Leu-NH2 sequence is considered a critical component of the bioactive domain. The C-terminal amide is essential for the biological function of many peptides, contributing to receptor binding and stability.[4][5]

The difference in the bioactivity profiles of MMA and MMB, despite their structural similarity, suggests that amino acid residues in the N-terminal and central regions of the peptide also play a significant role in modulating the peptide's effects.[7] For example, at high concentrations (around 10⁻⁷ M), MMA can decrease the size of motor neuron-elicited muscle contractions, an inhibitory effect not observed with MMB.[7] This indicates that specific residues outside the conserved C-terminal domain are responsible for this differential activity.

This compound Signaling Pathway

Myomodulins exert their effects on muscle tissue by activating a transmembrane signaling cascade. The available evidence strongly indicates that myomodulins bind to a G-protein coupled receptor (GPCR) on the postsynaptic membrane of muscle cells.[8]

Upon binding of this compound to its receptor, the associated G-protein (likely a Gs subtype) is activated. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8] The resulting increase in intracellular cAMP levels activates cAMP-dependent protein kinase (PKA).[8] PKA then phosphorylates downstream target proteins, including ion channels, which ultimately leads to the potentiation of muscle contraction.[8][9]

Specifically, this compound application has been shown to enhance a dihydropyridine-sensitive, high-threshold "L"-type Ca²⁺ current in accessory radula closer (ARC) muscle fibers of Aplysia.[9] This enhancement, which is approximately twofold, is a key mechanism for the potentiation of muscle contractions, as the influx of Ca²⁺ is essential for the contractile process.[9]

Myomodulin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca_channel->Ca_ion Influx Contraction Potentiation of Muscle Contraction Ca_ion->Contraction Triggers

This compound signaling pathway in muscle cells.

Quantitative Data

The effects of myomodulins on neuromuscular function are dose-dependent. The following tables summarize the available quantitative data on the bioactivity of myomodulins.

Table 2: Electrophysiological Effects of this compound

ParameterPeptideConcentrationEffectReference
Membrane Outward CurrentThis compound~2 µM (EC₅₀)Evokes current[10]
L-type Ca²⁺ CurrentMMA, MMBNot specified~2-fold enhancement[9]

Table 3: Effects of this compound on Muscle Contraction

ParameterPeptideConcentrationEffectReference
Motor Neuron-Elicited ContractionMMA~10⁻⁷ MDecrease in size[7]
Motor Neuron-Elicited ContractionMMBHigh dosesNo inhibitory effect[7]

Experimental Protocols

Aplysia Buccal Mass Dissection for In Vitro Studies

This protocol describes the preparation of the Aplysia buccal mass, which contains the accessory radula closer (ARC) muscle, for in vitro physiological and biochemical assays.

Materials:

  • Aplysia californica (200-300 g)

  • Isotonic magnesium chloride solution

  • Aplysia saline

  • Dissecting tray and pins

  • Forceps and dissecting scissors

  • Petri dish with Sylgard bottom

Procedure:

  • Anesthetize the Aplysia by injecting approximately 50% of its body weight with isotonic magnesium chloride solution.

  • Once the animal is unresponsive to tactile stimuli, pin it to the dissecting tray, dorsal side up.

  • Make a longitudinal incision through the skin on the dorsal side of the head.

  • Carefully dissect away the overlying tissue to expose the buccal mass.

  • Sever the connections between the buccal mass and the surrounding tissues, leaving the cerebral and buccal ganglia attached via the cerebral-buccal connectives.

  • Transfer the isolated buccal mass to a Petri dish containing a 50:50 solution of isotonic magnesium chloride and Aplysia saline to maintain partial anesthetization.

  • The ARC muscle can now be identified and isolated for further experiments.

Buccal_Mass_Dissection_Workflow Start Start: Aplysia (200-300g) Anesthetize Anesthetize with isotonic MgCl₂ Start->Anesthetize Pin Pin animal to dissecting tray Anesthetize->Pin Incise Make dorsal incision on the head Pin->Incise Expose Expose buccal mass Incise->Expose Isolate Isolate buccal mass Expose->Isolate Transfer Transfer to Petri dish with MgCl₂/saline solution Isolate->Transfer End End: Isolated ARC muscle ready for assay Transfer->End

References

Cellular Mechanisms of Myomodulin Release: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides that play a significant role in neuromodulation, particularly in invertebrates like the sea slug Aplysia.[1][2] Released from identified neurons, such as the cholinergic buccal motor neuron B16, myomodulins modulate the efficacy of neuromuscular transmission and contribute to the plasticity of motor behaviors.[1][2] This technical guide provides a comprehensive overview of the known and inferred cellular mechanisms governing the release of myomodulins, with a focus on the signaling pathways, experimental methodologies, and quantitative data available in the scientific literature. Understanding these mechanisms is crucial for research into synaptic plasticity and for the development of novel therapeutics targeting peptidergic signaling.

Core Cellular Mechanisms of Myomodulin Release

The release of myomodulins, like other neuropeptides, is a highly regulated process involving the exocytosis of large dense-core vesicles (LDCVs) from the presynaptic terminal. This process is primarily triggered by an increase in intracellular calcium concentration.

The Central Role of Calcium Influx

The influx of extracellular calcium through voltage-gated calcium channels (VGCCs) is the primary trigger for the fusion of this compound-containing LDCVs with the presynaptic membrane.[3] While the specific subtypes of VGCCs directly responsible for this compound release from neuron B16 in Aplysia have not been definitively identified, studies on other Aplysia neurons suggest the involvement of dihydropyridine (DHP)-insensitive calcium channels located near release sites.[4]

The general sequence of events is as follows:

  • An action potential propagates to the presynaptic terminal, causing depolarization of the membrane.

  • This depolarization activates VGCCs, leading to their opening.

  • Calcium ions (Ca²⁺) flow down their electrochemical gradient into the presynaptic terminal.

  • The resulting localized increase in intracellular Ca²⁺ concentration is the direct signal for the exocytosis of this compound-containing vesicles.

Vesicle Docking, Priming, and Fusion: The SNARE Machinery

For exocytosis to occur, LDCVs containing myomodulins must first dock at the presynaptic active zone and be primed for release. This process is mediated by the formation of a soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex. This complex is a core component of the membrane fusion machinery in eukaryotic cells.[5] While not directly studied for this compound vesicles, it is highly likely that the canonical SNARE proteins are involved:

  • v-SNAREs (vesicle SNAREs): Located on the vesicle membrane (e.g., synaptobrevin).

  • t-SNAREs (target SNAREs): Located on the presynaptic plasma membrane (e.g., syntaxin and SNAP-25).

The formation of a stable four-helix bundle between these SNARE proteins brings the vesicle and plasma membranes into close apposition, facilitating their fusion and the subsequent release of myomodulins into the synaptic cleft.

Signaling Pathways Modulating this compound Release

While calcium is the primary trigger, the release of myomodulins can be modulated by various second messenger signaling pathways. These pathways can fine-tune the amount and timing of neuropeptide release.

Protein Kinase C (PKC)

Protein Kinase C (PKC) is a key modulator of neuropeptide release in many systems.[6] Activation of PKC can enhance the release of neurotransmitters, including those from LDCVs.[5] In Aplysia bag cell neurons, PKC activation is associated with neuropeptide secretion.[6] It is plausible that PKC plays a similar role in this compound release from neuron B16. PKC can be activated by diacylglycerol (DAG) and Ca²⁺, and its downstream targets may include components of the SNARE complex or other proteins involved in vesicle trafficking and fusion.[7]

Cyclic Adenosine Monophosphate (cAMP) and Protein Kinase A (PKA)

The cAMP-PKA pathway is another major signaling cascade that can modulate neurotransmitter release. While much of the research on this compound and cAMP in Aplysia has focused on the postsynaptic effects where this compound application increases cAMP levels in the accessory radula closer (ARC) muscle,[8] PKA is also known to have presynaptic modulatory roles in Aplysia sensory neurons.[9] It is therefore conceivable that presynaptic PKA activity could also influence the release of this compound from neuron B16, although direct evidence for this is currently lacking.

Myomodulin_Release_Signaling_Pathway Myomodulin_release Myomodulin_release

Caption: Hypothesized signaling pathway for this compound release from an Aplysia presynaptic neuron.

Quantitative Data on this compound

Quantitative data on the release of myomodulins is sparse in the literature. Most studies have focused on the physiological effects of exogenously applied myomodulins.

ParameterValueNeuron/TissueMethodReference
Ratio of this compound A to this compound B~6:1Neuron B16 and L10 (Aplysia)Not specified[10]
Concentration for inhibitory effect of this compound A~10⁻⁷ MARC neuromuscular junction (Aplysia)Bioassay[10]

Experimental Protocols

Stimulation of this compound Release from Cultured Aplysia Neurons

This protocol is adapted from methods used to study the release of other neuropeptides from cultured Aplysia neurons.[11][12]

Objective: To induce the release of myomodulins from cultured neuron B16 for subsequent quantification.

Materials:

  • Cultured Aplysia buccal ganglia containing neuron B16.

  • Artificial seawater (ASW).

  • High potassium (High K⁺) ASW (e.g., 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity) for depolarization-induced release.[13]

  • Intracellular recording and stimulating electrodes.

  • Perfusion system.

Procedure:

  • Isolate buccal ganglia from Aplysia and culture individual B16 neurons as previously described.[11]

  • Allow neurons to extend neurites over several days in culture.

  • Transfer the culture dish to the stage of an inverted microscope equipped with micromanipulators.

  • Perfuse the dish with normal ASW.

  • Impale the soma of a B16 neuron with a microelectrode for intracellular stimulation.

  • Method A: Electrical Stimulation:

    • Deliver trains of action potentials through the intracellular electrode (e.g., 10 Hz for 10 seconds).

    • Collect the perfusate during and immediately after stimulation for analysis.

  • Method B: High K⁺ Stimulation:

    • Switch the perfusion to high K⁺ ASW for a defined period (e.g., 2-5 minutes) to induce depolarization.[13]

    • Collect the perfusate during this period.

  • Switch the perfusion back to normal ASW to wash out the high K⁺ solution.

  • Store collected perfusate samples at -80°C until quantification.

Experimental_Workflow_Stimulation start Start: Cultured Aplysia Neuron B16 setup Position on Microscope Stage Impale with Microelectrode start->setup choice Choose Stimulation Method setup->choice elec_stim Electrical Stimulation (e.g., 10 Hz for 10s) choice->elec_stim Method A highK_stim High K⁺ Stimulation (50 mM KCl) choice->highK_stim Method B collect_elec Collect Perfusate elec_stim->collect_elec collect_highK Collect Perfusate highK_stim->collect_highK wash Wash with Normal ASW collect_elec->wash collect_highK->wash store Store Samples at -80°C wash->store end Proceed to Quantification store->end

Caption: Workflow for stimulating this compound release from cultured Aplysia neurons.

Quantification of this compound Release

The collected perfusate can be analyzed for this compound content using several techniques.

A. Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying known peptides.

Principle: A radiolabeled this compound peptide competes with the unlabeled this compound in the sample for binding to a limited amount of anti-myomodulin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.[14]

Procedure Outline:

  • Antibody Coating: Coat microtiter plate wells with a specific anti-myomodulin antibody.

  • Competitive Binding: Add a mixture of the perfusate sample and a known amount of radiolabeled this compound (e.g., ¹²⁵I-myomodulin) to the wells.

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Washing: Wash the wells to remove unbound labeled and unlabeled this compound.

  • Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Quantification: Determine the concentration of this compound in the sample by comparing its radioactivity to a standard curve generated with known concentrations of unlabeled this compound.[15]

B. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another antibody-based quantification method that is generally safer and more accessible than RIA.

Principle: A sandwich ELISA is commonly used for peptide quantification. An antibody specific to this compound is used to capture the peptide from the sample. A second, enzyme-linked antibody, also specific for this compound, is then used for detection. The enzyme catalyzes a colorimetric or chemiluminescent reaction, and the signal intensity is proportional to the amount of this compound in the sample.[16]

Procedure Outline:

  • Capture Antibody Coating: Coat microtiter plate wells with a this compound-specific capture antibody.

  • Sample Incubation: Add the perfusate samples to the wells and incubate to allow this compound to bind to the capture antibody.

  • Washing: Wash the wells to remove unbound components.

  • Detection Antibody Incubation: Add an enzyme-linked this compound-specific detection antibody and incubate.

  • Washing: Wash away the unbound detection antibody.

  • Substrate Addition: Add the enzyme substrate and incubate to allow for color development.

  • Detection: Measure the absorbance or luminescence using a plate reader.

  • Quantification: Calculate the this compound concentration based on a standard curve.[17]

C. Mass Spectrometry (MS)

MS-based techniques, such as MALDI-TOF or LC-MS, offer high specificity and the ability to quantify multiple this compound isoforms simultaneously without the need for specific antibodies.[17][18]

Principle: Myomodulins in the sample are ionized and their mass-to-charge ratio is measured. Quantification can be achieved by comparing the signal intensity of the endogenous this compound to that of a known amount of a stable isotope-labeled internal standard.

Procedure Outline:

  • Sample Preparation: The collected perfusate may require desalting and concentration.

  • Analysis: The sample is introduced into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired.

  • Quantification: The abundance of this compound is determined by measuring the area under the curve of its corresponding peak in the mass spectrum and comparing it to the internal standard.[12]

Quantification_Workflow start Start: Perfusate Samples choice Choose Quantification Method start->choice ria Radioimmunoassay (RIA) choice->ria High Sensitivity elisa ELISA choice->elisa High Throughput ms Mass Spectrometry (MS) choice->ms High Specificity ria_steps 1. Antibody Coating 2. Competitive Binding 3. Incubation & Washing 4. Gamma Counting ria->ria_steps end Quantitative Data on this compound Release ria->end elisa_steps 1. Capture Antibody Coating 2. Sample Incubation 3. Detection Antibody 4. Substrate & Readout elisa->elisa_steps elisa->end ms_steps 1. Sample Preparation 2. Ionization 3. Mass Analysis 4. Signal Quantification ms->ms_steps ms->end

Caption: General workflow for the quantification of released this compound.

Conclusion and Future Directions

The cellular mechanisms underlying this compound release are fundamental to our understanding of neuromodulation in the Aplysia nervous system and provide a valuable model for peptidergic signaling in general. While the core process is understood to be a calcium-dependent exocytosis of LDCVs mediated by the SNARE machinery, many of the specific molecular players and regulatory details within the this compound-releasing neuron B16 remain to be elucidated.

Future research should focus on:

  • Identifying the specific voltage-gated calcium channel subtypes responsible for triggering this compound release in neuron B16.

  • Directly imaging calcium dynamics and vesicle fusion in the presynaptic terminals of neuron B16 during stimulated release.

  • Elucidating the roles of second messenger pathways , such as those involving PKC and PKA, in the presynaptic modulation of this compound release.

  • Developing more robust and quantitative assays to measure the precise amounts of different this compound isoforms released under various physiological conditions.

Addressing these questions will not only provide a more complete picture of this compound's role in synaptic plasticity but also contribute to the broader understanding of neuropeptide function in health and disease.

References

Methodological & Application

Application Notes and Protocols for Myomodulin Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Myomodulin Peptides

Myomodulins are a family of neuropeptides first identified in the marine mollusk Aplysia.[1] These peptides act as cotransmitters, modulating neuromuscular signaling. The most studied member, this compound A (MMA), has the amino acid sequence Pro-Met-Ser-Met-Leu-Arg-Leu-NH2.[1] Myomodulins are known to potentiate muscle contractions, playing a significant role in the regulation of feeding and other motor behaviors in Aplysia. Their mechanism of action involves binding to G-protein coupled receptors (GPCRs), which triggers a downstream signaling cascade, making them interesting targets for research in neuromodulation and potential drug development.

Application Notes

The chemical synthesis of this compound peptides is essential for a variety of research applications, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound with specific amino acid substitutions allows researchers to identify key residues responsible for receptor binding and biological activity.

  • Pharmacological and Physiological Studies: A reliable supply of pure synthetic this compound is necessary for in vitro and in vivo studies to elucidate its physiological roles and mechanisms of action.

  • Drug Discovery and Development: Synthetic myomodulins and their mimetics can be screened for therapeutic potential in modulating neuromuscular activity.

This document provides detailed protocols for the solid-phase synthesis, purification, and characterization of this compound peptides, along with an overview of their signaling pathway.

Data Presentation: Synthesis and Purification of this compound A

The following tables summarize representative quantitative data for the synthesis and purification of this compound A using the protocols detailed below. These values are typical for the synthesis of short peptides using Fmoc solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: this compound A Synthesis Parameters and Yield

ParameterValueNotes
Synthesis Scale0.1 mmolStarting amount of resin.
Resin TypeRink Amide MBHAProduces a C-terminal amide upon cleavage, which is characteristic of this compound A.
Resin Substitution0.5 mmol/gThe loading capacity of the resin.
Amino Acid Excess4 equivalentsMolar excess of each amino acid relative to the resin substitution.
Coupling Reagent Excess3.9 equivalents (HBTU)Molar excess of the coupling reagent.
Activator Base Excess8 equivalents (DIPEA)Molar excess of the base used for activating the coupling reaction.
Crude Peptide Yield ~75-85% This is a typical yield range for a peptide of this length synthesized via Fmoc SPPS.
Purified Peptide Yield ~20-30% The final yield after purification, calculated based on the initial resin loading.

Table 2: this compound A Purification and Characterization

ParameterValueNotes
Purification MethodReverse-Phase HPLC (RP-HPLC)The standard method for purifying synthetic peptides.
ColumnPreparative C18 (10 µm, 250 x 22 mm)A common column choice for peptide purification.
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-50% B over 40 minutesA typical gradient for eluting a peptide of this size and hydrophobicity.
Purity of Final Product >98% Determined by analytical RP-HPLC.
Identity Confirmation Mass Spectrometry (MALDI-TOF or ESI-MS)Confirms the molecular weight of the synthesized peptide.
Expected Monoisotopic Mass 848.45 Da Calculated for C36H68N10O7S2.
Observed Mass [M+H]⁺ ≈ 849.46 Da The expected mass-to-charge ratio for the protonated molecule.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound A

This protocol describes the manual synthesis of this compound A (Pro-Met-Ser-Met-Leu-Arg-Leu-NH2) on a 0.1 mmol scale using the Fmoc/tBu strategy.

1. Resin Preparation: a. Place 200 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in a reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 30 minutes. c. Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Leu-OH): a. In a separate vial, dissolve 4 equivalents of Fmoc-Leu-OH (0.4 mmol, 141.4 mg) and 3.9 equivalents of HBTU (0.39 mmol, 147.9 mg) in DMF. b. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 139 µL) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Drain the reaction solution and wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

3. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Shake for 5 minutes, then drain. c. Add fresh 20% piperidine in DMF and shake for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5x).

4. Subsequent Amino Acid Couplings: a. Repeat steps 2 and 3 for the remaining amino acids in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Ser(tBu)-OH, Fmoc-Met-OH, and Fmoc-Pro-OH.

5. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum. b. Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). c. Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature with occasional shaking. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reverse-Phase HPLC

1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a solution containing 50% acetonitrile in water. b. Filter the solution through a 0.45 µm syringe filter to remove any particulates.

2. HPLC Purification: a. Equilibrate a preparative C18 column with the starting mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B). b. Inject the filtered peptide solution onto the column. c. Run a linear gradient from 10% to 50% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min. d. Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm. e. Collect fractions corresponding to the major peptide peak.

3. Post-Purification Processing: a. Analyze the collected fractions for purity using analytical RP-HPLC. b. Pool the fractions with the desired purity (>98%). c. Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Protocol 3: Characterization by Mass Spectrometry

1. Sample Preparation: a. Dissolve a small amount of the lyophilized, purified peptide in a 50:50 acetonitrile:water solution.

2. MALDI-TOF Mass Spectrometry: a. Mix the peptide solution 1:1 with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). b. Spot the mixture onto a MALDI plate and allow it to dry. c. Acquire the mass spectrum in positive ion reflectron mode. d. Compare the observed monoisotopic mass of the [M+H]⁺ ion with the calculated theoretical mass.

Visualizations

This compound Synthesis and Purification Workflow

Myomodulin_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Rink Amide Resin Coupling Iterative Coupling & Fmoc Deprotection Resin->Coupling Add Fmoc-AA-OH, HBTU, DIPEA PeptideResin This compound-Resin Coupling->PeptideResin Cleavage TFA Cocktail PeptideResin->Cleavage CrudePeptide Crude this compound Cleavage->CrudePeptide HPLC RP-HPLC CrudePeptide->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pool Pure Fractions PurePeptide Pure this compound (>98%) Lyophilization->PurePeptide MS Mass Spectrometry PurePeptide->MS Confirmation Identity Confirmed MS->Confirmation

Caption: Workflow for this compound A synthesis and purification.

This compound Signaling Pathway

This compound A has been shown to increase intracellular levels of cyclic AMP (cAMP) and activate cAMP-dependent protein kinase (PKA). This indicates that this compound binds to a G-protein coupled receptor (GPCR) that is coupled to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.

Myomodulin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR binds Gs Gs Protein GPCR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation catalyzes Response Cellular Response (e.g., Muscle Contraction Potentiation) Phosphorylation->Response

Caption: this compound signaling through a GPCR-cAMP-PKA pathway.

References

Application Notes and Protocols for the Isolation of Myomodulin Peptides using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides first identified in the opisthobranch mollusk Aplysia.[1][2][3] These peptides play a significant role in modulating neuromuscular activity, making them of interest for neurophysiological research and as potential leads in drug development.[4] Myomodulin A (MMA) and this compound B (MMB) are two well-characterized members of this family, known to potentiate muscle contractions.[4] This document provides detailed high-performance liquid chromatography (HPLC) methods for the isolation and purification of this compound peptides from biological sources. The protocols are designed to yield high-purity peptides suitable for subsequent biochemical and physiological studies.

Data Presentation: HPLC Purification Schemes for this compound Peptides

The isolation of this compound peptides from complex biological extracts, such as those from the Aplysia accessory radula closer (ARC) muscle, typically requires a multi-step reversed-phase HPLC (RP-HPLC) strategy to achieve high purity. The following tables summarize the chromatographic conditions used in a successful four-step purification protocol.

Table 1: Multi-Step RP-HPLC Protocol for this compound Purification

StepColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)
1Vydac C18 (4.6 x 250 mm)0.1% TFA in H₂O0.1% TFA in 80% CH₃CN / 20% H₂O25-60% B in 70 min1.0
2Brownlee C8 (4.6 x 250 mm)0.01 M TFA in H₂O0.01 M TFA in CH₃CN20-40% B in 80 min1.0
3Aquapore RP-300 (4.6 x 250 mm)0.1 M Triethylamine Acetate, pH 5.50.1 M Triethylamine Acetate in 80% CH₃CN / 20% H₂O, pH 5.515-30% B in 60 min1.0
4Aquapore RP-300 (4.6 x 250 mm)0.01 M TFA in H₂O0.01 M TFA in CH₃CN10-45% B in 35 min1.0

TFA: Trifluoroacetic Acid; CH₃CN: Acetonitrile; H₂O: Water

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue (Aplysia ARC Muscle)
  • Tissue Extraction: Dissect the accessory radula closer (ARC) muscles from Aplysia.

  • Homogenization: Homogenize the tissue in an appropriate extraction buffer (e.g., acetone or an acidic solution) to precipitate proteins and extract peptides.

  • Centrifugation: Centrifuge the homogenate at high speed to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the peptide mixture.

  • Solvent Evaporation: Dry the supernatant using a vacuum centrifuge to remove the organic solvent.

  • Reconstitution: Reconstitute the dried peptide extract in a small volume of Mobile Phase A for the first HPLC step.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

Protocol 2: Multi-Step RP-HPLC Purification of this compound Peptides

This protocol outlines a four-step purification process. The fractions containing the target this compound peptides from each step are collected, dried, reconstituted in the appropriate mobile phase for the subsequent step, and then injected into the HPLC.

Step 1: Initial Purification on a C18 Column

  • Column: Vydac C18, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in 80% acetonitrile / 20% water

  • Gradient: 25-60% B over 70 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 210-220 nm

  • Procedure:

    • Equilibrate the column with the initial gradient conditions.

    • Inject the prepared sample extract.

    • Run the gradient and collect fractions corresponding to the peaks of interest.

    • Identify fractions containing Myomodulins through bioassay or mass spectrometry.

Step 2: Second Purification on a C8 Column

  • Column: Brownlee C8, 4.6 x 250 mm

  • Mobile Phase A: 0.01 M TFA in water

  • Mobile Phase B: 0.01 M TFA in acetonitrile

  • Gradient: 20-40% B over 80 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 210-220 nm

  • Procedure:

    • Pool and dry the this compound-containing fractions from Step 1.

    • Reconstitute the sample in Mobile Phase A for this step.

    • Inject the sample and run the gradient.

    • Collect the relevant fractions.

Step 3: Third Purification on a Wide-Pore RP-300 Column at a Different pH

  • Column: Aquapore RP-300, 4.6 x 250 mm

  • Mobile Phase A: 0.1 M Triethylamine Acetate, pH 5.5

  • Mobile Phase B: 0.1 M Triethylamine Acetate in 80% acetonitrile / 20% water, pH 5.5

  • Gradient: 15-30% B over 60 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 210-220 nm

  • Procedure:

    • Pool and dry the fractions from Step 2.

    • Reconstitute the sample in Mobile Phase A for this step.

    • Inject the sample and perform the chromatographic separation.

    • Collect the purified fractions.

Step 4: Final Polishing Step on a Wide-Pore RP-300 Column

  • Column: Aquapore RP-300, 4.6 x 250 mm

  • Mobile Phase A: 0.01 M TFA in water

  • Mobile Phase B: 0.01 M TFA in acetonitrile

  • Gradient: 10-45% B over 35 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 210-220 nm

  • Procedure:

    • Pool and dry the fractions from Step 3.

    • Reconstitute the sample in Mobile Phase A for this final step.

    • Inject the sample and run the gradient to obtain the final purified this compound peptides.

    • Assess the purity of the final product by analytical HPLC and mass spectrometry.

Visualizations

Experimental Workflow for this compound Isolation

Myomodulin_Isolation_Workflow cluster_extraction Sample Preparation cluster_hplc Multi-Step RP-HPLC Purification cluster_analysis Analysis Tissue Aplysia ARC Muscle Homogenization Homogenization in Acetone Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Vacuum Centrifugation Supernatant->Drying Reconstitution1 Reconstitute in Mobile Phase A Drying->Reconstitution1 HPLC1 Step 1: C18 RP-HPLC Reconstitution1->HPLC1 Fractions1 Collect this compound Fractions HPLC1->Fractions1 Drying2 Dry Fractions Fractions1->Drying2 Reconstitution2 Reconstitute Drying2->Reconstitution2 HPLC2 Step 2: C8 RP-HPLC Reconstitution2->HPLC2 Fractions2 Collect this compound Fractions HPLC2->Fractions2 Drying3 Dry Fractions Fractions2->Drying3 Reconstitution3 Reconstitute Drying3->Reconstitution3 HPLC3 Step 3: RP-300 HPLC (pH 5.5) Reconstitution3->HPLC3 Fractions3 Collect this compound Fractions HPLC3->Fractions3 Drying4 Dry Fractions Fractions3->Drying4 Reconstitution4 Reconstitute Drying4->Reconstitution4 HPLC4 Step 4: RP-300 HPLC (TFA) Reconstitution4->HPLC4 Purified_MM Purified this compound Peptides HPLC4->Purified_MM Analysis Purity Assessment (Analytical HPLC, MS) Purified_MM->Analysis

Caption: Workflow for the isolation of this compound peptides.

This compound Signaling Pathway

Studies have shown that this compound A increases the levels of cyclic AMP (cAMP) and activates cAMP-dependent protein kinase (cAPK) in the Aplysia accessory radula closer muscle.[5] This indicates that Myomodulins likely act through a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase.

Myomodulin_Signaling_Pathway This compound This compound Peptide GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Catalyzes conversion cAMP cAMP (Second Messenger) ATP->cAMP cAPK cAMP-Dependent Protein Kinase (cAPK) cAMP->cAPK Activates Muscle_Contraction Potentiation of Muscle Contraction cAPK->Muscle_Contraction Phosphorylates downstream targets leading to

Caption: Proposed signaling pathway for this compound peptides.

References

Application Notes and Protocols for In Situ Hybridization of Myomodulin mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides found in molluscs that play a significant role in modulating neuromuscular activity.[1][2] Understanding the precise localization of Myomodulin mRNA is crucial for elucidating the neural circuits they influence and for developing targeted therapeutic interventions. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of tissues and individual neurons.[3][4] This document provides detailed application notes and a comprehensive protocol for the localization of this compound mRNA in neuronal tissue using non-radioactive chromogenic in situ hybridization with digoxigenin (DIG)-labeled riboprobes.

Application Notes

Target Audience: This protocol is designed for researchers in neuroscience, pharmacology, and drug development with a basic understanding of molecular biology and histology techniques.

Principle of the Method: The protocol employs a DIG-labeled antisense RNA probe that is complementary to the this compound mRNA sequence. This probe hybridizes to the target mRNA within fixed tissue sections. The hybridized probe is then detected using an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP). The addition of a chromogenic substrate results in the formation of a colored precipitate at the site of mRNA localization, which can be visualized using standard bright-field microscopy.

Expected Results: In situ hybridization for this compound mRNA is expected to show specific and intense staining in the cytoplasm of a subset of neurons within the central nervous system of molluscs like Lymnaea and Aplysia.[1][5] The staining pattern may reveal varying levels of expression between different neurons and ganglia. For example, studies in Lymnaea have shown intense staining in neurons of the parietal, visceral, and pedal ganglia.[5]

Quantitative Analysis: While this protocol is primarily for qualitative localization, it can be adapted for semi-quantitative analysis. The intensity of the chromogenic signal can be measured using densitometric analysis with image processing software. This allows for the relative comparison of mRNA expression levels between different neurons or experimental conditions. It is important to note that for rigorous quantification, variables such as probe concentration, hybridization time, and color development time must be strictly controlled across all samples being compared.

Data Presentation

Ganglion/Neuron ClusterStaining Intensity (Qualitative)Relative Optical Density (Semi-Quantitative)Number of Positive Neurons
Buccal Ganglia+++ (Intense)0.85 ± 0.05~15-20
Cerebral Ganglia++ (Moderate)0.62 ± 0.07~8-12
Pedal Ganglia+ (Weak to Moderate)0.41 ± 0.06Variable
Parietal Ganglia+++ (Intense)0.89 ± 0.04~10-15
Visceral Ganglion+++ (Intense)0.91 ± 0.03~5-8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their experimental results.

Experimental Protocols

This section provides a detailed methodology for performing in situ hybridization for this compound mRNA.

Preparation of DIG-Labeled Riboprobe

This protocol describes the synthesis of a DIG-labeled antisense RNA probe from a cDNA template.

Materials:

  • Linearized plasmid DNA containing this compound cDNA insert

  • DIG RNA Labeling Kit (e.g., from Roche/MilliporeSigma)

  • T7 or SP6 RNA Polymerase (depending on the vector)

  • RNase-free water, tubes, and pipette tips

  • DNase I (RNase-free)

  • Lithium Chloride (LiCl)

  • Ethanol (70% and 100%)

Procedure:

  • Set up the in vitro transcription reaction on ice in an RNase-free tube.

  • Incubate the reaction at 37°C for 2 hours.

  • Add 2 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the template DNA.

  • Precipitate the RNA probe by adding LiCl and ethanol, and incubate at -20°C for at least 30 minutes.

  • Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.

  • Resuspend the DIG-labeled riboprobe in RNase-free water.

  • Assess the probe concentration and labeling efficiency using a dot blot or gel electrophoresis.

Tissue Preparation

Materials:

  • Molluscan central nervous system (ganglia)

  • 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

  • Sucrose solutions (10%, 20%, 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Coated microscope slides (e.g., SuperFrost Plus)

Procedure:

  • Dissect the ganglia in cold saline and fix in 4% PFA overnight at 4°C.

  • Wash the tissue in PBS.

  • Cryoprotect the tissue by sequential incubation in 10%, 20%, and 30% sucrose solutions until the tissue sinks.

  • Embed the tissue in OCT compound and freeze rapidly.

  • Cut 10-20 µm thick sections using a cryostat and mount them on coated slides.

  • Allow the sections to air-dry on the slide.

In Situ Hybridization

Materials:

  • Proteinase K

  • Triethanolamine

  • Acetic Anhydride

  • Hybridization Buffer

  • DIG-labeled this compound riboprobe

  • Wash solutions (SSC buffers of varying concentrations)

Procedure:

  • Rehydrate the sections in PBS.

  • Permeabilize the tissue by incubating with Proteinase K. The concentration and time should be optimized for the specific tissue.

  • Post-fix the sections in 4% PFA.

  • Acetylate the sections with acetic anhydride in triethanolamine buffer to reduce non-specific binding.

  • Pre-hybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature (typically 55-65°C).

  • Dilute the DIG-labeled probe in fresh hybridization buffer and apply to the sections.

  • Incubate overnight in a humidified chamber at the hybridization temperature.

  • Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove unbound probe.

Immunological Detection

Materials:

  • Blocking solution (e.g., 2% normal sheep serum in Tris-buffered saline with Tween-20 (TBST))

  • Anti-Digoxigenin-AP (Alkaline Phosphatase) Fab fragments

  • NBT/BCIP stock solution (nitro-blue tetrazolium chloride and 5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt)

  • Detection buffer

Procedure:

  • Wash the sections in TBST.

  • Block non-specific antibody binding by incubating in blocking solution for 1 hour.

  • Incubate with the anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the sections extensively in TBST.

  • Equilibrate the sections in detection buffer.

  • Incubate the sections with the NBT/BCIP substrate in the dark. Monitor the color development under a microscope.

  • Stop the reaction by washing with distilled water once the desired signal-to-noise ratio is achieved.

  • Counterstain with a nuclear stain if desired (e.g., Nuclear Fast Red).

  • Dehydrate the sections through a series of ethanol washes, clear with xylene, and mount with a coverslip.

Visualizations

Experimental Workflow

experimental_workflow cluster_probe Probe Preparation cluster_tissue Tissue Preparation cluster_ish In Situ Hybridization & Detection p1 Linearize Plasmid DNA p2 In Vitro Transcription with DIG-UTP p1->p2 p3 DNase Treatment p2->p3 p4 Probe Purification p3->p4 h2 Hybridization with DIG-labeled Probe p4->h2 t1 Dissection & Fixation t2 Cryoprotection t1->t2 t3 Embedding & Sectioning t2->t3 h1 Permeabilization (Proteinase K) t3->h1 h1->h2 h3 Stringent Washes h2->h3 h4 Immunodetection (Anti-DIG-AP) h3->h4 h5 Chromogenic Development (NBT/BCIP) h4->h5 h6 Microscopy h5->h6

Caption: Experimental workflow for this compound mRNA in situ hybridization.

This compound Signaling Pathway

myomodulin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MM This compound GPCR This compound Receptor (GPCR) MM->GPCR Binds G_protein G-protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., Ion Channels, Transcription Factors) PKA->Targets Phosphorylates Response Modulation of Neuronal Excitability & Muscle Contraction Targets->Response

Caption: this compound signaling through a G-protein coupled receptor.

References

Application Notes and Protocols for Electrophysiological Recording of Myomodulin Effects on Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides found in various molluscan and leech species that play a significant role in modulating neuronal activity and muscle contraction.[1][2] These peptides are co-transmitters at neuromuscular junctions and in the central nervous system, where they can potentiate or inhibit neuronal and muscular activity.[1][2][3] Understanding the electrophysiological effects of myomodulins is crucial for elucidating their role in physiological processes and for the development of novel therapeutics targeting neurological and neuromuscular disorders.

These application notes provide a comprehensive overview of the electrophysiological effects of myomodulin on neurons and detailed protocols for their investigation. The information is intended to guide researchers in designing and executing experiments to characterize the modulatory actions of this important neuropeptide family.

Electrophysiological Effects of this compound on Neurons

This compound exerts a range of effects on neuronal excitability and synaptic transmission by modulating various ion channels and cellular processes. These effects have been characterized in different neuronal preparations, primarily in the sea slug Aplysia and the leech Hirudo medicinalis.

Modulation of Neuronal Excitability

In leech Retzius (R) cells, this compound increases neuronal excitability, leading to a higher number of action potentials in response to a depolarizing stimulus and a shorter latency to the first action potential.[4] This excitatory effect is mediated by the activation of a Na+-mediated inward current near the resting membrane potential.[4] In leech heart interneurons, this compound decreases the period of bursting activity and increases the intraburst spike frequency.[5]

Modulation of Ion Channels

This compound's effects on neuronal excitability are a direct consequence of its modulation of specific ion channels:

  • Hyperpolarization-activated cation current (Ih): In leech heart interneurons, this compound enhances the maximal conductance of Ih, a current that contributes to setting the resting membrane potential and rhythmic firing.[5]

  • Na+/K+ Pump: this compound inhibits the Na+/K+ pump in leech heart interneurons, leading to a net inward current that can contribute to depolarization and increased excitability.[5]

  • Potassium Channels (IK): In leech Retzius cells, this compound significantly reduces both the peak and steady-state amplitudes of the delayed rectifier potassium current (IK) by approximately 49% and 43%, respectively, while having no effect on the transient potassium current (IA).[4] In Aplysia accessory radula closer (ARC) muscle fibers, this compound activates a specific K+ current, which is thought to underlie the inhibitory effects on muscle contraction.[3][6]

  • Calcium Channels (ICa): this compound has been shown to reduce the amplitude of the Ca2+ current by approximately 20% in leech Retzius cells.[4] Conversely, in Aplysia ARC muscle fibers, myomodulins enhance the L-type Ca2+ current, which is proposed to underlie the potentiation of muscle contractions.[3]

Synaptic Transmission

At the Aplysia ARC neuromuscular junction, this compound exhibits both presynaptic and postsynaptic modulatory effects. Postsynaptically, it can inhibit muscle contraction by activating a potassium current.[6] Presynaptically, it can inhibit the release of other neurotransmitters, such as acetylcholine (ACh) and buccalin.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various neuronal parameters as reported in the literature.

Table 1: Effects of this compound on Neuronal Excitability

PreparationParameterEffectMagnitude of ChangeReference
Leech Heart InterneuronsBurst PeriodDecreaseVaries with conditions[5]
Leech Heart InterneuronsIntraburst Spike FrequencyIncreaseVaries with conditions[5]
Leech Retzius CellsNumber of Action PotentialsIncreaseDependent on current injection[4]
Leech Retzius CellsLatency to First Action PotentialDecreaseDependent on current injection[4]

Table 2: Effects of this compound on Ion Channels

PreparationIon Channel/CurrentEffectMagnitude of ChangeReference
Leech Heart InterneuronsIh (maximal conductance)EnhancementSignificant increase for steps to -80 and -100 mV[5]
Leech Heart InterneuronsNa+/K+ PumpInhibitionInduces an inward offset current[5]
Leech Retzius CellsIK (peak amplitude)Reduction~49%[4]
Leech Retzius CellsIK (steady-state amplitude)Reduction~43%[4]
Leech Retzius CellsICa (amplitude)Reduction~20%[4]
Aplysia ARC Muscle FibersL-type Ca2+ currentEnhancementNot quantified[3]
Aplysia ARC Muscle FibersThis compound-activated K+ currentActivationNot quantified[3][6]

Signaling Pathway of this compound

This compound is a neuropeptide that acts via G-protein coupled receptors (GPCRs). In the Aplysia accessory radula closer (ARC) muscle, this compound A (MMA) application has been shown to increase cyclic AMP (cAMP) levels and activate cAMP-dependent protein kinase (cAPK).[3] This suggests that this compound receptors are coupled to a Gs protein, which activates adenylyl cyclase to produce the second messenger cAMP. cAMP then activates cAPK (also known as PKA), which in turn phosphorylates target proteins, such as ion channels, to elicit the observed physiological effects.

Myomodulin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA/cAPK) cAMP->PKA Activates Ion_Channel Ion Channels (e.g., K+, Ca2+, HCN) PKA->Ion_Channel Phosphorylates Response Modulation of Neuronal Excitability & Synaptic Transmission Ion_Channel->Response Leads to

Caption: this compound signaling pathway in neurons.

Experimental Protocols

The following protocols provide a general framework for investigating the electrophysiological effects of this compound on invertebrate neurons using whole-cell patch-clamp and two-electrode voltage-clamp techniques.

Experimental Workflow

The general workflow for an electrophysiological experiment investigating this compound's effects involves several key stages, from animal dissection and neuron isolation to data acquisition and analysis.

Experimental_Workflow Dissection Animal Dissection & Ganglion Isolation Desheathing Ganglion Desheathing Dissection->Desheathing Neuron_ID Neuron Identification Desheathing->Neuron_ID Recording Electrophysiological Recording (Patch-clamp / TEVC) Neuron_ID->Recording Baseline Establish Stable Baseline Recording Recording->Baseline MM_App Bath Application of this compound Baseline->MM_App Recording_MM Record this compound Effects MM_App->Recording_MM Washout Washout Recording_MM->Washout Data_Analysis Data Analysis Washout->Data_Analysis

Caption: General experimental workflow.

Protocol 1: Current-Clamp Recording of this compound Effects on Neuronal Excitability

This protocol is designed to assess changes in neuronal firing properties, such as action potential frequency, latency, and bursting characteristics, in response to this compound application.

1. Materials:

  • Dissection microscope and tools

  • Electrophysiology rig with amplifier (e.g., Axoclamp 2A/2B), micromanipulators, and data acquisition system (e.g., pClamp)

  • Borosilicate glass capillaries for pulling microelectrodes

  • Perfusion system

  • Normal saline solution (e.g., for leech: 115 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4)

  • This compound stock solution (1 mM in distilled water) and working solution (e.g., 1 µM in normal saline)

  • Intracellular solution (e.g., 3 M potassium acetate with 100 mM KCl)

2. Procedure:

  • Neuron Preparation: Dissect the desired ganglion from the animal and remove the glial sheath to expose the neurons. Identify the target neuron based on its size, position, and electrophysiological properties.

  • Electrode Preparation: Pull microelectrodes to a resistance of 10-30 MΩ when filled with intracellular solution.

  • Obtaining a Recording: Impale the target neuron with the microelectrode and establish a stable intracellular recording in bridge mode or discontinuous current-clamp mode.

  • Baseline Recording: Record the neuron's spontaneous activity and its response to a series of depolarizing current injections (e.g., 0.5 to 3 nA in 0.5 nA increments for 90 ms) to establish a baseline of excitability. Maintain the membrane potential between -55 and -65 mV by manual current injection if necessary.

  • This compound Application: Perfuse the preparation with the this compound working solution.

  • Recording this compound Effects: After a few minutes of this compound application, repeat the series of depolarizing current injections to assess changes in excitability.

  • Washout: Perfuse the preparation with normal saline to wash out the this compound and record any recovery of the baseline firing properties.

  • Data Analysis: Measure and compare the number of action potentials, the latency to the first action potential, and any changes in bursting parameters before, during, and after this compound application.

Protocol 2: Voltage-Clamp Recording of this compound's Effects on Specific Ion Currents

This protocol is for isolating and characterizing the modulation of specific ion currents by this compound. The example below focuses on the hyperpolarization-activated current (Ih).

1. Materials:

  • Same as Protocol 1, with the addition of:

  • Specific saline solutions to isolate the current of interest (e.g., for Ih: 0 Ca2+ saline with an equimolar amount of MnCl2 replacing CaCl2, and blockers for other currents if necessary, such as TEA for K+ channels).

  • Pharmacological agents to block specific currents (e.g., CsCl to block Ih, ouabain to block the Na+/K+ pump).

2. Procedure:

  • Neuron Preparation and Recording Setup: Prepare the neuron and recording setup as described in Protocol 1. Use two-electrode voltage-clamp for larger neurons or single-electrode voltage-clamp for smaller neurons.

  • Isolating the Target Current: Perfuse the preparation with the appropriate saline solution to isolate the current of interest (e.g., 0 Ca2+/Mn2+ saline to block calcium currents and reduce synaptic activity when studying Ih).

  • Voltage-Clamp Protocol for Ih:

    • Hold the membrane potential at -40 mV.

    • Apply a series of 3-second hyperpolarizing voltage steps (e.g., from -60 mV to -100 mV in 20 mV increments).

    • Record the resulting currents.

  • Baseline Recording: Perform the voltage-clamp protocol in the control saline to obtain baseline Ih measurements.

  • This compound Application: Perfuse the preparation with the this compound working solution in the same ion-isolating saline.

  • Recording this compound Effects: Repeat the voltage-clamp protocol in the presence of this compound.

  • Washout and/or Blocker Application: Wash out the this compound with the control saline. To confirm the identity of the modulated current, apply a specific blocker (e.g., 2 mM CsCl for Ih) and repeat the voltage-clamp protocol.

  • Data Analysis: Measure the amplitude of the current at the beginning and end of the voltage steps to determine the instantaneous and steady-state currents. Calculate the conductance of the current at each voltage step. Compare the conductance-voltage relationships before and after this compound application. The difference current (current in this compound minus control current) can also be plotted to visualize the this compound-sensitive component.

Conclusion

The neuropeptide this compound plays a multifaceted role in shaping neuronal and network activity. The protocols and data presented here provide a foundation for researchers to investigate the electrophysiological effects of this compound in various preparations. By employing these techniques, scientists can further unravel the cellular and molecular mechanisms underlying this compound's modulatory actions, which may lead to new insights into the neural control of behavior and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Studying Myomodulin Signaling Using Calcium Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides first identified in invertebrates, such as the sea slug Aplysia, where they play a significant role in modulating muscle contraction and neuronal activity.[1][2] While the precise vertebrate counterparts and their receptors are still an active area of research, the study of Myomodulin signaling can provide valuable insights into the fundamental mechanisms of neuropeptide function. Many neuropeptides exert their effects through G-protein coupled receptors (GPCRs), which can trigger intracellular calcium (Ca²⁺) mobilization, a ubiquitous second messenger.[3][4][5][6]

Calcium imaging is a powerful technique to visualize and quantify these intracellular Ca²⁺ dynamics in real-time, making it an ideal method to study the activation of putative this compound receptors and their downstream signaling pathways.[7] This document provides detailed application notes and protocols for utilizing calcium imaging to investigate this compound signaling in vertebrate cell systems.

Hypothetical this compound Signaling Pathway

Given that a specific vertebrate receptor for this compound has not been fully characterized, we propose a hypothetical signaling pathway based on common neuropeptide GPCR mechanisms. This model assumes this compound binds to a Gq-coupled GPCR, a frequent pathway for neuropeptides that induce calcium mobilization.[3][4]

Myomodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound MM_R This compound Receptor (GPCR) This compound->MM_R Gq Gq Protein MM_R->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC PKC Activation DAG->PKC activates Ca_release Ca²⁺ Release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream ER_Ca Ca²⁺ Store IP3R->ER_Ca ER_Ca->Ca_release releases

Caption: Hypothetical Gq-coupled signaling pathway for this compound.

Experimental Workflow for Calcium Imaging

The general workflow for studying this compound-induced calcium signaling involves preparing the cells, loading a calcium indicator, acquiring baseline fluorescence, stimulating with this compound, and then recording and analyzing the resulting fluorescence changes.

Calcium_Imaging_Workflow A 1. Cell Culture (e.g., HEK293, Primary Neurons) B 2. Calcium Indicator Loading (Chemical Dye or GECI) A->B C 3. Baseline Fluorescence Measurement B->C D 4. This compound Stimulation C->D E 5. Post-Stimulation Fluorescence Recording D->E F 6. Data Analysis (ΔF/F₀ or Ratio) E->F G 7. Interpretation F->G

Caption: General experimental workflow for calcium imaging.

Data Presentation

Quantitative data from calcium imaging experiments should be summarized to compare the effects of different this compound concentrations or to characterize the response in different cell types. The following tables present hypothetical data for this compound-induced calcium responses in HEK293 cells, which are a common model for studying GPCRs.[8][9]

Table 1: Dose-Response of this compound on Peak Calcium Levels in HEK293 Cells

This compound Conc. (nM)Peak ΔF/F₀ (Mean ± SEM)Time to Peak (s) (Mean ± SEM)
0.10.15 ± 0.0215.2 ± 1.8
10.45 ± 0.0512.5 ± 1.5
101.20 ± 0.1010.1 ± 1.2
1002.50 ± 0.218.5 ± 0.9
10002.55 ± 0.238.3 ± 0.9

This table represents example data.

Table 2: Pharmacological Characterization of this compound Response in HEK293 Cells

TreatmentThis compound Conc. (nM)Peak ΔF/F₀ (Mean ± SEM)% Inhibition
Vehicle Control1002.48 ± 0.19N/A
Gq Inhibitor (YM-254890)1000.25 ± 0.0490%
PLC Inhibitor (U73122)1000.31 ± 0.0587.5%

This table represents example data.

Experimental Protocols

Two common methods for calcium imaging are presented below: using the ratiometric chemical dye Fura-2 AM and using the genetically encoded calcium indicator (GECI) GCaMP.

Protocol 1: Calcium Imaging with Fura-2 AM

Fura-2 AM is a ratiometric dye that allows for more precise quantification of intracellular calcium by measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free).[10][11] This protocol is adapted for HEK293 cells.[7]

Materials:

  • HEK293 cells

  • Poly-L-lysine coated glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • High-quality DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.4

  • This compound peptide stock solution

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and emission at 510 nm.

Procedure:

  • Cell Preparation:

    • Plate HEK293 cells on poly-L-lysine coated glass coverslips in a 6-well plate at a density of 0.2-0.5 million cells per well.[7]

    • Culture overnight to allow for cell attachment.[7]

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in high-quality DMSO.[11]

    • For the working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in physiological buffer.

    • Add Pluronic F-127 (0.02% final concentration) to the working solution to aid in dye dispersion.

  • Cell Loading:

    • Wash the cells twice with warm physiological buffer.[7]

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C, protected from light.[7][10]

    • Wash the cells twice with warm physiological buffer to remove extracellular dye.[7]

    • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.[10]

  • Imaging:

    • Mount the coverslip in an imaging chamber on the microscope stage and perfuse with physiological buffer.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm, collecting emission at 510 nm.

    • Apply this compound at the desired concentration through the perfusion system.

    • Record the fluorescence changes over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • Normalize the data to the baseline ratio to represent the change in intracellular calcium.

Protocol 2: Calcium Imaging with GCaMP

GCaMP is a genetically encoded calcium indicator that exhibits increased fluorescence upon binding to Ca²⁺.[12] This method is particularly useful for long-term studies and for targeting specific cell populations.[13][14]

Materials:

  • HEK293 cells or primary neurons

  • GCaMP expression vector (e.g., AAV-syn-GCaMP6s)

  • Transfection reagent or viral transduction method

  • Physiological buffer, pH 7.4

  • This compound peptide stock solution

  • Fluorescence microscope with appropriate filters for GCaMP (e.g., ~488 nm excitation, ~510 nm emission).

Procedure:

  • Cell Preparation and GCaMP Expression:

    • Plate cells on glass-bottom dishes.

    • Transfect or transduce the cells with the GCaMP expression vector according to the manufacturer's protocol.

    • Allow 48-72 hours for GCaMP expression. For primary neurons, longer expression times (7-14 days) may be necessary.

  • Imaging:

    • Replace the culture medium with physiological buffer.

    • Mount the dish on the microscope stage.

    • Acquire baseline fluorescence images (F₀).

    • Stimulate the cells with this compound.

    • Record the time-lapse fluorescence images (F).

  • Data Analysis:

    • Select ROIs for individual cells.

    • Correct for photobleaching if necessary.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.[15] This normalized value represents the calcium signal.

Conclusion

Calcium imaging provides a robust and quantitative method for studying the signaling of neuropeptides like this compound. By employing techniques using chemical dyes such as Fura-2 or genetically encoded indicators like GCaMP, researchers can effectively screen for receptor activation, characterize downstream signaling pathways, and investigate the physiological roles of these peptides. The protocols and hypothetical data presented here serve as a comprehensive guide for professionals in research and drug development to explore the intriguing world of this compound signaling.

References

Application Notes and Protocols for Generating Myomodulin-Specific Antibodies for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Myomodulin

This compound is a bioactive neuropeptide first identified in the sea slug Aplysia.[1] It is a member of a family of related peptides that act as cotransmitters in cholinergic motor neurons.[1][2] Functionally, this compound potentiates muscle contractions, playing a role in the modulation of neuromuscular activity.[1][2] Its signaling pathway involves the activation of a G-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). Understanding the localization and expression of this compound is crucial for elucidating its role in various physiological processes. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of this compound in tissue samples, and the generation of high-quality, specific antibodies is a critical first step for successful IHC experiments.

This compound Signaling Pathway

This compound initiates its biological effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. This binding event activates the associated G-protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, resulting in a cellular response.

Myomodulin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response Targets->Response

This compound Signaling Cascade

Experimental Workflow for Antibody Generation and Validation

The overall process of generating and validating a this compound-specific antibody for immunohistochemistry involves several key stages. It begins with the design and synthesis of a suitable antigen, followed by the immunization of host animals to elicit an immune response. The resulting antiserum is then collected and the antibodies are purified. Finally, the purified antibodies are rigorously validated to ensure their specificity and functionality in IHC applications.

Antibody_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_purification Antibody Purification cluster_validation Validation antigen_design Antigen Design (this compound Peptide) conjugation Conjugation to Carrier Protein (KLH) antigen_design->conjugation immunize Immunize Rabbits conjugation->immunize bleeds Collect Serum (Test & Production Bleeds) immunize->bleeds affinity_purification Antigen-Specific Affinity Chromatography bleeds->affinity_purification elisa ELISA affinity_purification->elisa western_blot Western Blot elisa->western_blot ihc Immunohistochemistry western_blot->ihc final_ab Validated this compound Antibody ihc->final_ab

Antibody Generation and Validation Workflow

Data Presentation

The following tables present illustrative quantitative data that may be obtained during the generation and validation of a polyclonal antibody against this compound.

Table 1: Polyclonal Antibody Production Schedule and Titer

Time Point Procedure Serum Titer (ELISA; 1:X dilution)
Day 0 Pre-immune bleed < 100
Day 1 Primary Immunization (Antigen in CFA) -
Day 14 1st Boost (Antigen in IFA) -
Day 28 2nd Boost (Antigen in IFA) -
Day 35 Test Bleed 1 25,000
Day 49 3rd Boost (Antigen in IFA) -
Day 56 Test Bleed 2 100,000
Day 70 4th Boost (Antigen in IFA) -
Day 77 Production Bleed 1 >200,000

| Day 91 | Final Bleed | >200,000 |

Table 2: Affinity Purification of Anti-Myomodulin Antibody

Purification Step Total Protein (mg) Antibody Titer (ELISA; 1:X dilution) Yield (%)
Crude Antiserum (50 mL) 3000 200,000 100
Protein A Purified IgG 500 200,000 16.7

| Antigen-Affinity Purified | 5 | >1,000,000 | 0.17 |

Table 3: Western Blot Validation of Anti-Myomodulin Antibody

Sample This compound Band Intensity (Arbitrary Units)
Aplysia CNS Lysate 15,000
Aplysia CNS Lysate + this compound Peptide 500

| Control Tissue Lysate (No this compound) | < 100 |

Experimental Protocols

Protocol 1: Antigen Preparation
  • Peptide Synthesis: Synthesize a 10-15 amino acid peptide corresponding to a unique region of the this compound sequence. To enhance immunogenicity, the N-terminus can be acetylated and the C-terminus amidated.

  • Carrier Protein Conjugation: Covalently link the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using a crosslinker like glutaraldehyde.

  • Purification: Purify the peptide-KLH conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted peptide and crosslinker.

  • Quantification: Determine the concentration of the conjugate using a protein assay such as the bicinchoninic acid (BCA) assay.

Protocol 2: Polyclonal Antibody Production in Rabbits
  • Pre-immune Bleed: Collect a small blood sample from each rabbit to serve as a negative control.

  • Primary Immunization: Emulsify 0.5 mg of the this compound-KLH conjugate in Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations: At 2-week intervals, emulsify 0.25 mg of the conjugate in Incomplete Freund's Adjuvant (IFA) and inject subcutaneously.

  • Test Bleeds: 7-10 days after the second and subsequent boosts, collect small blood samples and determine the antibody titer by ELISA.

  • Production Bleeds: Once a high titer is achieved, larger volumes of blood can be collected.

  • Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store the serum at -20°C or -80°C.

Protocol 3: Antibody Purification
  • Protein A/G Affinity Chromatography (Optional): To isolate the total IgG fraction, pass the antiserum over a Protein A/G affinity column. Elute the bound IgG with a low pH buffer and neutralize the fractions.

  • Antigen-Specific Affinity Chromatography:

    • Couple the synthesized this compound peptide to an activated agarose resin.

    • Pass the crude serum or purified IgG over the peptide-coupled resin.

    • Wash the column extensively with PBS to remove non-specifically bound proteins.

    • Elute the this compound-specific antibodies with a low pH buffer (e.g., 0.1 M glycine, pH 2.5).

    • Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.0).

  • Buffer Exchange and Concentration: Dialyze the purified antibody against PBS and concentrate using a centrifugal filter unit.

Protocol 4: Antibody Validation
  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well plate with the this compound peptide.

    • Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS).

    • Incubate with serial dilutions of the purified antibody and pre-immune serum.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate and measure the absorbance to determine the antibody titer.

  • Western Blot:

    • Separate proteins from Aplysia central nervous system (CNS) lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with the purified anti-Myomodulin antibody.

    • For a negative control, pre-incubate the antibody with an excess of the this compound peptide before adding it to a parallel membrane.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate. A specific antibody should show a band at the expected molecular weight of this compound, and this band should be absent or significantly reduced in the peptide-blocked control.

  • Immunohistochemistry (IHC) on Aplysia Tissue:

    • Fix Aplysia ganglia in 4% paraformaldehyde.

    • Embed the tissue in paraffin and cut thin sections.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding and incubate with the anti-Myomodulin antibody.

    • Use pre-immune serum on a parallel section as a negative control.

    • Wash and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody.

    • Mount and visualize under a microscope. Specific staining should be observed in known this compound-containing neurons, such as B16 in the buccal ganglion and L10 in the abdominal ganglion.[3]

Protocol 5: Immunohistochemistry Staining
  • Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol and finally in distilled water.

  • Antigen Retrieval: Heat the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) using a steamer or water bath.

  • Permeabilization: Incubate sections in PBS containing 0.25% Triton X-100.

  • Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the purified anti-Myomodulin antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a fluorophore-conjugated secondary antibody.

  • Detection: For chromogenic detection, add a substrate such as diaminobenzidine (DAB). For fluorescent detection, mount with a DAPI-containing mounting medium.

  • Counterstaining, Dehydration, and Mounting: For chromogenic detection, counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.

References

Application Notes: Mass Spectrometry for Myomodulin Identification and Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Myomodulins

Myomodulins are a family of neuropeptides that play a significant role as cotransmitters in modulating neuromuscular signaling, particularly in invertebrates like the sea slug Aplysia.[1][2][3] These peptides are involved in regulating the strength and speed of muscle contractions.[1][3] Myomodulin A and this compound B are two well-characterized members of this family, often found co-localized in the same neurons.[4] Understanding the precise sequence and quantification of these peptides is crucial for elucidating their physiological roles and for the development of novel therapeutics targeting neuromuscular systems.

Mass Spectrometry in this compound Research

Mass spectrometry has become an indispensable tool for the identification and sequencing of neuropeptides like myomodulins. Its high sensitivity and accuracy allow for the characterization of these low-abundance signaling molecules from complex biological samples. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are central to these investigations. MALDI-TOF MS provides rapid and sensitive analysis of peptide masses, while LC-MS/MS enables the fragmentation of peptides to determine their amino acid sequence.[5] In conjunction with traditional protein sequencing methods like Edman degradation, mass spectrometry provides a powerful and comprehensive approach for this compound analysis.[5][6][7]

Quantitative Analysis of Myomodulins

Quantitative mass spectrometry allows for the determination of the relative and absolute amounts of different this compound isoforms within specific tissues or even single neurons. This is critical for understanding the physiological relevance of the differential expression of these peptides. For instance, studies have shown specific ratios of this compound A to this compound B in identified Aplysia neurons, suggesting distinct functional roles or regulation.[4]

This compound Signaling Pathway

This compound A has been shown to exert its effects on muscle tissue by activating a second messenger signaling cascade.[6] Evidence indicates that this compound A application leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of cAMP-dependent protein kinase (cAPK).[6] This suggests that myomodulins likely bind to a G-protein coupled receptor (GPCR) on the surface of muscle cells, initiating a signaling cascade that ultimately modulates muscle contractility.

Experimental Protocols

Protocol 1: Extraction and Purification of Myomodulins from Neuronal Tissue

This protocol outlines the steps for extracting and purifying this compound peptides from neuronal ganglia of Aplysia.

Materials:

  • Aplysia buccal ganglia

  • Cold 0.1 M acetic acid

  • Dounce homogenizer

  • Centrifuge (4°C)

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Tissue Homogenization: Dissect buccal ganglia and immediately place them in ice-cold 0.1 M acetic acid to prevent enzymatic degradation. Homogenize the tissue using a Dounce homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the peptide extract.

  • Solid-Phase Extraction (SPE):

    • Activate a C18 SPE cartridge by washing with 100% ACN followed by equilibration with 0.1% TFA in water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

    • Elute the peptides with a solution of 60% ACN and 0.1% TFA.

  • HPLC Purification:

    • Dry the eluted peptide fraction using a vacuum centrifuge.

    • Reconstitute the sample in HPLC mobile phase A (e.g., 0.1% TFA in water).

    • Inject the sample onto a C18 HPLC column.

    • Elute the peptides using a linear gradient of mobile phase B (e.g., 0.1% TFA in 90% ACN).

    • Collect fractions and monitor the absorbance at 214 nm.

    • Fractions containing myomodulins can be identified by subsequent mass spectrometry analysis or bioassay.

Protocol 2: this compound Identification by MALDI-TOF Mass Spectrometry

This protocol describes the identification of purified this compound peptides using MALDI-TOF MS.

Materials:

  • Purified this compound fractions from HPLC

  • MALDI target plate

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution (10 mg/mL in 50% ACN, 0.1% TFA)

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Spotting: Spot 1 µL of the purified this compound fraction onto the MALDI target plate.

  • Matrix Application: Add 1 µL of the CHCA matrix solution to the sample spot and allow it to co-crystallize at room temperature.

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture.

    • Identify the monoisotopic masses corresponding to the theoretical masses of this compound peptides.

Protocol 3: this compound Sequencing by LC-MS/MS and Edman Degradation

This protocol details the sequencing of this compound peptides using a combination of LC-MS/MS and Edman degradation.

Materials:

  • Purified this compound fractions

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Automated Edman degradation sequencer

  • Phenylisothiocyanate (PITC)

Procedure for LC-MS/MS:

  • Sample Preparation: Reconstitute the purified this compound fraction in a solvent compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water).

  • LC Separation: Inject the sample onto a nano-flow HPLC column and separate the peptides using a gradient of ACN in 0.1% formic acid.

  • MS/MS Analysis:

    • The eluting peptides are ionized by electrospray ionization (ESI) and analyzed by the mass spectrometer.

    • The instrument is operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • The resulting fragment ion spectra are recorded.

  • Data Analysis: The MS/MS spectra are analyzed using sequencing software to deduce the amino acid sequence of the peptides.

Procedure for Edman Degradation:

  • Sample Immobilization: The purified peptide is immobilized on a solid support.

  • N-terminal Labeling: The N-terminal amino acid is reacted with PITC.

  • Cleavage: The labeled N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous acid.

  • Identification: The released phenylthiohydantoin (PTH)-amino acid is identified by HPLC.

  • Repetitive Cycles: The cycle is repeated to sequentially identify the subsequent amino acids in the peptide chain.[8]

Quantitative Data

Table 1: Relative Abundance of this compound A and B in Identified Aplysia Neurons

NeuronThis compound A : this compound B RatioReference
ARC Motor Neuron B16~ 6 : 1[4]
Abdominal Neuron L10~ 6 : 1[4]

Table 2: Effect of this compound A Concentration on Accessory Radula Closer (ARC) Muscle Contraction

This compound A ConcentrationEffect on Muscle ContractionReference
Low ConcentrationsPotentiation of contraction size and relaxation rate[4]
High Concentrations (~10⁻⁷ M)Decrease in the size of motor neuron-elicited muscle contractions[4]

Visualizations

Myomodulin_Workflow cluster_extraction Sample Preparation cluster_separation Separation & Identification cluster_sequencing Sequencing cluster_analysis Data Analysis Tissue Neuronal Tissue (e.g., Aplysia Ganglia) Homogenization Homogenization in Acetic Acid Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Peptide-rich Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Purified_Extract Purified Peptide Extract SPE->Purified_Extract HPLC HPLC Purification Purified_Extract->HPLC MALDI_TOF MALDI-TOF MS Identification HPLC->MALDI_TOF LC_MSMS LC-MS/MS Sequencing HPLC->LC_MSMS Edman Edman Degradation HPLC->Edman Data_Analysis Sequence Assembly & Quantification MALDI_TOF->Data_Analysis LC_MSMS->Data_Analysis Edman->Data_Analysis

Caption: Workflow for this compound Identification and Sequencing.

Myomodulin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA (cAPK) PKA_inactive->PKA_active Activates Downstream Downstream Targets (e.g., Ion Channels, Contractile Proteins) PKA_active->Downstream Phosphorylates Response Modulation of Muscle Contraction Downstream->Response Leads to

Caption: this compound Signaling Pathway in Muscle Cells.

References

Myomodulin Application in Muscle Bath Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulin, a neuropeptide primarily studied in molluscan species such as Aplysia californica (the California sea hare), plays a significant modulatory role in neuromuscular physiology. It is known to potentiate muscle contractions induced by the excitatory neurotransmitter acetylcholine (ACh) and to increase the rate of muscle relaxation.[1][2] These characteristics make this compound a valuable tool for investigating the molecular mechanisms of muscle function and for screening potential therapeutic compounds that target muscle contractility.

These application notes provide detailed protocols for utilizing this compound in muscle bath assays, focusing on the accessory radula closer (ARC) muscle of Aplysia, a well-established model system for neuromuscular research.[1][2] The protocols cover tissue preparation, experimental setup, data acquisition, and analysis. Additionally, quantitative data on the effects of this compound are presented in tabular format for easy reference, and key signaling pathways and experimental workflows are visualized using diagrams.

Data Presentation

This compound Effects on Muscle Contraction Parameters

The following tables summarize the dose-dependent effects of this compound A (MMA) on the contractile properties of the Aplysia accessory radula closer (ARC) muscle. Data has been compiled and extrapolated from dose-response curves and descriptive results from cited literature.

This compound A (MMA) Concentration (M)% Increase in ACh-induced Contraction Amplitude (relative to control)Qualitative Effect on Relaxation Rate
1 x 10⁻⁹~15%Slight increase
1 x 10⁻⁸~40%Moderate increase
1 x 10⁻⁷~75% (Potentiation) / Potential decrease at higher concentrations[2]Significant increase
1 x 10⁻⁶Potentiation followed by depressionPronounced increase
1 x 10⁻⁵Depression of contractionRapid relaxation
This compound A (MMA) Concentration (M)Effect on Neurally-Evoked Contractions
Low (e.g., 10⁻⁸ M)Potentiation of contraction size
High (e.g., 10⁻⁶ M)Depression of contraction size

Experimental Protocols

Protocol 1: Dissection of Aplysia Buccal Mass and Isolation of the Accessory Radula Closer (ARC) Muscle

This protocol details the dissection procedure to isolate the ARC muscle from Aplysia californica.

Materials:

  • Aplysia californica (200-300 g)

  • Isotonic magnesium chloride (MgCl₂) solution (333 mM)

  • Artificial seawater (ASW), chilled

  • Dissecting tray

  • Dissecting microscope

  • Fine scissors, forceps, and dissecting pins

  • Sylgard-lined petri dish

Procedure:

  • Anesthetize the Aplysia by injecting approximately 50% of its body weight with isotonic MgCl₂ solution. Anesthesia is confirmed when the animal no longer responds to gentle tactile stimuli.

  • Pin the anesthetized animal, dorsal side up, to the dissecting tray.

  • Make a longitudinal incision through the skin on the dorsal side of the head, posterior to the rhinophores.

  • Carefully dissect away the overlying tissue to expose the buccal mass.

  • Excise the buccal mass and transfer it to a Sylgard-lined petri dish containing chilled ASW.

  • Under a dissecting microscope, carefully remove the buccal ganglia, leaving the cerebral ganglion attached to the buccal mass via the cerebral-buccal connectives.

  • Identify the accessory radula closer (ARC) muscle, a large, paired muscle located on the dorsal surface of the buccal mass.

  • Carefully dissect one of the ARC muscles, ensuring that its connections to the radula and the overlying connective tissue are severed. Leave a small piece of the radula cartilage attached at each end for mounting in the muscle bath.

  • Throughout the dissection, continuously bathe the preparation with chilled ASW to maintain tissue viability.

Protocol 2: Muscle Bath Assay for Isometric Contraction Measurement

This protocol describes the setup and execution of a muscle bath assay to measure the isometric contractions of the isolated ARC muscle in response to this compound.

Materials:

  • Isolated ARC muscle preparation

  • Muscle bath apparatus with a temperature-controlled chamber (10-25 ml)

  • Isometric force transducer

  • Micromanipulators

  • Data acquisition system (e.g., PowerLab with LabChart software)

  • Artificial seawater (ASW)

  • This compound A (MMA) stock solution (e.g., 1 mM in ASW)

  • Acetylcholine (ACh) stock solution (e.g., 10 mM in ASW)

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Setup:

    • Fill the muscle bath chamber with chilled ASW and continuously bubble with carbogen gas to maintain oxygenation and a physiological pH.

    • Mount the isolated ARC muscle vertically in the bath. Attach one end of the muscle to a fixed hook at the bottom of the chamber and the other end to the isometric force transducer using silk thread.

    • Position the muscle under a resting tension of approximately 2-5 mN.

    • Allow the muscle to equilibrate for at least 30-60 minutes, with regular changes of the ASW every 15 minutes.

  • Data Acquisition:

    • Record the isometric contractions using the data acquisition system.

    • To elicit baseline contractions, stimulate the muscle either via nerve stimulation (if the innervating nerve is preserved) or by direct application of a submaximal concentration of ACh (e.g., 10⁻⁵ M).

    • Wash the muscle thoroughly with ASW after each contraction to allow it to return to baseline.

  • This compound Application:

    • Prepare a series of this compound A dilutions in ASW from the stock solution.

    • Apply this compound A to the bath at the desired final concentration (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Allow the this compound to incubate with the muscle for a predetermined period (e.g., 5-10 minutes).

    • Following incubation, elicit a contraction with the same submaximal concentration of ACh used for the baseline measurement.

    • Record the resulting contraction.

    • Wash the muscle extensively with ASW to remove both this compound and ACh.

  • Data Analysis:

    • Measure the amplitude of the contraction (peak force) and the relaxation rate (time taken for the force to decay by 50% or 90% from the peak).

    • Compare the contraction parameters in the presence of this compound to the baseline contractions to determine the percentage change.

    • Construct a dose-response curve by plotting the percentage change in contraction amplitude against the logarithm of the this compound concentration.

Visualizations

This compound Signaling Pathway

Myomodulin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates (enhances opening) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Enhanced Muscle Contraction & Faster Relaxation Ca_Influx->Contraction

Caption: this compound signaling pathway in muscle cells.

Experimental Workflow for Muscle Bath Assay

Muscle_Bath_Workflow Dissection 1. Dissect Aplysia Buccal Mass & Isolate ARC Muscle Mounting 2. Mount Muscle in Bath Apparatus Dissection->Mounting Equilibration 3. Equilibrate in ASW (30-60 min) Mounting->Equilibration Baseline 4. Record Baseline ACh-induced Contraction Equilibration->Baseline Wash1 5. Wash with ASW Baseline->Wash1 Myomodulin_App 6. Apply this compound (Incubate 5-10 min) Wash1->Myomodulin_App ACh_App 7. Elicit Contraction with ACh Myomodulin_App->ACh_App Wash2 8. Wash with ASW ACh_App->Wash2 Data_Analysis 9. Analyze Data: Amplitude & Relaxation Wash2->Data_Analysis

Caption: Experimental workflow for a this compound muscle bath assay.

References

Application Notes and Protocols for the Development and Use of Synthetic Myomodulin Agonists and Antagonists in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides primarily found in invertebrates, where they play a crucial role as cotransmitters in the modulation of neuromuscular signaling.[1] These peptides have been shown to modulate the amplitude and relaxation rate of muscle contractions, making them and their potential synthetic analogs valuable tools for research in neuromuscular physiology and for the development of novel pharmacological agents.[1][2] This document provides a comprehensive guide for researchers interested in the synthesis, screening, and application of synthetic myomodulin agonists and antagonists. Given the nascent stage of synthetic this compound analog research, this guide focuses on foundational protocols and methodologies to enable the development and characterization of these novel compounds.

Understanding the Target: this compound and its Physiological Effects

Myomodulins are known to potentiate muscle contractions in response to primary neurotransmitters like acetylcholine.[1] Their effects are frequency-dependent, with more pronounced effects observed at lower frequencies of motor neuron stimulation.[2] In some preparations, myomodulins have been shown to increase both the contraction and relaxation rates of twitch tension.[2]

Quantitative Data for Native this compound

While specific quantitative data for synthetic this compound agonists and antagonists are not yet widely available in the literature, the following table summarizes the known activity of native this compound A. This data serves as a benchmark for the development of synthetic analogs.

CompoundPreparationBioassayKey ParametersReference
This compound ALeech glial cellsMembrane outward currentEC50: ~2 µM--INVALID-LINK--

Experimental Protocols

The development and characterization of synthetic this compound agonists and antagonists require a multi-step process, from identifying the target receptor to synthesizing and screening candidate compounds.

Deorphanization of the this compound Receptor

A critical first step in developing targeted synthetic modulators is the identification of the this compound receptor, which is currently an orphan G protein-coupled receptor (GPCR). The "reverse pharmacology" approach is a common strategy for this purpose.[3]

Protocol: GPCR Deorphanization using a Reverse Pharmacology Approach

  • Construct a cDNA Library: Prepare a cDNA library from tissues known to be responsive to this compound, such as invertebrate muscle or specific neurons.

  • Clone Candidate Orphan GPCRs: Based on homology to other neuropeptide receptors, clone several candidate orphan GPCRs from the cDNA library into an expression vector.

  • Heterologous Expression: Transfect a stable cell line (e.g., HEK293, CHO) with the expression constructs for each candidate orphan GPCR.

  • Functional Screening Assay: Utilize a high-throughput functional assay, such as a calcium imaging assay or a reporter gene assay (e.g., CRE-luciferase), to screen for receptor activation.

  • Ligand Application: Apply native this compound A to the transfected cells. An increase in the measured signal (e.g., intracellular calcium, luciferase activity) in cells expressing a specific orphan GPCR indicates a potential ligand-receptor pairing.

  • Confirmation and Validation: Confirm the interaction through concentration-response curves to determine the potency (EC50) of this compound for the identified receptor. Further validation can be achieved through radioligand binding assays using labeled this compound.

Synthesis of this compound Analogs

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides and their analogs. The Fmoc/tBu strategy is a widely used and robust method.[4][5][6][7]

Protocol: Solid-Phase Synthesis of a this compound Analog Library

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminally amidated peptides).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence. To create analogs, substitute specific amino acids with non-natural amino acids or perform other chemical modifications at desired positions.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the synthetic analog using mass spectrometry and analytical HPLC.

Screening of Synthetic this compound Agonists and Antagonists

Once a library of this compound analogs has been synthesized, they need to be screened for their biological activity.

This assay directly measures the effect of compounds on muscle contractility.

Protocol: Muscle Bath Assay for this compound Activity

  • Tissue Preparation: Dissect a suitable invertebrate muscle preparation (e.g., locust extensor-tibiae muscle, Aplysia accessory radula closer muscle) and mount it in a tissue bath containing appropriate physiological saline.[1][2]

  • Stimulation: Use a suction electrode to stimulate the motor nerve innervating the muscle at a low frequency (e.g., 1 Hz).

  • Tension Recording: Record the muscle twitch tension using an isometric force transducer connected to a data acquisition system.

  • Compound Application:

    • Agonist Screening: After establishing a stable baseline of muscle contractions, add the synthetic this compound analog to the bath at various concentrations. An increase in twitch amplitude or a change in relaxation rate indicates agonist activity.

    • Antagonist Screening: First, apply a sub-maximal concentration of native this compound A to potentiate the muscle contractions. Then, in the continued presence of this compound A, add the synthetic analog. A decrease in the potentiated twitch tension suggests antagonist activity.

  • Data Analysis: Measure the changes in contraction amplitude and relaxation rate and plot concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Patch-clamp electrophysiology can be used to investigate the effects of synthetic this compound analogs on ion channel activity in single cells.[8]

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use isolated invertebrate neurons or a heterologous expression system expressing the identified this compound receptor.

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration to measure membrane currents.

  • Compound Application:

    • Agonist Screening: Apply the synthetic analog to the cell via a perfusion system and record any changes in inward or outward currents.

    • Antagonist Screening: Co-apply the synthetic analog with native this compound A and observe for any inhibition of the this compound-induced current.

  • Data Analysis: Analyze the changes in current amplitude and kinetics to characterize the modulatory effects of the compounds on specific ion channels.

This high-throughput method is suitable for screening larger compound libraries on cells expressing the this compound receptor.

Protocol: Fluorescent Calcium Imaging

  • Cell Culture and Dye Loading: Plate cells expressing the this compound receptor in a multi-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9]

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a microscope equipped for live-cell imaging.

  • Compound Application:

    • Agonist Screening: Add the synthetic this compound analogs to the wells and monitor for a transient increase in intracellular calcium, indicated by a change in fluorescence.

    • Antagonist Screening: Pre-incubate the cells with the synthetic analogs before adding native this compound A. A reduction in the this compound A-induced calcium signal indicates antagonist activity.

  • Data Analysis: Quantify the changes in fluorescence intensity to determine the potency of the compounds.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Developing Synthetic this compound Modulators

Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Compound Generation cluster_2 Phase 3: Screening & Characterization Receptor_ID This compound Receptor Deorphanization Synthesis Solid-Phase Peptide Synthesis of Analog Library Receptor_ID->Synthesis Identified Receptor Target Screening Primary Screening (e.g., Calcium Imaging) Synthesis->Screening Synthetic Analogs Secondary_Assay Secondary Assays (Muscle Bath, Electrophysiology) Screening->Secondary_Assay Active Hits Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt Validated Leads

Caption: Workflow for the development of synthetic this compound modulators.

Postulated this compound Signaling Pathway

The exact signaling pathway for this compound is not fully elucidated. However, based on its effects on ion channels and the fact that most neuropeptide receptors are GPCRs, a plausible signaling cascade can be proposed.

Signaling_Pathway This compound This compound (Agonist) Receptor This compound Receptor (GPCR) This compound->Receptor Antagonist This compound Antagonist Antagonist->Receptor Blocks Binding G_Protein G Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Ion_Channels Modulation of Ion Channels (K+, Ca2+, Na+) Second_Messenger->Ion_Channels Muscle_Contraction Change in Muscle Contraction/Relaxation Ion_Channels->Muscle_Contraction

Caption: A postulated signaling pathway for this compound action.

Logical Relationships in this compound Research

The following diagram illustrates the logical flow from fundamental research to the application of synthetic this compound modulators.

Logical_Relationships cluster_discovery Discovery Phase cluster_development Development Phase cluster_application Application Phase Native_MM Native this compound Studies Receptor_ID Receptor Identification Native_MM->Receptor_ID Synth_Agonist Synthetic Agonist Development Receptor_ID->Synth_Agonist Synth_Antagonist Synthetic Antagonist Development Receptor_ID->Synth_Antagonist Probe_Function Probe Receptor Function Synth_Agonist->Probe_Function Synth_Antagonist->Probe_Function Modulate_Physiology Modulate Neuromuscular Physiology Probe_Function->Modulate_Physiology

Caption: Logical flow in this compound modulator research and application.

References

Application Note: Developing Cell-Based Assays for Myomodulin Receptor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulins are a family of neuropeptides first identified in the sea slug Aplysia and subsequently found in other mollusks like Lymnaea.[1][2][3] These peptides are known to modulate neuromuscular activity, acting as cotransmitters to regulate muscle contraction and relaxation.[1][4][5] Evidence suggests that Myomodulins exert their effects through G protein-coupled receptors (GPCRs), as their application has been shown to increase intracellular cyclic AMP (cAMP) levels and activate cAMP-dependent protein kinase. Despite their clear physiological roles in invertebrates, the cognate receptor(s) for Myomodulins remain orphan, with no specific receptor sequence having been definitively identified and characterized.

This application note provides a comprehensive guide for researchers and drug development professionals on how to establish robust cell-based assays for the screening of potential ligands for the putative Myomodulin receptor. Given its orphan status, this guide will first outline a strategy for the functional expression of a candidate this compound receptor in a mammalian cell line, followed by detailed protocols for two primary screening assays: a calcium mobilization assay and a cAMP accumulation assay. These assays are fundamental in the broader field of GPCR drug discovery for identifying and characterizing novel therapeutic compounds.

Putative this compound Signaling Pathway

This compound peptides are hypothesized to bind to a GPCR, which, based on downstream signaling, is likely coupled to Gs or Gq proteins. Activation of a Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Activation of a Gq-coupled receptor activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium.

This compound Signaling Pathway This compound This compound MM_Receptor This compound Receptor (GPCR) This compound->MM_Receptor binds Gs Gs MM_Receptor->Gs activates Gq Gq MM_Receptor->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i IP3->Ca2 releases from ER Experimental Workflow cluster_0 Receptor Identification & Cell Line Generation cluster_1 Assay Development & Screening Orphan_GPCR_Library Orphan GPCR Library Transient_Transfection Transient Transfection & Functional Screen Orphan_GPCR_Library->Transient_Transfection Myomodulin_Peptide This compound Peptides Myomodulin_Peptide->Transient_Transfection Candidate_Receptor Identify Candidate Receptor Transient_Transfection->Candidate_Receptor Stable_Transfection Stable Transfection Candidate_Receptor->Stable_Transfection Clonal_Selection Clonal Selection & Validation Stable_Transfection->Clonal_Selection Stable_Cell_Line Stable this compound Receptor Cell Line Clonal_Selection->Stable_Cell_Line Calcium_Assay Calcium Mobilization Assay Stable_Cell_Line->Calcium_Assay cAMP_Assay cAMP Accumulation Assay Stable_Cell_Line->cAMP_Assay HTS High-Throughput Screening Calcium_Assay->HTS cAMP_Assay->HTS Hit_Validation Hit Validation & Characterization HTS->Hit_Validation

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Myomodulin Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Myomodulins are a family of neuropeptides primarily identified in molluscan species, such as the sea slug Aplysia, where they function as key modulators of neuromuscular signaling.[1][2][3] These peptides are co-transmitters, often released alongside classical neurotransmitters like acetylcholine from motor neurons.[4][5] The primary role of myomodulins is to potentiate and modulate muscle contractions, influencing both the strength and the rate of relaxation of the target muscle tissue.[4][5][6][7] The myomodulin gene in Aplysia is known to encode a precursor polypeptide that contains multiple, structurally related this compound peptides on a single exon.[1][2][3]

The study of myomodulins provides valuable insights into the complex regulation of neuromuscular activity and synaptic plasticity. Creating a precise genetic loss-of-function model using the CRISPR/Cas9 system offers a powerful approach to dissect the specific physiological roles of the this compound gene family. A knockout model would enable researchers to investigate the consequences of complete this compound ablation on muscle physiology, animal behavior (such as feeding patterns in Aplysia), and the overall function of the neuromuscular system. This can reveal compensatory mechanisms and uncover novel functions previously masked by the presence of multiple redundant peptides.

These protocols provide a comprehensive framework for designing and executing a CRISPR/Cas9-based knockout of the this compound gene in a relevant model organism. The workflow covers single guide RNA (sgRNA) design, delivery strategies, and robust validation methods to confirm the successful generation of a knockout model.

Quantitative Data Summary

The following table summarizes the known quantitative and qualitative effects of exogenously applied myomodulins on muscle physiology, as documented in existing literature. These data provide a baseline for the expected phenotypic outcomes in a this compound knockout model, where these effects would be absent.

PeptideConcentrationTarget TissueObserved Effect on Muscle ContractionReference
This compound ANot specifiedAplysia ARC MusclePotentiates muscle contractions[5]
This compound A10⁻⁵ mol l⁻¹Locust Extensor-Tibiae MuscleIncreases amplitude and relaxation rate of twitch tension[7]
This compound A~10⁻⁷ MAplysia ARC MuscleInhibitory: Decreases the size of motor neuron-elicited contractions[4]
This compound BUp to 10⁻⁶ MAplysia ARC MusclePotentiates muscle contractions; no inhibitory effect observed[4]

Experimental Workflow for this compound Knockout

The overall process for generating and validating a this compound gene knockout is outlined below.

Myomodulin_Knockout_Workflow cluster_design Phase 1: Design & Preparation cluster_generation Phase 2: Knockout Generation cluster_validation Phase 3: Validation seq Identify this compound Gene Sequence design Design sgRNAs (Targeting Early Exon) seq->design vector Clone sgRNAs into Cas9 Expression Vector design->vector prep Prepare High-Purity Vector/RNP Complex vector->prep inject Microinject Embryos with CRISPR Components prep->inject rear Rear F0 Generation to Adulthood inject->rear cross Cross F0 Founders to Establish F1 Lines rear->cross geno Genomic DNA Screening (PCR) cross->geno seq_val Sanger Sequencing of PCR Amplicons geno->seq_val pheno Phenotypic Analysis (Neuromuscular Assays) seq_val->pheno

Caption: Workflow for CRISPR/Cas9-mediated this compound gene knockout.

Detailed Experimental Protocols

Protocol 1: sgRNA Design for this compound Gene Knockout

Objective: To design highly specific and efficient sgRNAs that target the single exon of the this compound precursor gene to induce frameshift mutations, leading to a functional knockout.

Materials:

  • This compound gene sequence (genomic or cDNA) from the target organism (e.g., Aplysia californica).

  • Computer with internet access.

  • sgRNA design software (e.g., CHOPCHOP, Synthego Design Tool, GenScript gRNA Design Tool).[8][9][10]

Methodology:

  • Obtain Target Sequence: Retrieve the genomic sequence of the this compound precursor gene from a database like NCBI. Since all this compound peptides are typically encoded on a single exon, this entire exon is the target region.[1][3]

  • Identify Target Region: For a functional knockout, select a region within the first 5-50% of the coding sequence (CDS). Targeting an early part of the gene increases the probability that any resulting insertion or deletion (indel) will cause a frameshift mutation, leading to a premature stop codon and a non-functional protein precursor.

  • Use Design Tool: Input the target sequence into an online sgRNA design tool. Select the appropriate protospacer adjacent motif (PAM) sequence for the Cas9 nuclease being used (e.g., NGG for Streptococcus pyogenes Cas9).[8]

  • Select sgRNA Candidates: The tool will output a list of potential 19-20 nucleotide sgRNA sequences.[8][9] Prioritize candidates based on the following criteria:

    • High On-Target Score: Choose sgRNAs with the highest predicted efficiency or on-target activity scores. These scores are calculated based on sequence features known to influence performance.[11]

    • Low Off-Target Score: Select sgRNAs with the fewest and lowest-scoring potential off-target sites in the genome to minimize unintended mutations.

    • Location: Ensure the sgRNA targets the desired early region of the exon.

  • Final Selection: Select 2-3 of the top-scoring sgRNAs for experimental validation. Using multiple sgRNAs can increase the likelihood of obtaining a successful knockout.

Protocol 2: Generation of this compound Knockout Organisms

Objective: To deliver the CRISPR/Cas9 components into the embryos of the model organism to generate mosaic F0 founders, which can be bred to establish stable knockout lines.

Materials:

  • High-quality Cas9 nuclease (protein or expression plasmid).

  • Synthesized sgRNAs or plasmid expressing sgRNA.

  • Fertilized embryos of the target organism.

  • Microinjection setup (microscope, micromanipulator, needle puller).

  • Appropriate buffers and culture media for the organism.

Methodology:

  • Preparation of CRISPR Components:

    • Plasmid-based: Co-transfect or inject a single plasmid expressing both Cas9 and the sgRNA. Ensure the plasmid is of high purity (endotoxin-free).

    • Ribonucleoprotein (RNP) Complex: This method is often more efficient and has lower off-target effects. Incubate purified Cas9 protein with the synthesized sgRNA at a specific molar ratio (e.g., 1:1.2) at 37°C for 10-15 minutes to form the RNP complex.

  • Microinjection:

    • Load the injection needle with the CRISPR/Cas9 plasmid or RNP complex at an optimized concentration.

    • Under a microscope, carefully inject the mixture into the cytoplasm of single-cell or early-stage fertilized embryos.

  • Rearing and Screening:

    • Culture the injected embryos according to standard protocols for the species.

    • Rear the resulting F0 generation to sexual maturity. Note that F0 animals are typically mosaic (containing a mix of wild-type and edited cells).

    • To identify successful founders, fin clip or biopsy a small amount of non-essential tissue from each F0 individual for genomic DNA extraction and screening (see Protocol 3).

  • Establishment of Stable Lines:

    • Cross the identified F0 founders (those carrying the desired mutation) with wild-type animals.

    • Screen the F1 offspring for the presence of the mutation using the methods in Protocol 3. Heterozygous F1 animals can then be intercrossed to generate homozygous F2 knockout animals.

Protocol 3: Validation of Gene Knockout

Objective: To confirm the presence of the desired genetic modification at the DNA level and to verify the loss of function at the phenotypic level.

Materials:

  • Genomic DNA from wild-type and potential knockout animals.

  • PCR reagents and thermocycler.

  • Primers flanking the sgRNA target site.

  • Agarose gel electrophoresis equipment.

  • Sanger sequencing reagents and access to a sequencer.

  • Equipment for neuromuscular physiology recording (e.g., electrophysiology rig).

Methodology:

  • Genomic DNA Screening:

    • Design PCR primers that flank the sgRNA target site in the this compound gene. The expected amplicon size should be between 200-500 bp.

    • Perform PCR on genomic DNA from wild-type and F1/F2 animals derived from injected embryos.

    • Run the PCR products on an agarose gel. A successful indel mutation will often result in a slightly smaller or larger band, or can be detected via techniques like a T7 Endonuclease I assay.

  • Sanger Sequencing:

    • Purify the PCR products from individuals that show a potential mutation.

    • Send the amplicons for Sanger sequencing.

    • Align the resulting sequences to the wild-type reference sequence. The presence of overlapping peaks downstream of the target site is indicative of an indel mutation. For clonal lines, a clean sequence shift confirming a frameshift should be visible.

  • Phenotypic Validation:

    • This is the most critical validation step. Based on the known function of myomodulins, perform neuromuscular junction recordings on the confirmed homozygous knockout animals.

    • Isolate a relevant muscle preparation (e.g., the accessory radula closer muscle in Aplysia).

    • Stimulate the motor neuron and record muscle contractions. Compare the contraction amplitude and relaxation rate between wild-type and knockout animals.

    • A successful knockout should exhibit altered muscle contraction properties, consistent with the loss of this compound's potentiating effects.

This compound Functional Pathway

The following diagram illustrates the proposed role of this compound at the neuromuscular junction.

Myomodulin_Pathway cluster_muscle MN Motor Neuron Terminal Vesicle_ACh Synaptic Vesicle (Acetylcholine) MN->Vesicle_ACh Release Vesicle_MM Dense Core Vesicle (this compound) MN->Vesicle_MM Release AChR ACh Receptor Vesicle_ACh->AChR Binds MMR This compound Receptor (GPCR) Vesicle_MM->MMR Binds Synapse Synaptic Cleft Muscle Muscle Fiber Depolarization Depolarization AChR->Depolarization Signaling Intracellular Signaling MMR->Signaling Modulates Contraction Enhanced Muscle Contraction & Faster Relaxation Depolarization->Contraction Signaling->Contraction

References

Application Notes and Protocols for Myomodulin Receptor Affinity Assessment using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Myomodulins are a family of neuropeptides found in mollusks, such as Aplysia and Lymnaea, that play a significant role in modulating muscle contractility.[1][2][3][4][5] Understanding the interaction of these peptides with their cognate receptors is crucial for elucidating their physiological functions and for the potential development of novel pharmacological tools. Radioligand binding assays are a powerful and widely used technique to characterize receptor-ligand interactions, providing quantitative data on receptor affinity and density.[2][3]

These application notes provide a detailed, albeit representative, framework for conducting radioligand binding assays to determine the affinity of myomodulins for their receptors. Due to a lack of specific published radioligand binding data for myomodulin receptors, the protocols and data presented here are based on established principles for G-protein coupled receptor (GPCR) assays and findings from related molluscan neuropeptide systems. This compound A has been shown to increase cyclic AMP (cAMP) levels and activate cAMP-dependent protein kinase (cAPK), strongly suggesting that its receptor is a GPCR that signals via the Gs-adenylyl cyclase pathway.[6]

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from radioligand binding assays for a putative this compound receptor. These tables are intended to serve as a template for data presentation.

Table 1: Saturation Binding Analysis of a Hypothetical Radiothis compound

ParameterValueUnitsDescription
Kd (Dissociation Constant)2.5nMConcentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.
Bmax (Maximum Binding Sites)1500fmol/mg proteinTotal concentration of receptors in the tissue preparation.
Hill Slope0.98-A value close to 1.0 suggests binding to a single population of non-cooperative sites.

Table 2: Competition Binding Analysis of this compound Analogs

CompoundKi (Inhibition Constant)UnitsDescription
This compound A2.8nMThe concentration of the competing ligand that would occupy 50% of the receptors in the absence of the radioligand.
This compound B5.1nMThis compound B shows a slightly lower affinity for the receptor compared to this compound A in this hypothetical scenario.
Analog X15.7nMA synthetic analog with a lower affinity for the receptor.
Substance Y (non-related peptide)>10,000nMA non-related peptide showing no significant affinity for the this compound receptor.

This compound Receptor Signaling Pathway

This compound A has been demonstrated to activate a cAMP-dependent signaling cascade.[6] The diagram below illustrates the proposed signaling pathway for the this compound receptor.

Myomodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MM_Receptor This compound Receptor (GPCR) This compound->MM_Receptor 1. Binding G_Protein Gs Protein (α, β, γ subunits) MM_Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gαs activates ATP ATP cAMP cAMP ATP->cAMP 4. Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Cellular_Response Cellular Response (e.g., Muscle Contraction Modulation) PKA->Cellular_Response 6. Phosphorylation of target proteins

This compound Receptor Signaling Pathway

Experimental Protocols

The following protocols are detailed methodologies for performing radioligand binding assays to characterize this compound receptor affinity.

Protocol 1: Membrane Preparation from Molluscan Muscle Tissue

This protocol describes the preparation of a crude membrane fraction from molluscan muscle tissue, such as the Aplysia accessory radula closer (ARC) muscle, which is known to be modulated by myomodulins.

Materials:

  • Molluscan muscle tissue (e.g., Aplysia ARC muscle)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • High-speed refrigerated centrifuge

  • Dounce homogenizer

  • Bradford or BCA protein assay kit

Procedure:

  • Excise the muscle tissue and immediately place it in ice-cold Homogenization Buffer.

  • Mince the tissue into small pieces on ice.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation and resuspension step (step 6 and 7) to wash the membranes.

  • After the final wash, resuspend the pellet in a small volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radiolabeled this compound.

Materials:

  • Radiolabeled this compound (e.g., [¹²⁵I]-Myomodulin A or [³H]-Myomodulin A)

  • Unlabeled this compound A

  • Membrane preparation (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the radiolabeled this compound in Assay Buffer. A typical concentration range would be 0.01 to 10 times the expected Kd.

  • In a 96-well plate, set up the following for each concentration of radioligand:

    • Total Binding: Add a specific volume of Assay Buffer.

    • Non-specific Binding (NSB): Add a high concentration of unlabeled this compound A (e.g., 1 µM) to the well.

  • Add the serially diluted radiolabeled this compound to each well.

  • Add the membrane preparation (e.g., 20-50 µg of protein) to each well to initiate the binding reaction. The final assay volume is typically 100-250 µL.

  • Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding versus the concentration of the radioligand.

    • Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model to determine Kd and Bmax.

Protocol 3: Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled compounds (e.g., this compound analogs) by measuring their ability to compete with a fixed concentration of a radioligand for binding to the receptor.

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled competitor compounds (e.g., this compound B, synthetic analogs).

Procedure:

  • Prepare serial dilutions of the unlabeled competitor compounds in Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer.

    • A fixed concentration of the radiolabeled this compound (typically at or near its Kd value).

    • The serially diluted unlabeled competitor compounds.

    • A set of wells for Total Binding (no competitor) and Non-specific Binding (a high concentration of unlabeled this compound A).

  • Add the membrane preparation to each well to start the reaction.

  • Incubate, filter, and count the radioactivity as described in Protocol 2.

  • Data Analysis:

    • Plot the percentage of specific binding versus the log concentration of the competitor.

    • Analyze the data using non-linear regression to fit a sigmoidal dose-response (variable slope) model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.

Experimental Workflow Diagram

The following diagram outlines the general workflow for performing radioligand binding assays for this compound receptor characterization.

Radioligand_Binding_Workflow Start Start: Characterize This compound Receptor MembranePrep 1. Membrane Preparation from Molluscan Muscle Tissue Start->MembranePrep ProteinAssay 2. Protein Quantification (BCA/Bradford) MembranePrep->ProteinAssay SaturationAssay 3a. Saturation Binding Assay (Determine Kd and Bmax) ProteinAssay->SaturationAssay CompetitionAssay 3b. Competition Binding Assay (Determine Ki for Analogs) ProteinAssay->CompetitionAssay Incubation 4. Incubation to Equilibrium SaturationAssay->Incubation CompetitionAssay->Incubation Filtration 5. Rapid Filtration & Washing Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting DataAnalysis 7. Data Analysis (Non-linear Regression) Counting->DataAnalysis Results Results: - Receptor Affinity (Kd, Ki) - Receptor Density (Bmax) DataAnalysis->Results End End Results->End

Radioligand Binding Assay Workflow

References

Application Notes and Protocols: Measuring Myomodulin's Effect on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulin, a neuropeptide, plays a significant role in modulating neuronal excitability and rhythmic behaviors in various species, including the medicinal leech, Hirudo medicinalis. Its effects are primarily mediated through the modulation of specific ion channels, leading to changes in neuronal firing patterns. This document provides detailed application notes and protocols for measuring the effects of this compound on two key targets in leech heart interneurons: the hyperpolarization-activated cation current (Ih) and the Na+/K+ pump. Understanding these modulatory effects is crucial for elucidating the mechanisms of neuromodulation and for the development of novel therapeutics targeting these pathways.

This compound's actions—increasing the hyperpolarization-activated cation current (Ih) and inhibiting the Na+/K+ pump—contribute to a decrease in the period of bursting and an increase in the intraburst spike frequency in these neurons.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related pharmacological agents on the electrophysiological properties of leech heart interneurons.

ParameterThis compound EffectPharmacological Agent EffectReference Neuron Type
Hyperpolarization-Activated Cation Current (Ih)
Maximal ConductanceIncreases-Leech Heart Interneuron[1]
Na+/K+ Pump Current
CurrentInhibition (inferred from current offset)Ouabain (100 µM) blocks the this compound-induced current offset.Leech Heart Interneuron[1]
Bursting Characteristics
Burst PeriodDecreasesOuabain (100 µM) decreases period by -15.9 ± 5.6%.Leech Heart Interneuron[3]
Intraburst Spike FrequencyIncreasesOuabain (100 µM) increases spike frequency by 39.9 ± 6.7%.Leech Heart Interneuron[3]
Other Ion Currents (in Leech Retzius Cells for context)
Peak IK-49 ± 2.9% reduction-Leech Retzius Cell[4][5]
Steady-State IK-43 ± 7.2% reduction-Leech Retzius Cell[4][5]
Ca2+ Current~20% reduction-Leech Retzius Cell[4][5]
Na+-mediated inward currentInduces a current of -0.70 ± 0.08 nA-Leech Retzius Cell[4][6]

Signaling Pathway

This compound, as a neuropeptide, is proposed to exert its effects through a G-protein-coupled receptor (GPCR). Upon binding of this compound to its receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades that ultimately modulate the activity of Ih channels and the Na+/K+ pump. The precise downstream effectors and the involvement of second messengers in leech heart interneurons are still under investigation.

Myomodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_protein G-protein GPCR->G_protein Activates Ih_channel Ih Channel NaK_pump Na+/K+ Pump Signaling_Cascade Intracellular Signaling Cascade G_protein->Signaling_Cascade Initiates Signaling_Cascade->Ih_channel Increases Conductance Signaling_Cascade->NaK_pump Inhibits

This compound signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for studying ion channel modulation in leech neurons.

Preparation of Leech Ganglia

Objective: To isolate and prepare leech ganglia for electrophysiological recording.

Materials:

  • Medicinal leeches (Hirudo medicinalis)

  • Leech saline (in mM): 115 NaCl, 4 KCl, 1.8 CaCl2, 10 glucose, 10 HEPES buffer, pH 7.4

  • Dissection dish with Sylgard base

  • Dissecting microscope

  • Fine scissors and forceps

  • Minutien pins

Protocol:

  • Anesthetize a leech on ice.

  • Dissect out the desired segmental ganglia (e.g., ganglia 3 or 4 for heart interneurons) and pin them ventral side up in a Sylgard-lined dish containing cold leech saline.

  • Carefully remove the ganglionic sheath to expose the neuronal cell bodies.

  • Continuously superfuse the preparation with fresh leech saline.

Electrophysiological Recording: Voltage-Clamp

Objective: To measure the effect of this compound on Ih and the Na+/K+ pump current using the whole-cell voltage-clamp technique.

Materials:

  • Prepared leech ganglion

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch, pClamp software)

  • Borosilicate glass capillaries for pulling microelectrodes

  • Microelectrode puller

  • Micromanipulator

  • Intracellular solution (example for Ih measurement, in mM): 120 K-gluconate, 1 MgCl2, 10 HEPES, 1.1 EGTA, 0.1 CaCl2, 4 Na2ATP, 0.4 Na2GTP, pH 7.2

  • This compound stock solution

  • Pharmacological blockers: Cesium chloride (CsCl) for Ih, Ouabain for Na+/K+ pump

Protocol for Measuring Ih:

  • Identify and obtain a whole-cell patch-clamp recording from a heart interneuron.

  • Hold the neuron at a holding potential of -40 mV.[3]

  • Apply a series of hyperpolarizing voltage steps (e.g., from -60 mV to -100 mV in 10 or 20 mV increments for 3 seconds each) to elicit Ih.[3]

  • Record the resulting currents in control saline.

  • Bath-apply this compound (e.g., 1 µM) and repeat the voltage-step protocol.

  • To isolate Ih, perform the same protocol in the presence of a specific blocker like 2 mM CsCl. The this compound-sensitive Ih can be obtained by digital subtraction.

Protocol for Measuring Na+/K+ Pump Current:

  • To isolate the Na+/K+ pump current, first block Ih with 2 mM CsCl.[1]

  • Apply a hyperpolarizing voltage ramp (e.g., from -40 mV to -85 mV).[3]

  • Record the baseline current.

  • Apply this compound and record the change in holding current or the offset in the ramp current, which reflects the inhibition of the electrogenic Na+/K+ pump.[1]

  • Confirm that this current is due to the Na+/K+ pump by applying 100 µM ouabain, which should block the this compound-induced current offset.[1][3]

Voltage_Clamp_Workflow cluster_prep Preparation cluster_Ih Ih Measurement cluster_NaK Na+/K+ Pump Measurement Prep Isolate Leech Ganglion Patch Obtain Whole-Cell Patch-Clamp Recording Prep->Patch Hold_Ih Hold at -40 mV Patch->Hold_Ih Block_Ih_first Block Ih with CsCl Patch->Block_Ih_first Steps_Ih Apply Hyperpolarizing Voltage Steps Hold_Ih->Steps_Ih Record_Control_Ih Record Control Current Steps_Ih->Record_Control_Ih Apply_MM_Ih Apply this compound Record_Control_Ih->Apply_MM_Ih Record_MM_Ih Record this compound Effect Apply_MM_Ih->Record_MM_Ih Apply_Cs Apply CsCl (Blocker) Record_MM_Ih->Apply_Cs Record_Block_Ih Record Blocked Current Apply_Cs->Record_Block_Ih Ramp Apply Hyperpolarizing Voltage Ramp Block_Ih_first->Ramp Record_Control_NaK Record Control Current Ramp->Record_Control_NaK Apply_MM_NaK Apply this compound Record_Control_NaK->Apply_MM_NaK Record_MM_NaK Record Current Offset Apply_MM_NaK->Record_MM_NaK Apply_Ouabain Apply Ouabain Record_MM_NaK->Apply_Ouabain Record_Block_NaK Confirm Blockade Apply_Ouabain->Record_Block_NaK

Voltage-clamp experimental workflow.

Electrophysiological Recording: Current-Clamp

Objective: To measure the effect of this compound on the bursting characteristics of heart interneurons.

Materials:

  • Same as for voltage-clamp recording.

Protocol:

  • Obtain a stable intracellular recording from a heart interneuron in current-clamp mode.

  • Record the spontaneous bursting activity in control saline for a baseline period.

  • Bath-apply this compound (e.g., 1 µM) and continue to record the bursting activity.

  • Analyze the recordings to determine changes in burst period, intraburst spike frequency, and burst duration.

  • To investigate the contribution of the Na+/K+ pump, the experiment can be repeated in the presence of 2 mM CsCl to block Ih.[1]

Current_Clamp_Workflow cluster_prep_cc Preparation cluster_exp_cc Experiment cluster_analysis_cc Data Analysis Prep_cc Isolate Leech Ganglion Record_cc Obtain Intracellular Current-Clamp Recording Prep_cc->Record_cc Record_Control_cc Record Spontaneous Bursting (Control) Record_cc->Record_Control_cc Apply_MM_cc Apply this compound Record_Control_cc->Apply_MM_cc Record_MM_cc Record Modulated Bursting Apply_MM_cc->Record_MM_cc Analyze Analyze Burst Period, Spike Frequency, and Duration Record_MM_cc->Analyze

Current-clamp experimental workflow.

Data Analysis and Interpretation

  • Ih Conductance: The conductance (gh) can be calculated from the steady-state current (Ih) at each voltage step (V) using the equation: gh = Ih / (V - Erev), where Erev is the reversal potential for Ih. The effect of this compound can be quantified as the percentage change in the maximal conductance.

  • Na+/K+ Pump Current: The this compound-induced inhibition of the Na+/K+ pump can be quantified by measuring the amplitude of the inward current offset in the presence of an Ih blocker. This offset represents the reduction in the outward current generated by the pump.

  • Bursting Parameters: Burst period is the time between the onset of two consecutive bursts. Intraburst spike frequency is the number of action potentials within a burst divided by the burst duration. Statistical analysis (e.g., paired t-test) should be used to determine the significance of the changes induced by this compound.

By following these protocols, researchers can effectively characterize the modulatory effects of this compound on key ion channels and gain valuable insights into the mechanisms of neuromodulation in rhythmic neural circuits.

References

Application of Myomodulin in the Study of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Myomodulin, a neuropeptide originally identified in the sea slug Aplysia, has emerged as a significant modulator of neuronal activity and synaptic strength.[1][2][3][4] Its application in neuroscience research, particularly in the study of synaptic plasticity, provides a valuable tool for dissecting the molecular mechanisms that underlie changes in synaptic efficacy. Myomodulins are a family of related neuropeptides that act as cotransmitters, often with classical neurotransmitters like acetylcholine, to fine-tune neuronal circuits.[5][6][7] This document provides an overview of this compound's application, quantitative data on its effects, and detailed protocols for its use in studying synaptic plasticity.

This compound's primary mechanism of action involves the modulation of various ion channels, leading to changes in neuronal excitability and synaptic transmission.[8][9] In different neuronal preparations, this compound has been shown to modulate potassium currents, calcium currents, and the hyperpolarization-activated cation current (Ih).[8][10][11] These actions can alter neuronal firing patterns, action potential duration, and the release of neurotransmitters, all of which are critical components of synaptic plasticity.[10][11]

The study of this compound has been particularly insightful in invertebrate models such as Aplysia and the leech, where the simpler nervous systems allow for detailed analysis of identified neurons and circuits.[5][10][12] In Aplysia, this compound is involved in the modulation of neuromuscular activity, potentiating muscle contractions elicited by motor neuron stimulation.[1][2][3][4][5] In leech heart interneurons, this compound decreases the period of bursting activity and increases the intraburst spike frequency by increasing Ih and inhibiting the Na/K pump.[10] These findings highlight this compound's role in altering the output of neural circuits, a fundamental aspect of plasticity.

For researchers and drug development professionals, this compound serves as a pharmacological tool to probe the signaling pathways that govern synaptic strength. Its ability to modulate specific ion channels and second messenger systems can be leveraged to understand how these components contribute to forms of synaptic plasticity such as short-term facilitation and long-term potentiation. Furthermore, understanding the structure-activity relationship of this compound and its analogues could inform the design of novel therapeutic agents targeting neuromodulatory systems to address neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

Data Presentation

The following tables summarize the quantitative effects of this compound observed in various experimental preparations.

Table 1: Effects of this compound on Neuronal Excitability and Synaptic Transmission

PreparationThis compound ConcentrationObserved EffectMagnitude of EffectReference
Aplysia ARC neuromuscular junction~10⁻⁷ MPotentiation of muscle contractionIncrease in size and relaxation rate of muscle contractions[5]
Leech heart interneuronsNot specifiedDecrease in bursting periodSignificant decrease[10]
Leech heart interneuronsNot specifiedIncrease in intraburst spike frequencySignificant increase[10]
Aplysia tail sensory neuronsNot specifiedDecrease in action potential durationReverses 5-HT induced broadening[11]
Aplysia tail sensory neuronsNot specifiedDecrease in excitabilityReverses 5-HT induced enhancement[11]

Table 2: Effects of this compound on Ion Channels

PreparationIon ChannelThis compound EffectMagnitude of EffectReference
Leech heart interneuronsHyperpolarization-activated current (Ih)Increase in maximum conductanceSignificant increase[10]
Leech heart interneuronsNa/K pumpInhibitionCurrent offset blocked by ouabain[10]
Leech Retzius cellsCalcium current (ICa²⁺)Reduction in amplitude~20% reduction[8]
Aplysia tail sensory neuronsS-type K+ current (IK,S)IncreaseSignificant increase[11]
Aplysia tail sensory neuronsDelayed voltage-dependent K+ current (IK,V)IncreaseSignificant increase[11]
Leech giant glial cellK+ conductanceIncreaseSignificant increase[8]

Experimental Protocols

Protocol 1: Investigating the Role of this compound in Short-Term Synaptic Facilitation

Objective: To determine if this compound modulates short-term synaptic facilitation at a model synapse (e.g., Aplysia sensory-motor synapse or a cultured neuronal preparation).

Materials:

  • Isolated ganglion preparation or cultured neurons

  • Artificial seawater (ASW) or appropriate neuronal culture medium

  • This compound peptide (synthetic)

  • Microelectrodes for intracellular recording

  • Stimulator for presynaptic nerve stimulation

  • Data acquisition system

Methodology:

  • Preparation: Prepare the isolated ganglion or cultured neuron preparation and allow it to equilibrate in the recording chamber with continuous perfusion of ASW or culture medium.

  • Baseline Recording:

    • Place a stimulating electrode on the presynaptic nerve or neuron and a recording electrode in the postsynaptic neuron.

    • Deliver paired-pulse stimuli to the presynaptic neuron with varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms).

    • Record the excitatory postsynaptic potentials (EPSPs) in the postsynaptic neuron.

    • Calculate the paired-pulse ratio (PPR = EPSP2 / EPSP1) for each interval to establish a baseline level of short-term facilitation.

  • This compound Application:

    • Perfuse the preparation with ASW or medium containing this compound at a known concentration (e.g., 1 µM).

    • Allow the preparation to incubate in the this compound solution for a sufficient period (e.g., 10-15 minutes) to ensure penetration and binding.

  • Post-Myomodulin Recording:

    • Repeat the paired-pulse stimulation protocol as in the baseline recording step.

    • Record the EPSPs and calculate the PPR in the presence of this compound.

  • Washout:

    • Perfuse the preparation with normal ASW or medium to wash out the this compound.

    • After a washout period (e.g., 20-30 minutes), repeat the paired-pulse stimulation to determine if the effects of this compound are reversible.

  • Data Analysis:

    • Compare the PPR values at each inter-stimulus interval before, during, and after this compound application.

    • A significant change in the PPR indicates modulation of short-term synaptic facilitation by this compound.

Protocol 2: Assessing the Impact of this compound on Long-Term Potentiation (LTP) Induction

Objective: To investigate whether this compound can modulate the induction or maintenance of LTP in a hippocampal slice preparation.

Materials:

  • Hippocampal slices from rodent

  • Artificial cerebrospinal fluid (aCSF)

  • This compound peptide (synthetic)

  • Field potential recording setup (stimulating and recording electrodes)

  • High-frequency stimulation (HFS) protocol generator

  • Data acquisition and analysis software

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices and allow them to recover in an interface or submerged chamber with continuous perfusion of oxygenated aCSF.

  • Baseline Recording:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

  • LTP Induction (Control):

    • Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

    • Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation.

  • This compound Application:

    • In a separate set of slices, after establishing a stable baseline, perfuse the slices with aCSF containing this compound (e.g., 1 µM) for 20-30 minutes prior to LTP induction.

  • LTP Induction in the Presence of this compound:

    • While continuing to perfuse with this compound, deliver the same HFS protocol.

    • Continue recording fEPSPs for at least 60 minutes post-HFS.

  • Washout and Maintenance:

    • To test the effect on maintenance, LTP can be induced first, and then this compound can be applied during the post-HFS recording period.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the pre-HFS baseline.

    • Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between control slices and slices treated with this compound.

Mandatory Visualizations

Myomodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces IonChannels K+ Channels Ca2+ Channels Ih Channels Plasticity Modulation of Synaptic Plasticity IonChannels->Plasticity NaK_Pump Na+/K+ Pump NaK_Pump->Plasticity G_Protein->AC Modulates G_Protein->IonChannels Directly Modulates G_Protein->NaK_Pump Inhibits PKA PKA cAMP->PKA Activates PKA->IonChannels Phosphorylates

Caption: this compound signaling pathway leading to modulation of synaptic plasticity.

Short_Term_Facilitation_Workflow A 1. Prepare Neuronal Preparation B 2. Baseline Recording: Paired-Pulse Stimulation (Varying ISIs) A->B C 3. Calculate Baseline Paired-Pulse Ratio (PPR) B->C D 4. Apply this compound C->D E 5. Post-Myomodulin Recording: Repeat Paired-Pulse Stimulation D->E F 6. Calculate PPR with this compound E->F G 7. Washout this compound F->G H 8. Post-Washout Recording: Repeat Paired-Pulse Stimulation G->H I 9. Calculate Post-Washout PPR H->I J 10. Compare PPR values to determine modulation I->J

Caption: Experimental workflow for studying this compound's effect on short-term facilitation.

LTP_Workflow cluster_control Control Group cluster_this compound This compound Group A1 1. Prepare Hippocampal Slice B1 2. Record Baseline fEPSP A1->B1 C1 3. Induce LTP (HFS) B1->C1 D1 4. Record Post-HFS fEPSP C1->D1 Analysis Compare magnitude of LTP between groups D1->Analysis A2 1. Prepare Hippocampal Slice B2 2. Record Baseline fEPSP A2->B2 C2 3. Apply this compound B2->C2 D2 4. Induce LTP (HFS) in presence of this compound C2->D2 E2 5. Record Post-HFS fEPSP D2->E2 E2->Analysis

Caption: Experimental workflow for assessing this compound's impact on LTP.

References

Application Notes and Protocols for Investigating Neuromodulation of Central Pattern Generators Using Myomodulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomodulin, a neuropeptide found in various invertebrate species, plays a crucial role in modulating the activity of central pattern generators (CPGs), the neural circuits responsible for generating rhythmic motor patterns such as locomotion, breathing, and feeding.[1][2] Its ability to alter the output of these circuits by targeting specific ion channels and intracellular signaling pathways makes it a valuable tool for investigating the principles of neuromodulation.[3][4] These application notes provide a comprehensive overview of the use of this compound in CPG research, including its effects on neuronal activity, detailed experimental protocols, and the underlying signaling mechanisms.

Data Presentation: Quantitative Effects of this compound

The effects of this compound on CPG activity have been most quantitatively characterized in the leech heartbeat CPG. The following tables summarize the key findings from studies on leech heart interneurons.

ParameterControl1 µM this compoundPercent ChangeReference
Burst Period (s) 10.27.4-27.5%[5]
Intraburst Spike Frequency (Hz) 10.612.7+19.8%[5]
Coefficient of Variation of Period ~0.18~0.08-55.6%[3]
Burst Duration (s) ~3.5~2.5-28.6%[3]

Table 1: Effect of 1 µM this compound on Burst Characteristics of Leech Heart Interneurons. Data are representative values from extracellular recordings. The coefficient of variation of the period is a measure of burst regularity, with a lower value indicating more regular bursting.

CurrentParameterControl1 µM this compoundPercent ChangeReference
Hyperpolarization-activated current (Ih) Max. Conductance (nS)2.1 ± 0.23.0 ± 0.3+42.9%[3]
Na+/K+ Pump Current Current Offset (pA)0-19.9 ± 3.1N/A[3]
Delayed K+ Current (IK) Peak AmplitudeN/AN/A-49%[6]
Ca2+ Current AmplitudeN/AN/A-20%[6]

Table 2: Modulation of Ionic Currents by this compound in Leech Neurons. Data for Ih and Na+/K+ pump current are from oscillator heart interneurons. Data for IK and Ca2+ current are from Retzius cells. N/A indicates data not available in the specified format from the cited source.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound and a general experimental workflow for its application in CPG research.

Myomodulin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR Binds G_alpha Gαs GPCR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels (e.g., Ih, Na+/K+ pump) PKA->Ion_Channels Phosphorylates Neuromodulation Altered CPG Output (e.g., increased frequency) Ion_Channels->Neuromodulation Leads to

Caption: Proposed signaling pathway for this compound in neurons.

Experimental_Workflow cluster_Preparation Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Dissection Dissect Ganglion (e.g., Leech, Aplysia) Desheathing Desheath Ganglion Dissection->Desheathing Mounting Mount in Recording Chamber Desheathing->Mounting Baseline Record Baseline CPG Activity (Intracellular/Extracellular) Mounting->Baseline Application Bath Apply this compound (Varying Concentrations) Baseline->Application Washout Washout this compound Application->Washout Measure_Parameters Measure CPG Parameters (Period, Frequency, etc.) Washout->Measure_Parameters Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Measure_Parameters->Statistical_Analysis Dose_Response Generate Dose-Response Curve Statistical_Analysis->Dose_Response

Caption: General experimental workflow for studying this compound's effects on a CPG.

Experimental Protocols

Protocol 1: Electrophysiological Recording from Leech Heart Interneurons

This protocol is adapted from methodologies used to study the effects of this compound on the leech heartbeat CPG.[1][5][7]

1. Preparation of Leech Ganglia:

  • Anesthetize the leech (Hirudo medicinalis) by placing it in ice-cold saline.

  • Dissect out midbody ganglia (ganglia 3 and 4 are commonly used for studying the oscillator heart interneurons) and pin them, ventral side up, in a silicone elastomer-lined petri dish.[7]

  • Continuously superfuse the preparation with normal leech saline (in mM: 115 NaCl, 4 KCl, 1.8 CaCl₂, 10 glucose, 10 HEPES, pH 7.4).[1]

  • Carefully remove the glial sheath overlying the neuronal cell bodies using fine forceps and microscissors to allow for electrode penetration.[7]

2. Electrophysiological Recording:

  • Extracellular Recording: Use suction electrodes to record the activity of identified heart interneurons (HN cells) from the nerve roots. Amplify the signals using a differential AC amplifier.[5]

  • Intracellular Recording: Pull sharp microelectrodes from borosilicate glass and fill them with 3 M potassium acetate. Target the identified HN cell bodies for impalement. Use an intracellular amplifier for recording membrane potential and injecting current.[1]

3. Application of this compound:

  • Prepare stock solutions of this compound in distilled water and dilute to the final desired concentration in leech saline just before application.

  • After obtaining a stable baseline recording of CPG activity for at least 10-15 minutes, switch the superfusion to a saline solution containing this compound (e.g., 1 µM).[5]

  • To establish a dose-response relationship, apply increasing concentrations of this compound, with a washout period in between each application until the CPG activity returns to baseline.

4. Data Analysis:

  • Use spike detection software to identify action potentials and bursts of activity.

  • Quantify CPG parameters such as burst period (time from the start of one burst to the start of the next), burst duration, intraburst spike frequency, and the coefficient of variation of the period.

  • For intracellular recordings, measure changes in resting membrane potential, spike amplitude, and afterhyperpolarization.

  • Perform statistical tests (e.g., paired t-test) to compare CPG parameters before and during this compound application.

Protocol 2: Investigating this compound Effects on the Aplysia Feeding CPG

This protocol provides a general framework for studying this compound's role in the Aplysia feeding circuit.

1. Preparation of Aplysia Ganglia:

  • Anesthetize Aplysia californica by injecting an isotonic MgCl₂ solution.

  • Dissect out the buccal and cerebral ganglia, which contain the core components of the feeding CPG.[8]

  • Pin the ganglia in a recording chamber and continuously superfuse with artificial seawater (ASW).

  • Desheath the ganglia to facilitate access to the neurons.

2. Eliciting Fictive Feeding:

  • Fictive feeding motor patterns can be elicited by stimulating an appropriate nerve (e.g., the esophageal nerve) or by applying neuromodulators known to initiate feeding, such as serotonin or carbachol.[8]

3. Recording and this compound Application:

  • Use extracellular suction electrodes to record from buccal nerves to monitor the motor output of the CPG.

  • Use intracellular electrodes to record from identified CPG interneurons (e.g., B63, B64) and motor neurons.

  • After establishing a stable fictive feeding rhythm, bath-apply this compound at various concentrations.

  • A washout period should follow each application.

4. Data Analysis:

  • Characterize the fictive feeding rhythm by measuring the duration and frequency of protraction and retraction phases.

  • Analyze changes in the firing patterns of individual neurons in response to this compound.

  • Quantify changes in synaptic potentials between connected neurons.

Concluding Remarks

This compound serves as a powerful tool for dissecting the mechanisms of neuromodulation within CPGs. Its well-characterized effects on specific ion currents in the leech heartbeat CPG provide a solid foundation for further investigation into its role in other rhythmic behaviors and across different species. The protocols outlined above offer a starting point for researchers to explore the multifaceted actions of this important neuropeptide. By combining electrophysiological, pharmacological, and molecular techniques, a deeper understanding of how neuromodulators like this compound shape the flexibility and adaptability of neural circuits can be achieved.

References

Troubleshooting & Optimization

Myomodulin Peptide Stability and Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the stability of Myomodulin peptides in experimental solutions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reliability of your experiments.

Troubleshooting Common Issues

Researchers may encounter several challenges when working with this compound peptides. This section provides a systematic approach to troubleshooting common problems like peptide degradation, aggregation, and loss of biological activity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving common issues with this compound peptide solutions.

G cluster_0 Problem Identification cluster_1 Degradation Troubleshooting cluster_2 Aggregation Troubleshooting cluster_3 Protocol Review start Inconsistent or No Biological Activity check_degradation Suspect Degradation? start->check_degradation check_aggregation Suspect Aggregation/Precipitation? start->check_aggregation check_protocol Review Experimental Protocol start->check_protocol hplc_analysis Analyze by HPLC-MS check_degradation->hplc_analysis Yes visual_inspection Visual Inspection for Precipitate check_aggregation->visual_inspection Yes reagent_check Check Reagent Quality and Concentration check_protocol->reagent_check handling_check Verify Peptide Handling Procedures check_protocol->handling_check positive_control Include Positive Control check_protocol->positive_control protease_inhibitors Add Protease Inhibitors hplc_analysis->protease_inhibitors Degradation Products Detected optimize_storage Optimize Storage Conditions (pH, Temp, Aliquoting) hplc_analysis->optimize_storage Degradation Products Detected solution Problem Resolved protease_inhibitors->solution optimize_storage->solution solubility_test Perform Solubility Test (Different Solvents/pH) visual_inspection->solubility_test Precipitate Observed sonication Use Sonication solubility_test->sonication sonication->solution positive_control->solution

Caption: A step-by-step guide to troubleshooting this compound peptide stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for lyophilized this compound peptides?

A1: For long-term stability, lyophilized this compound peptides should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant.[1] Peptides containing residues prone to oxidation, such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), benefit from storage under an inert gas like argon or nitrogen.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to degradation.[1]

Q2: My this compound peptide solution shows reduced activity over time. What could be the cause?

A2: Reduced activity is often due to peptide degradation. Peptides in solution are susceptible to several degradation pathways, including hydrolysis, oxidation, and enzymatic degradation by proteases.[2][3] The stability of peptides in solution is limited, especially for those containing unstable residues like Asparagine (Asn), Glutamine (Gln), Cysteine (Cys), and Methionine (Met).[1] To mitigate this, it is recommended to prepare fresh solutions for each experiment or, if storage in solution is necessary, to use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q3: I am having trouble dissolving my synthetic this compound peptide. What should I do?

A3: Peptide solubility is highly dependent on its amino acid sequence and the pH of the solvent.[1][4] First, determine if your this compound sequence is acidic, basic, or neutral.

  • Acidic peptides: Try dissolving in a small amount of basic buffer (e.g., 0.1M ammonium bicarbonate) and then dilute with your experimental buffer.[4]

  • Basic peptides: Use a slightly acidic solvent (e.g., 10% acetic acid or 0.1% trifluoroacetic acid) for initial dissolution before diluting.[1]

  • Hydrophobic peptides: If the sequence contains a high percentage of hydrophobic residues, you may need to dissolve it in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) before slowly adding it to your aqueous buffer with gentle stirring.[1] Sonication can also aid in dissolving difficult peptides.[1]

Q4: How can I prevent proteolytic degradation of this compound in my cell culture or tissue preparations?

A4: Proteases are ubiquitous in biological samples and can rapidly degrade peptides.[5] Adding a broad-spectrum protease inhibitor cocktail to your experimental solutions is the most effective way to prevent proteolytic degradation.[6][7] These cocktails contain a mixture of inhibitors that target different classes of proteases, such as serine, cysteine, and metalloproteases.[8]

Q5: What is the mechanism of action of this compound?

A5: this compound acts as a neuromodulator. In leech heart interneurons, it has been shown to increase the hyperpolarization-activated current (Ih) and inhibit the Na+/K+ pump.[6][9] This dual action modulates the bursting properties of these neurons, leading to a decrease in the period and an increase in the spike frequency of endogenous bursting.[6][9]

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound in leech heart interneurons, based on current research.

G This compound This compound Peptide Receptor This compound Receptor (G-protein coupled - Presumed) This compound->Receptor G_Protein G-Protein Signaling Cascade Receptor->G_Protein Activation Downstream Downstream Effectors G_Protein->Downstream Ih_Channel Hyperpolarization-activated (Ih) Channel Downstream->Ih_Channel Enhances Conductance NaK_Pump Na+/K+ Pump Downstream->NaK_Pump Inhibition Membrane_Potential Membrane Potential Hyperpolarization Ih_Channel->Membrane_Potential Contributes to NaK_Pump->Membrane_Potential Maintains Neuronal_Activity Increased Neuronal Firing Rate Decreased Burst Period Membrane_Potential->Neuronal_Activity

Caption: Proposed signaling pathway of this compound in leech heart interneurons.

Quantitative Data on Peptide Stability

While specific quantitative stability data for this compound peptides is not extensively available in the public domain, the following tables provide a template for how such data is typically presented. These values are illustrative and based on general knowledge of peptide stability. Researchers are encouraged to perform their own stability studies for their specific this compound analog and experimental conditions.

Table 1: Illustrative Half-life of a Generic this compound-like Peptide in Solution at 37°C

pHBuffer SystemEstimated Half-life (t1/2)
3.0Citrate Buffer> 48 hours
5.0Acetate Buffer~ 24-48 hours
7.4Phosphate-Buffered Saline (PBS)~ 8-12 hours
9.0Tris Buffer< 4 hours

Table 2: Recommended Storage Conditions and Expected Stability

Storage FormatTemperatureRecommended DurationPotential Issues
Lyophilized Powder-80°C> 1 yearHygroscopicity, oxidation (for sensitive residues)
Lyophilized Powder-20°CUp to 1 yearHygroscopicity, oxidation (for sensitive residues)
Solution (Sterile Buffer, pH 5-6)-80°CUp to 1 month (aliquoted)Freeze-thaw cycles, degradation of sensitive residues
Solution (Sterile Buffer, pH 5-6)-20°CUp to 2 weeks (aliquoted)Freeze-thaw cycles, degradation of sensitive residues
Solution in Experimental Buffer4°C< 24 hoursRapid degradation, bacterial growth

Experimental Protocols

Protocol 1: Assessment of this compound Peptide Stability by RP-HPLC

This protocol outlines a general method for assessing the stability of a this compound peptide in a specific buffer over time.

1. Materials:

  • This compound peptide (lyophilized)

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Protease inhibitor cocktail (if using biological fluids)

  • Incubator or water bath

  • RP-HPLC system with a C18 column

  • Microcentrifuge tubes

2. Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in high-purity water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Prepare this compound Stock Solution:

    • Accurately weigh a small amount of lyophilized this compound peptide.

    • Dissolve in an appropriate solvent (as determined by solubility tests) to a final concentration of 1 mg/mL.

  • Set up Stability Study:

    • Dilute the this compound stock solution into your experimental buffer to a final concentration of 100 µg/mL in several microcentrifuge tubes (one for each time point).

    • If testing stability in serum or plasma, add a protease inhibitor cocktail.[10]

    • Incubate the tubes at the desired temperature (e.g., 37°C).

  • Sample Collection and Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube from the incubator.

    • Immediately stop any potential degradation by adding an equal volume of 10% trichloroacetic acid (if in a biological matrix) and centrifuging to precipitate proteins, or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

    • Analyze the supernatant or the thawed sample by RP-HPLC.

  • HPLC Analysis:

    • Inject a standard volume of each sample onto the C18 column.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact this compound peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the t=0 time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.

Protocol 2: this compound Bioassay in Aplysia Accessory Radula Closer (ARC) Muscle Preparation

This protocol is a generalized procedure for testing the biological activity of this compound on the ARC muscle of Aplysia californica.

1. Materials:

  • Aplysia californica

  • Artificial seawater (ASW)

  • This compound peptide stock solution

  • Acetylcholine (ACh) solution

  • Dissection tools

  • Perfusion chamber

  • Force transducer and recording equipment

  • Stimulator

2. Procedure:

  • Dissection:

    • Dissect the buccal mass from an Aplysia and isolate the accessory radula closer (ARC) muscle with its associated motor nerves intact.[11]

    • Pin the preparation in a perfusion chamber and continuously perfuse with chilled ASW.

  • Experimental Setup:

    • Attach one end of the ARC muscle to a fixed point and the other to a force transducer to record muscle contractions.

    • Place stimulating electrodes on the motor nerve innervating the ARC muscle.

  • Baseline Recording:

    • Stimulate the motor nerve with short trains of pulses to elicit reproducible muscle contractions.

    • Alternatively, apply brief pulses of ACh directly to the muscle to induce contractions.

    • Record baseline contraction amplitude and relaxation rate.

  • This compound Application:

    • Switch the perfusion to ASW containing the desired concentration of this compound peptide (e.g., 10-7 M).[7]

    • Allow the peptide to perfuse over the preparation for a set period (e.g., 5-10 minutes).

  • Post-Myomodulin Recording:

    • Repeat the stimulation protocol (nerve stimulation or ACh application) in the presence of this compound.

    • Record the changes in contraction amplitude, rate of contraction, and rate of relaxation.

  • Data Analysis:

    • Compare the pre- and post-Myomodulin contraction parameters to determine the modulatory effect of the peptide. This compound typically potentiates ARC muscle contractions.[7][11]

References

Improving the delivery of Myomodulin in in-vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myomodulin in in-vivo experiments. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bioactive neuropeptide, first identified in the sea slug Aplysia and also found in leeches, that modulates neuromuscular activity and neuronal function.[1][2] Its primary mechanism of action involves the modulation of ion channels. Specifically, it has been shown to:

  • Increase hyperpolarization-activated cation current (Ih): This contributes to a faster return to the threshold for firing action potentials.[2][3]

  • Inhibit the Na+/K+ pump: This action can lead to a gradual depolarization of the cell membrane.[2][3]

  • Activate a K+ current: In some contexts, this compound activates a 4-aminopyridine (4-AP) sensitive potassium current, which can be inhibitory to muscle contraction.[4]

Depending on the dose and the specific physiological context, this compound can either potentiate or inhibit muscle contractions.[1][4][5]

Q2: What are the main challenges when delivering this compound in in-vivo experiments?

Like most peptide-based therapeutics, the in-vivo delivery of this compound faces several significant hurdles:

  • Low Bioavailability: Peptides are often susceptible to degradation by proteases in the gastrointestinal tract and have difficulty crossing epithelial barriers, leading to very low oral bioavailability (typically <2%).[6][7]

  • Short Half-Life: Once in circulation, peptides are rapidly cleared from the body, resulting in short half-lives, often less than 30 minutes.[6][8]

  • Poor Cell Permeability: The size and charged nature of peptides like this compound hinder their ability to cross cell membranes to reach intracellular targets.[7][9]

  • Instability: Peptides can be physically and chemically unstable, leading to loss of their secondary structure and reduced activity.[8][10]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Low Bioavailability and Rapid Degradation of this compound

Problem: this compound is rapidly cleared after administration, leading to a short duration of action and inconsistent results.

Possible Causes:

  • Degradation by endogenous proteases.

  • Rapid renal clearance due to small size.

Solutions:

Several strategies can be employed to enhance the stability and circulation time of this compound. The choice of strategy will depend on the specific experimental goals.

  • Chemical Modifications:

    • Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers can make the peptide resistant to proteolytic degradation.[10]

    • Peptide Stapling: Introducing a synthetic brace ("staple") can lock the peptide into its active α-helical conformation, which improves stability and cell penetration.[6][10]

  • Formulation with Carrier Systems: Encapsulating this compound can protect it from degradation and control its release.

    • Liposomes: These artificial phospholipid vesicles can carry both hydrophilic and hydrophobic drugs, protecting them from the external environment.[11][12]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, offering protection and sustained release.[13][14]

  • Fusion Proteins:

    • Albumin-Binding Domain (ABD) Fusion: Fusing this compound with an ABD allows it to bind to serum albumin in the bloodstream, dramatically increasing its hydrodynamic size and extending its in-vivo half-life by preventing rapid kidney filtration.[15]

Below is a comparison of common strategies to improve peptide stability.

StrategyDescriptionAdvantagesDisadvantages
D-Amino Acid Substitution Replacing L-amino acids with D-amino acids.[10]Increases resistance to proteolytic degradation, extending half-life.[10]May alter the peptide's biological activity.
Peptide Stapling Introducing a synthetic hydrocarbon staple to maintain α-helical structure.[10]Enhances stability, protease resistance, and cell permeability.[6][10]Requires specialized chemical synthesis.
Liposomal Formulation Encapsulation within lipid-based vesicles.[12]Protects peptide from degradation; can be functionalized for targeting.[11][12]Can be complex to formulate; potential for immune response.
Polymeric Nanoparticles Entrapment within a biodegradable polymer matrix.[14]Provides sustained release and protects the peptide from degradation.[13][14]Potential for burst release; formulation can be challenging.
ABD Fusion Genetically fusing the peptide with an albumin-binding domain.[15]Significantly prolongs in-vivo half-life; well-tolerated.[15]Increases the overall size of the molecule, which may affect tissue penetration.
Issue 2: Inefficient Cellular Uptake of this compound

Problem: this compound does not appear to be reaching its intracellular targets effectively, resulting in a weak or absent biological response.

Possible Causes:

  • The peptide is unable to cross the cell membrane efficiently.

  • The peptide is becoming trapped in endosomes after uptake.

Solutions:

To overcome the barrier of the cell membrane, several delivery vectors can be utilized.

  • Cell-Penetrating Peptides (CPPs): These are short, often positively charged peptides that can be conjugated to this compound to facilitate its translocation across biological membranes.[9][11] This can occur through direct penetration of the membrane or via endocytosis.[11]

  • Viral Vectors (Gene Therapy Approach): For long-term expression, a viral vector such as an Adeno-Associated Virus (AAV) can be engineered to deliver the gene encoding this compound directly into the target cells.[16][17] This allows the cells to produce and secrete the peptide themselves.

  • pH-Sensitive Liposomes: These liposomes are designed to be stable at physiological pH but to fuse with the endosomal membrane upon acidification, releasing their cargo into the cytoplasm and avoiding lysosomal degradation.[12]

G cluster_workflow Troubleshooting Inefficient Cellular Uptake Start Weak or Absent Biological Response Check_Uptake Assess Cellular Uptake (e.g., using fluorescently-labeled this compound) Start->Check_Uptake Uptake_Low Is uptake low? Check_Uptake->Uptake_Low Endosome_Trap Is peptide trapped in endosomes? (Co-localization with endosomal markers) Uptake_Low->Endosome_Trap No Consider_CPP Solution: Conjugate with Cell-Penetrating Peptide (CPP) Uptake_Low->Consider_CPP Yes Consider_pH_Liposome Solution: Use pH-Sensitive Liposomes Endosome_Trap->Consider_pH_Liposome Yes Re_Evaluate Re-evaluate Biological Response Consider_CPP->Re_Evaluate Consider_Viral Solution: Use Viral Vector for gene delivery (e.g., AAV) Consider_Viral->Re_Evaluate Consider_pH_Liposome->Re_Evaluate

A troubleshooting decision tree for inefficient cellular uptake.
Issue 3: Inconsistent Results and Animal Model Variability

Problem: There is high variability in the experimental results between individual animals.

Possible Causes:

  • Inconsistent administration (e.g., inaccurate injection).

  • The chosen animal model does not accurately recapitulate the human disease state or physiological context.

  • Off-target effects of the delivery vehicle.

Solutions:

  • Optimize Administration Technique: For injections, ensure the volume is appropriate for the animal's size and that the injection site is consistent.[18] Using image-guided injection systems can improve accuracy and reduce variability.[19]

  • Refine the Animal Model: The selection and optimization of the animal model are critical.[20][21] It may be necessary to use multiple models to test different aspects of a novel therapeutic.[20] A structured approach to assessing the quality and translational relevance of an animal model can be beneficial.[22]

  • Include Proper Controls: Always include control groups that receive the delivery vehicle without the this compound cargo to account for any effects of the vector itself.

Experimental Protocols

Protocol 1: Formulation of this compound with Lipid Nanoparticles (LNPs)

This protocol provides a general method for encapsulating a peptide like this compound into LNPs for improved in-vivo stability and delivery.

Materials:

  • This compound (lyophilized)

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Lipid Preparation: Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol to create the lipid-organic phase.

  • Peptide Preparation: Dissolve the lyophilized this compound in the citrate buffer to create the aqueous phase.

  • Nanoparticle Assembly: Using a microfluidic mixing device, rapidly mix the lipid-organic phase with the aqueous-peptide phase at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the peptide.

  • Buffer Exchange and Purification: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using dialysis cassettes to remove the ethanol and non-encapsulated peptide.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency by lysing the LNPs with a detergent (e.g., Triton X-100), separating the released peptide, and quantifying it via HPLC.

  • Sterilization and Storage: Sterilize the final formulation by passing it through a 0.22 µm filter. Store at 4°C.

G cluster_workflow Experimental Workflow: LNP Formulation Prep_Lipid 1. Prepare Lipid Phase (Lipids in Ethanol) Mixing 3. Microfluidic Mixing Prep_Lipid->Mixing Prep_Peptide 2. Prepare Aqueous Phase (this compound in Buffer) Prep_Peptide->Mixing Purify 4. Dialysis/Purification (vs. PBS) Mixing->Purify Characterize 5. Characterization (Size, PDI, Encapsulation) Purify->Characterize Store 6. Sterilization & Storage Characterize->Store

Workflow for this compound-LNP formulation.

Signaling Pathway

The following diagram illustrates the known signaling pathway of this compound in leech heart interneurons, which involves the dual modulation of an ion channel and a pump.[2][3]

G cluster_pathway This compound Signaling Pathway This compound This compound Receptor GPCR (Putative) This compound->Receptor Ih_Channel Ih Channel Receptor->Ih_Channel + NaK_Pump Na+/K+ Pump Receptor->NaK_Pump - Increase_Ih Increased Ih Current Ih_Channel->Increase_Ih Inhibit_Pump Inhibition of Pump NaK_Pump->Inhibit_Pump Outcome Decreased Burst Period & Increased Spike Frequency Increase_Ih->Outcome Inhibit_Pump->Outcome

This compound's dual modulation of ion transport.

References

Best practices for Myomodulin concentration and dosage in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for utilizing Myomodulin in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a family of neuropeptides, first identified in the sea slug Aplysia, that act as neuromodulators.[1][2][3] They are co-transmitters found in cholinergic motor neurons and are involved in modulating neuromuscular signaling.[1][2] Their primary function is to potentiate muscle contractions, although high concentrations can have inhibitory effects.[2][4]

Q2: What is the signaling pathway of this compound?

A2: this compound's effects are mediated, at least in part, through the cAMP signal transduction pathway.[5] Application of this compound A (MMA) has been shown to increase cAMP levels and activate cAMP-dependent protein kinase (cAPK) in muscle tissue.[5] It also modulates various ion channels, including potassium and calcium channels, and can inhibit the Na/K pump.[6][7][8][9]

Q3: What are the different forms of this compound?

A3: The two primary forms are this compound A (MMA) and this compound B (MMB).[4] They are structurally similar and both potentiate neuromuscular activity.[4] However, a key difference is that high doses of MMA can decrease muscle contraction size, an inhibitory effect not observed with MMB.[4]

Q4: How should I store and handle this compound?

A4: Like most peptides, this compound should be stored under specific conditions to prevent degradation.[10] It is recommended to store lyophilized this compound at -20°C, protected from light.[10] For peptides in solution, use sterile buffers and store at -80°C for long-term stability.[10] It is crucial to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[10]

Q5: What are the best practices for dissolving this compound?

A5: Peptide solubility can be a significant challenge in assays.[10][11] The solubility of this compound will depend on its specific sequence. It is generally recommended to first try dissolving the peptide in sterile, distilled water. If solubility is an issue, small amounts of solvents like DMSO or DMF can be used, followed by dilution with the aqueous buffer. For optimal dissolution, it is best to follow the manufacturer's specific instructions or perform a solubility test.[10]

This compound Signaling Pathway

Myomodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor G-Protein Coupled Receptor (GPCR) This compound->Receptor Binds IonChannels Ion Channels (K+, Ca2+) This compound->IonChannels Modulates NaKPump Na+/K+ Pump This compound->NaKPump Inhibits GProtein G-Protein Receptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Converts ATP to CellularResponse Cellular Response (e.g., Muscle Contraction) IonChannels->CellularResponse NaKPump->CellularResponse GProtein->AdenylylCyclase Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CellularResponse Phosphorylates targets leading to

Caption: this compound signaling pathway.

Recommended this compound Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the specific assay, cell type, and desired effect. The following table summarizes concentrations reported in the literature for various applications. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Application/Assay TypeOrganism/SystemThis compound ConcentrationObserved Effect
Muscle Contraction PotentiationAplysia Accessory Radula Closer (ARC) Muscle~10⁻⁷ MPotentiation of muscle contractions.
Muscle Contraction InhibitionAplysia Accessory Radula Closer (ARC) MuscleHigh doses (~10⁻⁷ M) of this compound ADecrease in the size of motor neuron-elicited muscle contractions.[4]
Ion Channel ModulationLeech Glial CellsEC₅₀ ~2 µMEvokes a membrane outward current and increases K+ conductance.[7]
Neuronal Activity ModulationLeech Heart InterneuronsNot specifiedDecreases period and increases spike frequency.[9][12]

Experimental Protocols

Protocol 1: In Vitro Muscle Contraction Assay

This protocol is a generalized procedure based on methodologies used to study the effects of this compound on muscle preparations.[2][13][14][15][16]

Objective: To assess the effect of this compound on the contractility of isolated muscle tissue.

Materials:

  • Isolated muscle preparation (e.g., Aplysia ARC muscle)

  • Physiological saline solution appropriate for the preparation

  • This compound stock solution

  • Force transducer and recording apparatus

  • Stimulating electrodes

  • Perfusion system

Procedure:

  • Dissect and mount the muscle preparation in a chamber filled with physiological saline, maintained at the appropriate temperature and oxygenation.

  • Attach one end of the muscle to a fixed point and the other to a force transducer to measure isometric or isotonic contractions.

  • Position stimulating electrodes to elicit muscle contractions via nerve stimulation or direct muscle depolarization.

  • Allow the preparation to equilibrate until a stable baseline of contractile activity is achieved.

  • Record baseline muscle contractions in response to electrical stimulation at a set frequency.

  • Introduce this compound into the perfusion solution at the desired final concentration.

  • Continue to record muscle contractions and observe any changes in amplitude, frequency, or duration of contractions.

  • Perform a washout step by perfusing with fresh saline to see if the effects are reversible.

  • Analyze the data by comparing the contractile parameters before, during, and after this compound application.

Protocol 2: Receptor Binding Assay

This is a general protocol for a competitive binding assay to characterize the interaction of this compound with its receptor.[17][18][19]

Objective: To determine the binding affinity (Ki) of this compound for its receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the this compound receptor

  • Radiolabeled ligand known to bind to the receptor (e.g., ³H-Myomodulin or a known antagonist)

  • Unlabeled this compound (competitor)

  • Binding buffer

  • Scintillation vials and fluid

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Glass fiber filters

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In reaction tubes, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in the binding buffer.

  • Include control tubes for total binding (no unlabeled competitor) and non-specific binding (excess unlabeled ligand).

  • Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of unlabeled this compound.

  • Analyze the data using non-linear regression to determine the IC₅₀, which can then be used to calculate the Ki.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or low peptide activity 1. Improper Storage: Peptide has degraded due to exposure to light, high temperatures, or repeated freeze-thaw cycles.[10] 2. Oxidation: Peptides containing Cys, Trp, or Met are susceptible to oxidation.[10] 3. Incorrect Concentration: Errors in calculating the peptide concentration.[10]1. Always store peptides at -20°C or -80°C and protect from light. Aliquot upon receipt to avoid multiple freeze-thaw cycles.[10] 2. Use fresh, properly stored peptide. Consider using buffers with antioxidants if oxidation is a concern. 3. Re-calculate the concentration, ensuring accurate measurement of the peptide mass and solvent volume. Consider peptide content analysis for precise quantification.[20]
Poor peptide solubility 1. Hydrophobic Nature: The peptide sequence may be inherently hydrophobic.[10][21] 2. Incorrect Solvent: The chosen solvent may not be appropriate for the peptide's properties.[10]1. Consult the manufacturer's solubility data. Try dissolving in a small amount of an organic solvent (e.g., DMSO) before adding aqueous buffer. 2. Test different solvents or use a solubility prediction tool to find an appropriate one.[10]
High assay variability 1. Peptide Precipitation: The peptide may be precipitating out of solution during the assay.[10] 2. Non-specific Binding: The peptide may be adhering to plasticware or other surfaces.[11] 3. Biological Contamination: Microbial growth in stock solutions.[10]1. Ensure the peptide is fully dissolved before use. Avoid using concentrations above the peptide's solubility limit. 2. Use low-binding microplates and pipette tips. Consider adding a carrier protein like BSA to the buffer. 3. Prepare solutions using sterile techniques and buffers. Filter-sterilize peptide solutions if necessary.[10]
Inconsistent results between experiments 1. Peptide Instability: The peptide may be degrading over time in solution.[10] 2. Hygroscopic Nature: Lyophilized peptide may have absorbed moisture, leading to inaccurate weighing.[20]1. Prepare fresh peptide solutions for each experiment. 2. Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing.[20]

Experimental Workflow for this compound Assay Development

Myomodulin_Assay_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_execution Execution cluster_analysis Analysis & Troubleshooting PeptidePrep This compound Preparation (Reconstitution & Aliquoting) DoseResponse Dose-Response Curve (Determine Optimal Concentration) PeptidePrep->DoseResponse AssaySetup Assay System Setup (e.g., Cell Culture, Tissue Prep) AssaySetup->DoseResponse TimeCourse Time-Course Experiment (Determine Optimal Incubation Time) DoseResponse->TimeCourse MainExperiment Main Experiment with Controls TimeCourse->MainExperiment DataCollection Data Collection MainExperiment->DataCollection DataAnalysis Data Analysis & Interpretation DataCollection->DataAnalysis Troubleshooting Troubleshooting (If results are unexpected) DataAnalysis->Troubleshooting Unexpected Results Troubleshooting->DoseResponse Re-optimize

Caption: A logical workflow for developing and troubleshooting this compound assays.

References

Avoiding degradation of Myomodulin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Myomodulin during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation that may lead to its degradation.

Observation/Issue Potential Cause Recommended Solution
Low or no this compound detected in final sample (e.g., by mass spectrometry or immunoassay) Proteolytic Degradation: Endogenous proteases released during tissue homogenization or cell lysis are a primary cause of neuropeptide degradation.[1][2][3]1. Immediate Inactivation of Proteases: Flash-freeze tissue samples in liquid nitrogen immediately after collection.[2] Alternatively, use heat stabilization methods like boiling or microwave irradiation to denature proteases.[1][4] 2. Use of Protease Inhibitor Cocktails: Supplement all extraction and lysis buffers with a broad-spectrum protease inhibitor cocktail.[5] Ensure the cocktail is effective against serine, cysteine, and metalloproteases.[3][6] For metalloprotease inhibition, EDTA can be included if compatible with downstream applications.[6] 3. Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[3]
Adsorption to Surfaces: Peptides can adhere to plastic and glass surfaces, leading to sample loss.Use low-protein-binding microcentrifuge tubes and pipette tips.
Chemical Degradation (pH-related): Extreme pH values during extraction or storage can lead to hydrolysis of peptide bonds.While acidic extraction is often used to inactivate proteases and improve peptide solubility, maintain the pH within a range suitable for peptide stability.[1][7][8] A common approach is to use 0.1 M acetic acid.[8] Neutralize acidic extracts if required for downstream applications.[7]
Inconsistent this compound quantification between samples Variable Protease Activity: Inconsistent timing in sample processing or differences in the amount of protease inhibitor added can lead to variable degradation.Standardize the time between tissue collection and protease inactivation. Ensure precise and consistent addition of protease inhibitor cocktail to all samples.
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to peptide degradation and aggregation.Aliquot samples after initial processing to avoid repeated thawing of the entire sample. Store aliquots at -80°C for long-term stability.[7]
Oxidation: Exposure to air and certain buffer components can lead to oxidation of susceptible amino acid residues.Degas buffers before use and consider adding antioxidants like DTT or TCEP if compatible with your experimental workflow.
Presence of unexpected peptide fragments in mass spectrometry data Incomplete Protease Inhibition: The protease inhibitor cocktail used may not be effective against all endogenous proteases in the sample.Use a broad-spectrum protease inhibitor cocktail from a reputable supplier.[3][6] Consider adding specific inhibitors if you suspect a particular class of protease is not being adequately inhibited.
Ex-vivo Proteolysis: Degradation may have occurred before the addition of inhibitors.Minimize the time between sample collection and homogenization in lysis buffer containing protease inhibitors. For tissue samples, dissection should be performed rapidly on a cold surface.
This compound Stability Overview (General Peptide Principles)
Condition Parameter General Effect on Peptide Stability Recommendation for this compound
Temperature Storage at Room Temperature (20-25°C)Increased rate of enzymatic degradation and chemical instability.[2]Avoid. Process samples on ice and store at -80°C.
Storage at 4°CSlows enzymatic degradation but does not completely inhibit it. Suitable for short-term storage (hours to a few days).[2]Use for temporary storage during sample processing only.
Storage at -20°CSuitable for intermediate-term storage, but some enzymatic activity may persist.Prefer -80°C for long-term storage to minimize any residual enzymatic activity.
Storage at -80°CGreatly reduces enzymatic activity and chemical degradation, providing the best long-term stability.[7]Recommended for all this compound samples intended for storage longer than a few days.
pH Acidic (pH < 4)Generally improves solubility and can inactivate some proteases. However, very low pH can cause hydrolysis.[1][7][8]Acidic extraction (e.g., 0.1 M acetic acid) is a common and effective method for neuropeptide preparation.[8]
Neutral (pH 6.5-7.5)Optimal for the activity of many proteases, increasing the risk of degradation without effective inhibitors.[8]If a neutral pH is required, the use of a potent protease inhibitor cocktail is critical.
Alkaline (pH > 8)Can lead to deamidation and other chemical modifications.Generally, avoid alkaline conditions during sample preparation and storage unless required for a specific protocol.
Freeze-Thaw Cycles Multiple CyclesCan cause denaturation, aggregation, and degradation of peptides.Aliquot samples into single-use volumes to minimize the number of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in preventing this compound degradation?

A1: The most critical step is the rapid and effective inactivation of endogenous proteases immediately following sample collection.[1][2][3] This can be achieved through immediate flash-freezing, heat stabilization, or homogenization in a lysis buffer containing a potent, broad-spectrum protease inhibitor cocktail.[1][4]

Q2: What type of protease inhibitor cocktail should I use for this compound extraction?

A2: A broad-spectrum protease inhibitor cocktail that targets multiple classes of proteases, including serine, cysteine, and metalloproteases, is recommended.[3][6] Many commercially available cocktails are suitable for this purpose. If your downstream application is sensitive to EDTA (e.g., certain types of chromatography or assays requiring divalent cations), choose an EDTA-free cocktail and consider adding a different metalloprotease inhibitor if necessary.[6]

Q3: Is an acidic extraction protocol recommended for this compound?

A3: Yes, acidic extraction is a widely used and effective method for neuropeptides like this compound.[1][7][8] Using a solution like 0.1 M acetic acid helps to denature and inactivate many proteases while simultaneously solubilizing the peptide.[8]

Q4: How should I store my samples containing this compound for long-term use?

A4: For long-term storage, samples should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C.[7]

Q5: My downstream application is not compatible with detergents. How can I effectively lyse my cells/tissue to extract this compound?

A5: If detergents must be avoided, mechanical lysis methods such as sonication or homogenization with a bead beater can be used.[7] It is crucial to perform these steps on ice to prevent heating of the sample and to have a protease inhibitor cocktail present in the lysis buffer.

Experimental Protocols

Protocol 1: Acidic Extraction of this compound from Tissue

This protocol is adapted from standard methods for neuropeptide extraction.[1][7][8]

Materials:

  • Tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or tissue homogenizer

  • Extraction Buffer: 0.1 M acetic acid

  • Broad-spectrum protease inhibitor cocktail

  • Low-protein-binding microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Immediately after dissection, flash-freeze the tissue sample in liquid nitrogen.

  • Add the appropriate amount of a broad-spectrum protease inhibitor cocktail to the required volume of cold Extraction Buffer.

  • For small tissue samples, place the frozen tissue in a pre-chilled microcentrifuge tube with the Extraction Buffer (e.g., 100 µL buffer for 10 mg of tissue) and homogenize using a sonicator on ice.[7] For larger samples, grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, then transfer the powder to a tube containing the Extraction Buffer.

  • Vortex the homogenate briefly and incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a fresh, pre-chilled low-protein-binding tube.

  • Determine the protein concentration of the extract using a compatible protein assay (e.g., BCA assay).

  • For immediate use, keep the sample on ice. For long-term storage, aliquot the supernatant and store at -80°C.

Visualizations

This compound Signaling Pathway

This compound is known to act through a G-protein coupled receptor, leading to an increase in intracellular cAMP and the activation of cAMP-dependent protein kinase (cAPK).[9]

Myomodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA cAMP-dependent Protein Kinase (cAPK) cAMP->PKA Activates Target Downstream Targets (e.g., Ion Channels) PKA->Target Phosphorylates

Caption: this compound signaling cascade via a GPCR.

Experimental Workflow for this compound Sample Preparation

This diagram outlines the key steps to minimize degradation during sample preparation.

Sample_Preparation_Workflow Start Sample Collection (Tissue or Cells) Freeze Immediate Protease Inactivation (e.g., Flash Freezing) Start->Freeze Homogenize Homogenization in Cold Acidic Buffer with Protease Inhibitors Freeze->Homogenize Centrifuge Centrifugation (4°C) Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Store Aliquoting and Storage (-80°C) Collect->Store End Downstream Analysis Store->End

References

Technical Support Center: Interpreting Off-Target Effects of Myomodulin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potential off-target effects of Myomodulin analogs during their experiments.

Troubleshooting Guide

Unexpected experimental outcomes can be challenging. This guide provides a structured approach to troubleshooting and identifying potential off-target effects of your this compound analogs.

Scenario 1: The observed cellular or physiological response to a this compound analog is inconsistent with the known function of the target this compound receptor.

  • Answer: This is a common challenge when working with novel analogs. The unexpected response could be due to the analog interacting with other receptors or signaling pathways. Here’s a systematic approach to investigate this:

    • Confirm Target Receptor Expression: First, verify that your experimental system (e.g., cell line, tissue preparation) expresses the intended this compound receptor. Use techniques like quantitative PCR (qPCR) or western blotting to confirm the presence of the receptor's mRNA or protein.[1][2][3] If the receptor is absent or at very low levels, the observed effect is likely off-target.

    • Use a Control Cell Line: A critical experiment is to test your analog in a parental cell line that does not express the this compound receptor.[4] If you observe the same response in this null cell line, it strongly suggests an off-target effect.

    • Orthogonal Functional Assays: this compound receptors are likely G protein-coupled receptors (GPCRs).[5] GPCRs can signal through various second messenger pathways, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+).[6] If your initial assay measures one pathway (e.g., cAMP accumulation), perform an assay for another pathway (e.g., calcium mobilization). An off-target receptor might signal through a different G protein (e.g., Gq, leading to calcium release, versus Gs, leading to cAMP production).[6]

    • Competitive Binding Assays: Use a radiolabeled version of the native this compound peptide in a competitive binding assay with your analog. If your analog displaces the radioligand from the target receptor, it confirms interaction. However, a lack of correlation between binding affinity (Ki) and functional potency (EC50) could indicate that the functional response is mediated by an off-target interaction.

Troubleshooting Step Experimental Approach Expected Outcome for On-Target Effect Expected Outcome for Off-Target Effect
1. Target Validation qPCR or Western Blot for this compound ReceptorReceptor mRNA or protein is detected.Receptor mRNA or protein is absent or at negligible levels.
2. Control Cell Line Testing Functional assay in parental cell line lacking the receptor.No or significantly reduced response.Similar response to the receptor-expressing cell line.
3. Orthogonal Assays Measure alternative second messengers (e.g., Ca2+ if primary assay is cAMP).Response is consistent with the known signaling of the this compound receptor.A response is observed in a pathway not typically associated with the this compound receptor.
4. Binding vs. Function Compare Ki from binding assays with EC50 from functional assays.Good correlation between binding affinity and functional potency.Poor correlation; high affinity but low potency, or vice-versa.

Scenario 2: A this compound analog shows high affinity for the target receptor but low potency in functional assays.

  • Question: My this compound analog binds strongly to the this compound receptor, but I need very high concentrations to see a functional response. What could be the reason?

    Answer: This discrepancy can be perplexing. Here are a few possibilities to investigate:

    • Partial Agonism or Antagonism: The analog may be a partial agonist, which binds to the receptor but only elicits a submaximal response, or an antagonist, which binds but does not activate the receptor and blocks the native ligand. To test this, perform a functional assay in the presence of the native this compound peptide. An antagonist will shift the dose-response curve of the native peptide to the right.

    • Biased Agonism: The analog might be a "biased agonist," meaning it preferentially activates one signaling pathway over another.[6] For example, it might be potent at activating a β-arrestin pathway but weak at activating the G protein-mediated second messenger pathway you are measuring. Consider using assays that measure different downstream signaling events, such as β-arrestin recruitment assays.

    • Off-Target Inhibition: The analog could be binding to the target receptor but simultaneously interacting with an off-target molecule that inhibits the signaling pathway you are measuring. This can be challenging to deconvolute, but using a simplified, reconstituted system (e.g., purified receptor in nanodiscs) could help isolate the direct receptor-G protein interaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target liabilities for peptide-based therapeutics like this compound analogs?

A1: Peptide analogs can sometimes interact with other GPCRs, especially those that recognize structurally similar endogenous peptides. Additionally, depending on their sequence and modifications, they might interact with ion channels, transporters, or enzymes. A thorough screening against a panel of common off-target receptors is advisable during later stages of drug development.

Q2: How can I computationally predict potential off-target interactions for my this compound analogs?

A2: Several in silico methods can provide initial hypotheses for off-target interactions. These include sequence homology searches to identify related receptors and molecular docking studies against a library of known receptor structures.[7] These computational predictions should always be validated experimentally.

Q3: Can off-target effects ever be beneficial?

A3: Yes, sometimes an off-target effect can be therapeutically beneficial, a concept known as polypharmacology. If an off-target interaction contributes positively to the desired therapeutic outcome, it might be a desirable property of the analog. However, this needs to be carefully characterized and understood.

Q4: What is the first experiment I should run if I suspect an off-target effect?

A4: The most straightforward and informative first experiment is to test your analog in a null cell line that does not express your target receptor. If the effect persists, it's a strong indicator of an off-target mechanism.[4]

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the on- and off-target effects of this compound analogs.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a this compound analog to compete with a radiolabeled ligand for binding to the this compound receptor.[8][9]

Materials:

  • Cell membranes prepared from cells expressing the this compound receptor.

  • Radiolabeled this compound ligand (e.g., [125I]-Myomodulin).

  • Unlabeled this compound analog (your test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled this compound (typically at its Kd value), and varying concentrations of your unlabeled this compound analog.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of your analog, from which the Ki (inhibitory constant) can be calculated.

cAMP Functional Assay

This assay measures the ability of a this compound analog to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger for Gs and Gi-coupled GPCRs.[10][11]

Materials:

  • Cells expressing the this compound receptor.

  • This compound analog.

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure (for a Gs-coupled receptor):

  • Seed the cells in a 96-well plate and culture overnight.

  • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of your this compound analog.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Plot the cAMP concentration against the log of the analog concentration to generate a dose-response curve and determine the EC₅₀.

For a Gi-coupled receptor:

  • Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of your this compound analog. A Gi-agonist will inhibit the forskolin-induced cAMP production.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.[12][13][14][15][16]

Materials:

  • Cells expressing the this compound receptor.

  • This compound analog.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127 (to aid dye loading).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution (e.g., Fluo-4 AM and Pluronic F-127 in assay buffer) for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject varying concentrations of your this compound analog into the wells and immediately begin measuring the fluorescence intensity over time.

  • The peak fluorescence intensity is proportional to the amount of intracellular calcium released. Plot the peak fluorescence against the log of the analog concentration to determine the EC₅₀.

Visualizations

Myomodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound Analog This compound Analog This compound Receptor (GPCR) This compound Receptor (GPCR) This compound Analog->this compound Receptor (GPCR) Binds G Protein (Gs) G Protein (Gs) This compound Receptor (GPCR)->G Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Substrates

Caption: Canonical this compound signaling pathway (hypothesized Gs coupling).

Off_Target_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound Analog This compound Analog Off-Target Receptor (GPCR) Off-Target Receptor (GPCR) This compound Analog->Off-Target Receptor (GPCR) Binds G Protein (Gq) G Protein (Gq) Off-Target Receptor (GPCR)->G Protein (Gq) Activates PLC Phospholipase C G Protein (Gq)->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2+ Calcium Release ER->Ca2+ Releases

Caption: Hypothetical off-target signaling via a Gq-coupled receptor.

Experimental_Workflow A Unexpected Experimental Result Observed B Step 1: Validate Target - qPCR/Western for Receptor - Use Null Cell Line A->B C Response in Null Line? B->C D Likely Off-Target Effect C->D Yes E Step 2: Characterize On-Target Interaction - Binding Assay (Ki) - Functional Assay (EC50) C->E No F Correlate Binding and Function? E->F G Likely On-Target Effect F->G Yes H Step 3: Investigate Further - Orthogonal Assays (Ca2+, etc.) - Biased Agonism Assays F->H No I Potential Biased Agonism or Complex Off-Target Effect H->I

Caption: Workflow for deconvoluting on-target vs. off-target effects.

References

Optimizing fixation and permeabilization for Myomodulin immunostaining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fixation and permeabilization for successful myomodulin immunostaining.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for fixing tissues for this compound immunostaining?

A1: For this compound, a neuropeptide, the initial fixation method of choice is crucial for preserving its antigenicity. A common and effective starting point is perfusion or immersion with a formaldehyde-based fixative. Specifically, 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS) is recommended.[1] It is critical to use freshly prepared, methanol-free formaldehyde, as methanol can disrupt the storage and integrity of some antigens.[2][3]

Q2: How do I choose between different permeabilization agents?

A2: The choice of permeabilization agent depends on the location of the this compound epitope and the desired preservation of cellular structures.

  • Triton X-100 is a non-ionic detergent that effectively permeabilizes both plasma and organellar membranes, making it a good general-purpose choice for intracellular targets.[4][5]

  • Saponin is a milder detergent that selectively interacts with cholesterol in the plasma membrane, leaving intracellular membranes and many membrane-associated proteins intact.[4][6] This can be advantageous if you are co-staining for a membrane-associated protein.

  • Tween-20 is another non-ionic detergent that creates pores large enough for antibodies to enter without dissolving the plasma membrane, making it suitable for cytoplasmic antigens.[7]

Q3: My this compound signal is very weak or absent. What are the likely causes and solutions?

A3: Weak or no staining is a common issue in immunohistochemistry. Here are several potential causes and troubleshooting steps:

  • Suboptimal Fixation: Over-fixation with aldehydes can mask the epitope. Try reducing the fixation time or using a different fixation method.

  • Insufficient Permeabilization: The antibodies may not be reaching the intracellular this compound. Increase the concentration or incubation time of your permeabilization agent.

  • Incorrect Antibody Concentration: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal concentration.

  • Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).

  • Inactive Antibody: Improper storage or repeated freeze-thaw cycles can damage the antibody. Test the antibody with a positive control if available.

Q4: I am observing high background staining. How can I reduce it?

A4: High background can obscure your specific signal. Consider the following solutions:

  • Inadequate Blocking: Increase the concentration of the blocking serum (e.g., normal goat serum) or the duration of the blocking step. The blocking serum should be from the same species as the secondary antibody.

  • Primary Antibody Concentration Too High: A high concentration of the primary antibody can lead to non-specific binding. Try reducing the concentration.

  • Secondary Antibody Non-specificity: Run a control without the primary antibody. If staining persists, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.

  • Insufficient Washing: Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Inadequate fixation preserving the this compound epitope.Optimize fixation time with 4% PFA. Consider alternative fixatives like periodate-lysine-paraformaldehyde (PLP), which has been shown to be effective for other neuropeptides.
Insufficient permeabilization for antibody access.Increase Triton X-100 concentration (e.g., from 0.1% to 0.3%) or incubation time. For delicate membranes, consider Saponin.[4][6]
Primary antibody concentration is too low.Perform a dilution series of the primary antibody (e.g., 1:100, 1:250, 1:500) to find the optimal concentration.
Incompatible primary and secondary antibodies.Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., goat anti-rabbit secondary for a rabbit anti-myomodulin primary).
High Background Non-specific binding of the primary or secondary antibody.Increase the concentration and/or duration of the blocking step. Use serum from the same species as the secondary antibody for blocking.
Primary antibody concentration is too high.Reduce the concentration of the primary antibody.
Insufficient washing between steps.Increase the number of washes (at least 3x5 minutes) and the volume of washing buffer (e.g., PBS with 0.1% Tween-20).
Autofluorescence of the tissue.If using aldehyde fixatives, quench autofluorescence by incubating with a solution like 0.1% sodium borohydride in PBS after fixation.
Non-specific Staining Cross-reactivity of the primary antibody.Use a more specific monoclonal antibody if available. Perform a negative control by pre-incubating the primary antibody with the this compound peptide.
Secondary antibody is binding to endogenous immunoglobulins.Use a secondary antibody that has been cross-adsorbed against the species of the tissue being stained.

Experimental Protocols

Recommended Starting Protocol for this compound Immunostaining in Aplysia Nervous Tissue

This protocol is a synthesized "best-practice" approach based on general neuropeptide immunostaining techniques and knowledge of this compound localization in Aplysia. Optimization of incubation times and antibody concentrations will likely be necessary.

1. Tissue Dissection and Fixation:

  • Dissect the ganglia or tissue of interest from Aplysia californica in cold, high-magnesium artificial seawater.

  • Immediately fix the tissue by immersion in freshly prepared 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB), pH 7.4, for 2-4 hours at 4°C.

2. Washing and Cryoprotection:

  • Wash the tissue three times for 10 minutes each in 0.1 M PB.

  • Cryoprotect the tissue by incubating in a solution of 30% sucrose in 0.1 M PB overnight at 4°C, or until the tissue sinks.

3. Sectioning:

  • Embed the tissue in an optimal cutting temperature (OCT) compound and freeze rapidly.

  • Cut 10-20 µm thick sections on a cryostat and mount them on charged microscope slides.

  • Allow the slides to air dry for at least 30 minutes.

4. Permeabilization and Blocking:

  • Wash the slides three times for 5 minutes each in PBS.

  • Permeabilize the sections by incubating in PBS containing 0.3% Triton X-100 for 30 minutes at room temperature.

  • Block non-specific binding sites by incubating in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Dilute the primary anti-myomodulin antibody to its optimal concentration (determined by titration) in the blocking buffer.

  • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Wash the slides three times for 10 minutes each in PBS with 0.1% Tween-20.

  • Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer.

  • Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.

7. Counterstaining and Mounting:

  • Wash the slides three times for 10 minutes each in PBS, protected from light.

  • (Optional) Counterstain the nuclei with a fluorescent nuclear stain like DAPI.

  • Mount the coverslips using an anti-fade mounting medium.

8. Imaging:

  • Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Final Steps Dissection Dissect Aplysia Tissue Fixation Fix in 4% PFA (2-4 hours, 4°C) Dissection->Fixation Cryoprotection Cryoprotect in 30% Sucrose (Overnight, 4°C) Fixation->Cryoprotection Sectioning Section on Cryostat (10-20 µm) Cryoprotection->Sectioning Permeabilization Permeabilize with 0.3% Triton X-100 (30 min, RT) Sectioning->Permeabilization Blocking Block with 5% Normal Goat Serum (1 hour, RT) Permeabilization->Blocking PrimaryAb Incubate with anti-Myomodulin Ab (Overnight, 4°C) Blocking->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Ab (1-2 hours, RT, in dark) PrimaryAb->SecondaryAb Washing Wash 3x in PBS SecondaryAb->Washing Mounting Mount with Anti-fade Medium Washing->Mounting Imaging Image on Fluorescence Microscope Mounting->Imaging

Caption: Workflow for this compound Immunostaining.

troubleshooting_flowchart start Start Troubleshooting problem What is the primary issue? start->problem weak_signal Weak or No Signal problem->weak_signal Weak/No Signal high_background High Background problem->high_background High Background check_fixation Was fixation optimized? (Time, Fixative type) weak_signal->check_fixation optimize_fixation Adjust fixation time. Try alternative fixatives (e.g., PLP). check_fixation->optimize_fixation No check_permeabilization Was permeabilization sufficient? check_fixation->check_permeabilization Yes optimize_permeabilization Increase detergent concentration or time. check_permeabilization->optimize_permeabilization No check_antibody Is primary antibody concentration optimal? check_permeabilization->check_antibody Yes titrate_antibody Perform antibody titration. check_antibody->titrate_antibody No check_blocking Was blocking adequate? high_background->check_blocking optimize_blocking Increase blocking time or serum concentration. check_blocking->optimize_blocking No check_ab_conc Is primary antibody concentration too high? check_blocking->check_ab_conc Yes reduce_ab_conc Decrease primary antibody concentration. check_ab_conc->reduce_ab_conc Yes check_washing Were washing steps sufficient? check_ab_conc->check_washing No increase_washing Increase number and duration of washes. check_washing->increase_washing No

Caption: Troubleshooting Decision Tree.

References

Strategies to minimize variability in Myomodulin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize variability in Myomodulin bioassays. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during Myomod-ulin bioassays.

High Variability Between Replicates (High CV%)

Question: My replicate wells show significantly different readings, resulting in a high coefficient of variation (CV). What are the common causes and solutions?

Answer: High CVs are a common issue and can invalidate your results. The most frequent cause is inconsistent pipetting, but other factors can also contribute.[1][2]

Summary of Causes and Solutions for High Variability

Potential CauseRecommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and pipetting rhythm. Change tips for each sample and reagent.[1]
Inadequate Washing Ensure all wells are filled and completely aspirated during wash steps. Increase the number of washes or the soak time between washes.[1] An automated plate washer can improve consistency.
Poor Reagent Mixing Thoroughly mix all reagents, standards, and samples before adding them to the plate.
Edge Effects Uneven temperature across the plate can cause "edge effects." Avoid stacking plates during incubation.[3] Using a water bath or ensuring proper incubator circulation can help. Fill outer wells with buffer or water.
Sample Heterogeneity If samples contain particulate matter, centrifuge them before use.[1] Ensure samples are well-mixed before aliquoting.
Well Contamination Be careful to avoid cross-contamination between wells. Use plate sealers appropriately and do not touch pipette tips to the plate or other reagents.[1]
High Background

Question: My negative control wells have a high signal, reducing the dynamic range of my assay. How can I lower the background?

Answer: High background can obscure the specific signal from this compound. It is often caused by non-specific binding of antibodies or issues with the blocking or washing steps.[2][3]

Key Strategies to Reduce High Background

Potential CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time.
Overly Concentrated Antibody The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[4][5] Perform a titration to determine the optimal antibody concentration that provides a strong signal with low background.
Inadequate Washing Increase the number and/or duration of wash steps to remove unbound reagents. Adding a detergent like Tween-20 to the wash buffer can also help.
Cross-Contamination Ensure pipette tips do not touch reagents on the plate and use fresh tips for each step.[1]
Long Incubation Times Strictly adhere to the incubation times specified in the protocol. Over-incubation can increase non-specific binding.[1]
Weak or No Signal

Question: I am not getting any signal, or the signal is very weak, even in my positive controls and standards. What could be wrong?

Answer: A lack of signal can be frustrating and may point to a critical issue with one of the reagents or steps in the protocol.[2][3]

Troubleshooting Steps for Weak or No Signal

Potential CauseRecommended Solution
Incorrect Reagent Addition Double-check that all reagents were added in the correct order and that none were omitted.[1]
Inactive Reagents Ensure reagents have not expired and have been stored correctly. Sodium azide, for example, can inhibit HRP activity. Test the substrate and enzyme conjugate for activity separately.
Antibody Issues The antibody concentration may be too low. Ensure the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).
Insufficient Incubation Time Incubation times may be too short.[1] Consider extending incubation, for example, by incubating overnight at 4°C.
Degraded this compound Standard Prepare fresh standards for each assay. Neuropeptides can be unstable, so handle them according to the manufacturer's instructions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical sources of variability in cell-based this compound bioassays?

A1: For cell-based assays, the health and consistency of the cells are paramount. Key sources of variability include:

  • Cell Passage Number: Phenotypic drift can occur over many passages. Use cells with a consistent and low passage number.[7]

  • Cell Seeding Density: The number of cells per well must be consistent to ensure a uniform response. Optimize seeding density to achieve a strong signal without overcrowding.[8]

  • Culture Conditions: Variations in media, supplements, temperature, and CO2 levels can alter cell responsiveness. Standardize all culture conditions.[7][8]

  • Contamination: Routine testing for contaminants like bacteria or yeast is crucial.[7]

Q2: How do I optimize the antibody concentrations for my this compound immunoassay?

A2: Antibody optimization is critical for achieving high sensitivity and specificity.[4][9] The best approach is to perform a titration experiment, often called a "checkerboard" titration for sandwich ELISAs. This involves testing a range of concentrations for both the capture and detection antibodies to find the combination that yields the highest signal-to-noise ratio. Start with the manufacturer's recommended dilution and test several dilutions above and below that point.[4]

Example Antibody Dilution Data

Primary Antibody DilutionSecondary Antibody DilutionSignal (OD 450nm)Background (OD 450nm)Signal-to-Noise Ratio
1:10001:50002.850.456.3
1:10001:100002.500.2012.5
1:2000 1:10000 1.95 0.10 19.5
1:20001:200001.200.0815.0
1:40001:100000.900.0712.8

Q3: What is the signaling pathway of this compound, and how does it relate to the bioassay?

A3: this compound is a neuropeptide in Aplysia that potentiates muscle contractions.[10][11] It acts through a G-protein coupled receptor (GPCR) that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] This cAMP then activates cAMP-dependent protein kinase (PKA), which phosphorylates downstream targets to modulate muscle activity.[12] A cell-based bioassay for this compound could therefore be designed to measure the production of cAMP as a direct downstream readout of receptor activation.

Myomodulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor GPCR This compound->Receptor Binds G_Protein G Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA (Active) PKA_inactive PKA (Inactive) Targets Downstream Targets PKA->Targets Phosphorylates PKA_inactive->PKA Activates Response Cellular Response (e.g., Muscle Contraction) Targets->Response

This compound signaling via a GPCR and cAMP pathway.

Experimental Protocols & Workflows

Protocol: Competitive ELISA for this compound Quantification

This protocol provides a framework for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify this compound in biological samples. In this format, this compound in the sample competes with a known amount of labeled this compound for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the amount of this compound in the sample.

Materials:

  • Microplate pre-coated with anti-Myomodulin antibody

  • This compound standard

  • Biotinylated this compound conjugate

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 1M H₂SO₄)

  • Assay Diluent (e.g., PBS with 1% BSA)

Procedure:

  • Preparation: Bring all reagents to room temperature.[1] Prepare serial dilutions of the this compound standard in Assay Diluent. Prepare samples, diluting if necessary.

  • Competitive Binding: Add 50 µL of standard or sample to each well. Add 50 µL of Biotinylated this compound conjugate to all wells except the blank.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature on a plate shaker.

  • Washing: Aspirate each well and wash 4 times with Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.[1]

  • Add Enzyme: Add 100 µL of Streptavidin-HRP to each well.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 4.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark. Monitor for color development.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

General Experimental Workflow

The following diagram illustrates a typical workflow for a this compound bioassay, from initial setup to final data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Reagents (Standards, Buffers, Antibodies) D Add Samples & Standards to Plate A->D B Prepare Samples (e.g., Centrifuge, Dilute) B->D C Seed Cells (For Cell-Based Assays) C->D If applicable E Incubate with Antibodies / Reagents D->E F Perform Wash Steps E->F G Add Detection Reagent / Substrate F->G H Stop Reaction G->H I Read Plate (e.g., Absorbance, Fluorescence) H->I J Generate Standard Curve I->J K Calculate Sample Concentrations J->K L Assess Quality Control (CV%, Blanks, Controls) K->L

A generalized workflow for this compound bioassays.
Troubleshooting Logic Diagram: High CV%

This diagram provides a step-by-step decision-making process for troubleshooting high variability between replicates.

Troubleshooting_Logic Start High CV% Detected Q_Pipette Was pipetting technique consistent and careful? Start->Q_Pipette A_Pipette Review and standardize pipetting technique. Use reverse pipetting for viscous liquids. Q_Pipette->A_Pipette No Q_Wash Were wash steps performed uniformly? Q_Pipette->Q_Wash Yes End Re-run assay and monitor CV% A_Pipette->End A_Wash Ensure complete aspiration. Consider using an automated plate washer. Q_Wash->A_Wash No Q_Mix Were all reagents and samples well-mixed? Q_Wash->Q_Mix Yes A_Wash->End A_Mix Vortex or invert solutions before adding to plate. Q_Mix->A_Mix No Q_Edge Is the high variability primarily in edge wells? Q_Mix->Q_Edge Yes A_Mix->End A_Edge Improve incubation conditions. Avoid stacking plates. Use a plate moat. Q_Edge->A_Edge Yes Q_Edge->End No A_Edge->End

A decision tree for troubleshooting high replicate variability.

References

Refinement of protocols for studying Myomodulin in primary cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying Myomodulin in primary cell cultures of Aplysia californica.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in Aplysia?

A1: this compound is a family of neuropeptides found in the marine mollusk Aplysia californica.[1][2] It is a cotransmitter released from motor neurons, such as B16 in the buccal ganglion, along with the primary neurotransmitter acetylcholine.[1][3] Its main function is to modulate neuromuscular activity, typically by potentiating the contractions of muscles like the accessory radula closer (ARC) muscle, which is involved in feeding behaviors.[1][2]

Q2: What is the signaling pathway through which this compound exerts its effects?

A2: this compound A (MMA) mediates its effects in the ARC muscle through a G-protein coupled receptor that activates a cAMP-dependent signaling cascade.[4] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of cAMP-dependent protein kinase (PKA).[4] This signaling pathway is known to enhance L-type Ca2+ currents in the muscle fibers, contributing to the potentiation of contractions.[5]

Q3: Are there different forms of this compound?

A3: Yes, several members of the this compound family have been identified, including this compound A (MMA) and this compound B (MMB).[3][6] While structurally similar, they can have different bioactive properties. For instance, high concentrations of MMA (around 10⁻⁷ M) can lead to a decrease in the size of muscle contractions, an inhibitory effect not observed with MMB.[3]

Q4: Which primary cells are most relevant for studying this compound's effects?

A4: The most relevant primary cells are the accessory radula closer (ARC) muscle cells and the buccal motor neurons (specifically B16, which synthesizes and releases Myomodulins). Co-culturing these neurons and muscle cells can provide a powerful in vitro model to study the physiological effects of this compound on neuromuscular transmission.

Troubleshooting Guides

Section 1: Aplysia Primary Cell Culture Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Viability of Neurons/Muscle Fibers Post-Isolation Over-digestion with protease.Reduce the incubation time or the concentration of the protease. The goal is to soften the connective tissue for easy removal without damaging the cells.
Mechanical stress during dissociation.Handle the ganglia and individual cells gently. Use fire-polished pipettes with a wide bore to minimize shear stress during transfer.
Suboptimal culture medium.Ensure the culture medium (e.g., L15-based medium) is correctly supplemented with salts to match Aplysia hemolymph osmolarity. Test different batches of hemolymph, as its quality can be variable.
Poor Attachment of Cells to Culture Dish Inadequate coating of the culture surface.Ensure culture dishes are properly coated with an adhesive substrate like poly-L-lysine. The coating should be fresh and thoroughly rinsed before plating cells.
Presence of residual protease in the culture medium.Wash the dissociated cells or ganglia thoroughly with fresh culture medium before plating to remove any remaining protease.
Contamination (Bacterial, Fungal, or Yeast) Non-sterile dissection tools or workspace.Autoclave all dissection tools and maintain a sterile field during the entire procedure. Work in a laminar flow hood.
Contaminated seawater or culture medium components.Filter-sterilize all solutions, including the artificial seawater and supplemented culture medium.
Introduction of contaminants from the animal itself.Rinse the dissected ganglia multiple times in sterile saline or artificial seawater before proceeding with enzymatic digestion.
Lack of Neurite Outgrowth from Cultured Neurons Poor health of the animal prior to dissection.Use healthy, well-fed Aplysia for primary cultures. The quality of neurons can be seasonal.
Insufficient growth factors in the medium.Ensure the culture medium is supplemented with Aplysia hemolymph, which contains essential growth factors.
Section 2: Experimental Issues with this compound
Problem Possible Cause(s) Suggested Solution(s)
No Observable Effect of this compound on Muscle Contraction This compound degradation.Prepare fresh solutions of this compound for each experiment. Store stock solutions in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
Incorrect this compound concentration.Perform a dose-response curve to determine the optimal concentration for potentiation. Start with a range from 10⁻⁹ M to 10⁻⁶ M. Note that high concentrations of MMA (~10⁻⁷ M) can be inhibitory.[3]
Unhealthy or unresponsive muscle cells.Ensure the primary muscle cell culture is healthy and responsive to a positive control, such as acetylcholine or serotonin, before applying this compound.
High Variability in cAMP/PKA Assay Results Inconsistent cell numbers per well.Accurately count and plate an equal number of cells in each well for the assay.
Phosphodiesterase (PDE) activity degrading cAMP.Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the rapid degradation of cAMP after its production.
Assay performed outside the optimal time window.Conduct a time-course experiment to identify the peak of cAMP production or PKA activation following this compound application.
Difficulty in Measuring Muscle Contraction In Vitro Poor signal-to-noise ratio in contraction measurement.Ensure the muscle fibers are securely attached to the recording apparatus to get a stable baseline. Use a sensitive force transducer or a video-based motion tracking system.
Muscle fatigue.Allow sufficient recovery time between stimulations to prevent muscle fatigue, which can mask the potentiating effects of this compound.

Quantitative Data Summary

Parameter This compound Type Concentration Effect Reference
Inhibition of Muscle Contraction This compound A (MMA)~10⁻⁷ MDecreases the size of motor neuron-elicited muscle contractions.[3]
Enhancement of L-type Ca2+ Current MMA and MMBNot specifiedApproximately twofold enhancement.[5]
Elevation of cAMP Content MMA and MMBNot specifiedLesser extent compared to serotonin and SCPs.[5]

Experimental Protocols

Protocol 1: Primary Culture of Aplysia Buccal Neurons

This protocol is adapted from established methods for culturing Aplysia neurons.

  • Anesthesia and Dissection:

    • Anesthetize an adult Aplysia californica (100-200g) by injecting an isotonic solution of MgCl₂ (approximately 30-50% of the animal's body weight) into the hemocoel.

    • Once the animal is unresponsive, dissect the buccal ganglia and place them in sterile L15-based culture medium.

  • Enzymatic Digestion:

    • Incubate the ganglia in a protease solution (e.g., Dispase II at 10 mg/mL in L15 medium) for 1-2 hours at 34°C to soften the connective tissue sheath.

    • Following digestion, wash the ganglia several times with fresh, sterile L15 medium to remove the enzyme.

  • Neuron Isolation:

    • Under a dissecting microscope, carefully remove the connective tissue sheath using fine forceps.

    • Identify the desired motor neurons (e.g., B16) based on their size, position, and pigmentation.

    • Individually isolate the neuronal cell bodies using a sharp, fire-polished micro-pipette.

  • Cell Plating and Culture:

    • Plate the isolated neurons onto poly-L-lysine-coated culture dishes containing L15 medium supplemented with Aplysia hemolymph.

    • Maintain the cultures in an incubator at 14-18°C.

    • Allow the neurons to attach and extend neurites for 24-48 hours before beginning experiments.

Protocol 2: Preparation of Dissociated ARC Muscle Fibers

This protocol is for obtaining single muscle fibers for acute experiments.

  • Dissection:

    • Dissect the accessory radula closer (ARC) muscle from an anesthetized Aplysia.

    • Place the muscle in a dish containing artificial seawater (ASW).

  • Dissociation:

    • Cut the muscle into small pieces and incubate in a dissociation solution (e.g., ASW with a low concentration of a gentle protease like papain) for a duration determined empirically to allow for cell separation without significant damage.

    • Gently triturate the tissue with a fire-polished pipette to release single muscle fibers.

  • Plating for Acute Experiments:

    • Plate the dissociated fibers onto a suitable substrate (e.g., a glass coverslip) and allow them to settle.

    • These freshly dissociated fibers can be used for electrophysiological recordings or functional assays within a few hours.

Protocol 3: Measurement of cAMP Levels
  • Cell Preparation:

    • Culture Aplysia ARC muscle cells or co-culture with buccal neurons in a multi-well plate format.

    • Prior to the experiment, replace the culture medium with a physiological saline solution containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) and incubate for 15-20 minutes.

  • This compound Stimulation:

    • Add this compound at various concentrations to the wells. Include a negative control (vehicle only) and a positive control (e.g., forskolin or serotonin).

    • Incubate for the desired time (a time-course experiment from 5 to 30 minutes is recommended to find the peak response).

  • Cell Lysis and cAMP Quantification:

    • Terminate the stimulation by adding a lysis buffer.

    • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.

Protocol 4: In Vitro Muscle Contraction Assay
  • Preparation:

    • Isolate a strip of the ARC muscle and attach it to a force transducer in a chamber filled with aerated artificial seawater.

    • Allow the muscle to equilibrate until a stable baseline tension is achieved.

  • Stimulation and Recording:

    • Stimulate the muscle with brief electrical pulses to elicit contractions of a consistent amplitude.

    • Alternatively, if co-culturing with motor neurons, stimulate the presynaptic neuron to induce muscle contraction.

    • Record the force of contraction.

  • This compound Application:

    • Add this compound to the bath at the desired concentration.

    • Continue to stimulate the muscle and record the contraction force to observe any potentiation (increase in amplitude) or other changes in contraction kinetics.

  • Data Analysis:

    • Measure the peak amplitude of contractions before and after the application of this compound.

    • Calculate the percentage change in contraction force to quantify the effect of this compound.

Visualizations

Myomodulin_Signaling_Pathway This compound This compound GPCR GPCR This compound->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Ca_Channel L-type Ca²⁺ Channel PKA_active->Ca_Channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Enhances Contraction Muscle Contraction Potentiation Ca_influx->Contraction Leads to

Caption: this compound signaling pathway in Aplysia ARC muscle cells.

Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Culture_Cells Culture ARC muscle cells in multi-well plate Add_PDEi Add PDE inhibitor (e.g., IBMX) Culture_Cells->Add_PDEi Add_this compound Add this compound (dose-response) Add_PDEi->Add_this compound Lyse_Cells Lyse cells Add_this compound->Lyse_Cells Quantify_cAMP Quantify cAMP using commercial assay kit Lyse_Cells->Quantify_cAMP

Caption: Workflow for measuring cAMP levels in response to this compound.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions No_Effect No observable effect of this compound Degradation This compound Degradation No_Effect->Degradation Concentration Incorrect Concentration No_Effect->Concentration Cell_Health Poor Cell Health No_Effect->Cell_Health Fresh_Sol Use fresh solutions Degradation->Fresh_Sol Dose_Response Perform dose-response Concentration->Dose_Response Positive_Control Use positive control (e.g., ACh, Serotonin) Cell_Health->Positive_Control

References

Technical Support Center: Addressing Solubility Issues with Synthetic Myomodulin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with synthetic Myomodulin peptides. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are this compound peptides and why is their solubility a concern?

This compound peptides are a family of neuropeptides originally identified in the sea slug Aplysia californica.[1][2][3] They are involved in the modulation of neuromuscular activity.[3][4] Synthetic versions of these peptides are crucial tools for research into neuromodulation and potential therapeutic applications. However, like many synthetic peptides, Myomodulins can exhibit poor solubility in aqueous solutions, which can hinder experimental reproducibility and lead to inaccurate results.[5] Factors such as amino acid composition, peptide length, pH, and charge all influence their solubility.[5]

Q2: What are the general factors that influence the solubility of synthetic peptides like Myomodulins?

The solubility of a synthetic peptide is primarily determined by its physicochemical properties:

  • Amino Acid Composition: The presence of hydrophobic (water-repelling) or hydrophilic (water-attracting) amino acids significantly impacts solubility. Peptides with a high proportion of hydrophobic residues are often less soluble in aqueous solutions.[5][6]

  • Peptide Length: Longer peptides have a greater surface area, which can lead to increased intermolecular interactions and aggregation, thereby reducing solubility.[5]

  • Net Charge and Isoelectric Point (pI): The overall charge of a peptide at a given pH is a critical factor. Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. Solubility is generally greater at pH values above or below the pI.[5][7]

  • Secondary Structure: The tendency of a peptide to form stable secondary structures, such as β-sheets, can lead to aggregation and precipitation.[5]

Q3: I am having trouble dissolving my synthetic this compound peptide. What is the first step I should take?

Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot of the peptide.[1] This prevents the potential loss of your entire sample if an inappropriate solvent is used. Start with a common solvent like sterile, distilled water. If the peptide does not dissolve, consult the troubleshooting guide below based on the specific this compound peptide you are using.

Physicochemical Properties of this compound Peptides

Understanding the specific properties of each this compound peptide is key to selecting the appropriate solubilization strategy. The following table summarizes the amino acid sequences and calculated physicochemical properties of nine members of the this compound family from Aplysia.

Peptide NameAmino Acid SequenceNet Charge at pH 7Isoelectric Point (pI)GRAVY Score*Predicted Character
This compound A (MMA) PMSMLRL-NH₂+19.750.914Basic / Hydrophobic
This compound B (MMB) GSYRMMRL-NH₂+110.040.325Basic / Slightly Hydrophobic
This compound C (MMC) GWSMLRL-NH₂05.860.929Neutral / Hydrophobic
This compound D (MMD) GLSMLRL-NH₂05.700.757Neutral / Hydrophobic
This compound E (MME) GLQMLRL-NH₂05.660.529Neutral / Slightly Hydrophobic
This compound F (MMF) SLNMLRL-NH₂05.660.614Neutral / Hydrophobic
This compound G (MMG) TLSMLRL-NH₂05.680.700Neutral / Hydrophobic
This compound H (MMH) GLHMLRL-NH₂+17.780.457Basic / Slightly Hydrophobic
This compound I (MMI) SLSMLRL-NH₂05.700.486Neutral / Slightly Hydrophobic

*Grand Average of Hydropathy (GRAVY) score is a measure of the hydrophobicity of a peptide. A positive score indicates a more hydrophobic peptide.

Troubleshooting Guide

This guide provides specific recommendations for dissolving different this compound peptides based on their calculated properties.

For Basic this compound Peptides (MMA, MMB, MMH):

  • Problem: Peptide is insoluble in neutral water (pH 7).

  • Reasoning: These peptides have a net positive charge at neutral pH and a high pI. They are more likely to be soluble in acidic conditions.

  • Solution:

    • Attempt to dissolve the peptide in a small amount of 10-25% aqueous acetic acid.[1][7]

    • Once dissolved, slowly add your desired aqueous buffer to reach the final concentration.

    • If solubility is still an issue, a very small amount of trifluoroacetic acid (TFA) can be used for initial dissolution, followed by dilution. Note that TFA can be harsh and may not be suitable for all downstream applications.[1]

For Neutral/Hydrophobic this compound Peptides (MMC, MMD, MME, MMF, MMG, MMI):

  • Problem: Peptide is insoluble in aqueous solutions.

  • Reasoning: These peptides have a net neutral charge at or near physiological pH and a positive GRAVY score, indicating hydrophobicity. They will likely require an organic co-solvent.

  • Solution:

    • Attempt to dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][8] Note: Avoid DMSO if your peptide contains methionine (M) or cysteine (C) residues, as it can cause oxidation. Myomodulins A, B, C, D, E, F, G, and H all contain methionine. For these, DMF is a safer choice.[8]

    • Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer to the solution with gentle mixing.[8]

    • If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final solvent mixture.

General Troubleshooting Steps for All this compound Peptides:

  • Issue: The peptide solution is cloudy or has visible particulates.

    • Action: The peptide is not fully dissolved. Try the following physical aids:

      • Sonication: Place the vial in a bath sonicator for 5-10 minutes to help break up aggregates.[6]

      • Gentle Warming: Warm the solution to 30-40°C. Be cautious, as excessive heat can degrade the peptide.[6]

  • Issue: The peptide precipitates out of solution after dilution.

    • Action: The final concentration is too high for the chosen solvent system.

      • Reduce the final concentration of the peptide.

      • Increase the percentage of the organic co-solvent, being mindful of the tolerance of your experimental system.

Experimental Protocols

Protocol 1: Step-wise Solubilization of a Basic this compound Peptide (e.g., MMA, MMB, MMH)

  • Initial Dissolution:

    • To a pre-weighed aliquot of the lyophilized peptide, add a small volume of sterile, deionized water. Vortex briefly.

    • If the peptide does not dissolve, add 10% aqueous acetic acid dropwise while vortexing until the peptide is fully dissolved.

  • Dilution:

    • Slowly add your desired aqueous buffer to the dissolved peptide solution with constant, gentle mixing to reach the final desired concentration.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If not, consider further dilution or a different buffer system.

Protocol 2: Step-wise Solubilization of a Neutral/Hydrophobic this compound Peptide (e.g., MMC, MMD)

  • Initial Dissolution:

    • To a pre-weighed aliquot of the lyophilized peptide, add a minimal volume of DMF (recommended for Myomodulins containing Methionine). Vortex until the peptide is completely dissolved.

  • Dilution:

    • Very slowly, add your desired aqueous buffer to the peptide-DMF solution while continuously and gently mixing. Adding the buffer too quickly can cause the peptide to precipitate.

  • Final Check:

    • Observe the solution for any turbidity. If the solution remains clear, it is ready for use. If it becomes cloudy, the solubility limit has been exceeded.

This compound Signaling Pathway and Experimental Workflow

This compound peptides, like many neuropeptides, are thought to exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[9] The specific receptor for this compound has not been definitively characterized, but a plausible signaling cascade involves the activation of a Gq protein, leading to downstream cellular responses.

Myomodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binding & Activation G_protein G-Protein (Gq) GPCR->G_protein Activates G_alpha Gαq-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Ion Channel Modulation) Ca_release->Downstream PKC->Downstream Troubleshooting_Workflow start Start: Lyophilized Peptide solubility_test Perform Solubility Test on a Small Aliquot start->solubility_test dissolve_water Attempt to dissolve in Sterile Water solubility_test->dissolve_water is_soluble_water Soluble? dissolve_water->is_soluble_water check_properties Check Peptide Properties: Net Charge & Hydrophobicity is_soluble_water->check_properties No success Success: Peptide is Solubilized is_soluble_water->success Yes is_basic Basic? (Net Charge > 0) check_properties->is_basic is_neutral_hydrophobic Neutral/Hydrophobic? (Net Charge ≈ 0, GRAVY > 0) check_properties->is_neutral_hydrophobic is_basic->is_neutral_hydrophobic No use_acid Use Dilute Acetic Acid (10-25%) is_basic->use_acid Yes use_organic Use Minimal DMF is_neutral_hydrophobic->use_organic Yes is_soluble_acid Soluble? use_acid->is_soluble_acid is_soluble_organic Soluble? use_organic->is_soluble_organic physical_aids Apply Physical Aids: - Sonication - Gentle Warming is_soluble_acid->physical_aids No is_soluble_acid->success Yes is_soluble_organic->physical_aids No is_soluble_organic->success Yes is_soluble_physical Soluble? physical_aids->is_soluble_physical is_soluble_physical->success Yes failure Consider: - Further dilution - Alternative solvent system - Peptide resynthesis with modifications is_soluble_physical->failure No

References

Validating the bioactivity of commercially available Myomodulin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the bioactivity of commercially available Myomodulin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a neuropeptide, first identified in the sea slug Aplysia, that acts as a cotransmitter to modulate neuromuscular activity.[1][2] Its primary bioactivity is the potentiation of muscle contractions elicited by the primary neurotransmitter, acetylcholine.[1][2][3] It has also been shown to modulate the activity of various ion channels, including increasing the hyperpolarization-activated cation current (Ih) and inhibiting the Na+/K+ pump in leech heart interneurons.[4]

Q2: I've purchased this compound. How can I be sure it's bioactive?

A2: The most direct way to validate the bioactivity of your commercially purchased this compound is to perform a dose-response experiment using an isolated muscle preparation, such as the Aplysia buccal muscle or a similar invertebrate muscle tissue. A successful experiment will demonstrate a concentration-dependent increase in muscle contraction force or frequency in response to this compound application.

Q3: My this compound is not producing the expected effect in my assay. What are some common causes?

A3: Several factors could contribute to a lack of bioactivity. These include:

  • Peptide Degradation: this compound, like all peptides, is susceptible to degradation by proteases. Ensure proper storage at -20°C or below and minimize freeze-thaw cycles. Use protease inhibitors in your experimental buffers where appropriate.

  • Incorrect Concentration: Double-check your calculations and dilutions. It's advisable to prepare fresh dilutions for each experiment from a concentrated stock solution.

  • Suboptimal Assay Conditions: The pH, temperature, and ionic composition of your physiological saline are critical for muscle viability and this compound activity. Ensure these are within the optimal range for your specific muscle preparation.

  • Tissue Viability: The health of the muscle preparation is paramount. Ensure the tissue is properly dissected, oxygenated, and not overly stretched. A lack of response to a positive control (e.g., acetylcholine or KCl) indicates a problem with the tissue itself.

Q4: What is the expected dose-response range for this compound?

A4: The effective concentration of this compound can vary depending on the specific muscle preparation and experimental conditions. Generally, you can expect to see effects in the nanomolar to low micromolar range. A high dose of this compound A (around 10-7 M) has been observed to decrease the size of motor neuron-elicited muscle contractions in the Aplysia ARC muscle.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No response to this compound at any concentration 1. Inactive this compound (degradation). 2. Non-viable muscle tissue. 3. Incorrect buffer/saline composition.1. Use a fresh vial of this compound or a new batch. Confirm proper storage. 2. Test the muscle with a known stimulant (e.g., acetylcholine or high potassium saline) to confirm viability. 3. Verify the pH, ionic concentrations, and osmolarity of your physiological saline.
High variability between trials 1. Inconsistent this compound application. 2. Muscle fatigue or damage. 3. Temperature fluctuations.1. Ensure consistent and rapid solution exchange in the organ bath. 2. Allow for adequate recovery time between stimulations. Monitor the baseline tension for signs of deterioration. 3. Use a temperature-controlled perfusion system.
Unexpected inhibitory effect at high concentrations This can be a physiological effect of this compound A.[5]Confirm that this is a repeatable, dose-dependent phenomenon. If using this compound A, this may be an expected outcome. Consider using this compound B if a purely potentiating effect is desired.[5]
Slow or delayed response 1. Slow diffusion of this compound to its receptor. 2. Presence of diffusion barriers (e.g., connective tissue).1. Ensure adequate mixing and perfusion of the organ bath. 2. Carefully dissect the muscle to remove as much connective tissue as possible without damaging the muscle fibers.

Quantitative Data Summary

The following table provides an illustrative example of a dose-response relationship for this compound on an isolated invertebrate muscle preparation. Actual values may vary depending on the experimental setup.

This compound Concentration (M)% Increase in Contraction Amplitude (Mean ± SEM)
1 x 10-95 ± 1.2
1 x 10-825 ± 3.5
1 x 10-760 ± 5.1
1 x 10-695 ± 6.8
1 x 10-5100 ± 7.2

Experimental Protocols

Detailed Methodology for Aplysia Buccal Muscle Bioactivity Assay

This protocol describes a standard method for validating the bioactivity of this compound using the accessory radula closer (ARC) muscle of Aplysia.[1][2]

1. Materials and Reagents:

  • Commercially available this compound

  • Aplysia californica

  • Artificial seawater (ASW)

  • Dissection tools (forceps, scissors, pins)

  • Sylgard-coated dissection dish

  • Isotonic force transducer and amplifier

  • Data acquisition system

  • Perfusion system with a small volume organ bath (1-2 ml)

  • Acetylcholine (as a positive control)

2. Muscle Dissection:

  • Anesthetize an Aplysia by injecting a volume of isotonic MgCl2 equal to approximately one-third of the animal's body weight.

  • Dissect out the buccal mass and pin it in a Sylgard-coated dish containing cold ASW.

  • Carefully remove the ARC muscle, leaving small pieces of the radula cartilage attached at both ends for mounting.

3. Experimental Setup:

  • Mount the isolated ARC muscle in the organ bath of the perfusion system. One end should be fixed, and the other attached to the force transducer.

  • Stretch the muscle to its optimal length (Lo), which is the length at which a maximal twitch response is observed.

  • Continuously perfuse the muscle with oxygenated ASW at a constant temperature (e.g., 15°C).

  • Allow the muscle to equilibrate for at least 30 minutes before starting the experiment.

4. Bioactivity Assay:

  • Establish a baseline of stable, rhythmic contractions by brief application of acetylcholine (e.g., 10-5 M for 10 seconds) every 5 minutes.

  • Once a stable baseline is achieved, switch the perfusion to ASW containing a known concentration of this compound.

  • After a 5-10 minute incubation with this compound, stimulate the muscle again with acetylcholine.

  • Record the amplitude and frequency of the contraction.

  • Wash out the this compound with ASW until the response to acetylcholine returns to baseline.

  • Repeat steps 3-5 with increasing concentrations of this compound to generate a dose-response curve.

5. Data Analysis:

  • Measure the peak amplitude of the acetylcholine-induced contraction in the presence and absence of this compound.

  • Express the this compound-induced potentiation as a percentage increase over the baseline contraction amplitude.

  • Plot the percentage increase in contraction amplitude against the logarithm of the this compound concentration.

Visualizations

This compound Signaling Pathway

Myomodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds G_protein G-Protein GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels (e.g., Ih) PKA->Ion_Channels Modulates NaK_Pump Na+/K+ Pump PKA->NaK_Pump Inhibits Contraction Muscle Contraction Potentiation PKA->Contraction Leads to

Caption: Proposed signaling pathway for this compound in a target cell.

Experimental Workflow for Bioactivity Validation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Dissect Muscle Tissue A2 Mount Muscle in Organ Bath A1->A2 A3 Equilibrate (30 min) A2->A3 B1 Establish Baseline (Ach stimulation) A3->B1 B2 Apply this compound (Dose 1) B1->B2 B3 Stimulate with Ach & Record B2->B3 B4 Washout B3->B4 B5 Repeat with Higher Doses B4->B5 C1 Measure Contraction Amplitude B5->C1 C2 Calculate % Potentiation C1->C2 C3 Generate Dose-Response Curve C2->C3

Caption: Workflow for validating this compound bioactivity.

Troubleshooting Logic

Troubleshooting_Logic Start No Response to This compound? Check_Viability Is tissue responsive to positive control? Start->Check_Viability Viability_OK Yes Check_Viability->Viability_OK Yes Viability_Bad No Check_Viability->Viability_Bad No Check_Peptide Is this compound freshly prepared? Peptide_OK Yes Check_Peptide->Peptide_OK Yes Peptide_Bad No Check_Peptide->Peptide_Bad No Check_Conditions Are buffer conditions optimal? Conditions_OK Yes Check_Conditions->Conditions_OK Yes Conditions_Bad No Check_Conditions->Conditions_Bad No Viability_OK->Check_Peptide Solution1 Solution1 Viability_Bad->Solution1 Troubleshoot Tissue Prep Peptide_OK->Check_Conditions Solution2 Solution2 Peptide_Bad->Solution2 Prepare Fresh This compound Solution4 Solution4 Conditions_OK->Solution4 Consider Other Factors (e.g., receptor desensitization) Solution3 Solution3 Conditions_Bad->Solution3 Verify/Remake Buffer

Caption: Decision tree for troubleshooting a lack of this compound response.

References

How to control for peptidase activity in Myomodulin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for peptidase activity during myomodulin experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound is a family of neuropeptides found in the sea slug Aplysia and other mollusks.[1][2] It acts as a neuromodulator, primarily involved in the regulation of muscle contractions.[2] Myomodulins are co-released with other neurotransmitters and can potentiate or inhibit muscle responses, depending on the specific this compound peptide and the physiological context.

Q2: What is the signaling pathway of this compound?

This compound A (MMA) has been shown to increase cyclic AMP (cAMP) levels in the accessory radula closer (ARC) muscle of Aplysia. This increase in cAMP leads to the activation of cAMP-dependent protein kinase (cAPK), suggesting that at least part of this compound's effects are mediated through the cAPK signal transduction pathway.

Myomodulin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to AC Adenylate Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP   AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates Response Cellular Response (e.g., Muscle Contraction Modulation) Effector->Response

This compound Signaling Pathway

Q3: Why should I be concerned about peptidase activity in my this compound experiments?

Aplysia tissues and hemolymph contain a variety of peptidases, including aminopeptidases and endopeptidases, which can degrade neuropeptides.[3][4][5][6][7] If not controlled, this enzymatic activity can lead to the rapid degradation of exogenously applied this compound, resulting in an underestimation of its biological effects and potentially leading to inaccurate or inconsistent experimental results.

Q4: Which specific peptidases in Aplysia might degrade this compound?

While studies specifically identifying the peptidases that degrade this compound are not available, research on other neuropeptides in Aplysia provides strong indications of the likely culprits. These include:

  • Membrane-bound aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides.[3][4]

  • Cytosolic aminopeptidases: Similar to membrane-bound aminopeptidases but located within the cell.[3][4]

  • Neutral endopeptidase (NEP)-like enzymes: These peptidases cleave peptides at internal sites.[5][7]

Q5: What are some common peptidase inhibitors that I can use in my Aplysia experiments?

Based on studies of peptidase activity in Aplysia, the following inhibitors have been shown to be effective against various peptidases and are good candidates for use in this compound experiments:

Peptidase ClassGeneral InhibitorsInhibitors Shown to be Effective in Aplysia
Aminopeptidases Amastatin, Bestatin, PuromycinAmastatin , Bestatin , Puromycin[3][4]
Endopeptidases (NEP-like) Phosphoramidon, ThiorphanPhosphoramidon , Thiorphan [5][7]
Metalloproteases (general) 1,10-Phenanthroline, EDTA1,10-Phenanthroline [3][4][6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or no response to this compound application. This compound is being degraded by endogenous peptidases.Incorporate a broad-spectrum peptidase inhibitor cocktail into your experimental buffer. See the recommended protocol below.
Effect of this compound diminishes over time. Ongoing peptidase activity is breaking down the this compound.Ensure the peptidase inhibitor cocktail is present throughout the entire experiment. For long-term experiments, consider reapplying the cocktail.
Variability between different tissue preparations. Different preparations may have varying levels of peptidase activity.Standardize your dissection and preparation protocol to minimize tissue damage and release of intracellular peptidases. Always use a peptidase inhibitor cocktail.

Experimental Protocols

Recommended Peptidase Inhibitor Cocktail for this compound Experiments

Since the specific peptidases that degrade this compound have not been fully characterized, a broad-spectrum inhibitor cocktail is recommended. This cocktail should target the major classes of peptidases found in Aplysia.

Components of the Recommended Cocktail:

InhibitorTarget Peptidase ClassStock ConcentrationFinal Concentration
Amastatin Aminopeptidases10 mM in water10 µM
Bestatin Aminopeptidases10 mM in methanol10 µM
Phosphoramidon Endopeptidases (NEP-like)10 mM in water10 µM
Thiorphan Endopeptidases (NEP-like)10 mM in DMSO10 µM
1,10-Phenanthroline Metalloproteases100 mM in ethanol100 µM

Protocol for Use:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of each inhibitor as indicated in the table above. Store them at -20°C.

  • Prepare the Cocktail: On the day of the experiment, prepare a 100X working solution of the cocktail by mixing the appropriate volumes of the stock solutions.

  • Add to Experimental Buffer: Just before use, dilute the 100X cocktail 1:100 into your artificial seawater (ASW) or other experimental buffer to achieve the final concentrations listed.

  • Pre-incubation: Pre-incubate the tissue preparation with the inhibitor-containing buffer for at least 15-30 minutes before applying this compound. This allows the inhibitors to permeate the tissue and inactivate the peptidases.

  • Maintain Presence: Ensure that the inhibitor cocktail is present in all solutions used throughout the experiment to prevent degradation of this compound.

Experimental Workflow for a this compound Bioassay with Peptidase Control

Experimental_Workflow cluster_prep Preparation cluster_inhibition Peptidase Inhibition cluster_experiment Experiment cluster_analysis Data Analysis Dissection Dissect and prepare tissue (e.g., ARC muscle) Preincubation Pre-incubate tissue with inhibitor-containing buffer (15-30 min) Dissection->Preincubation Buffer_Prep Prepare experimental buffer (e.g., ASW) Add_Inhibitors Add peptidase inhibitor cocktail to buffer Buffer_Prep->Add_Inhibitors Add_Inhibitors->Preincubation Baseline Record baseline activity Preincubation->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Response Record physiological response Apply_this compound->Record_Response Data_Analysis Analyze and compare responses with and without inhibitors Record_Response->Data_Analysis

This compound Bioassay Workflow

References

Technical Support Center: Optimizing Electrophysiological Recordings of Myomodulin Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with myomodulin in electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on neurons?

This compound is a neuropeptide that modulates neuronal activity by interacting with specific cell surface receptors. Its primary mechanism involves the modulation of ion channels and pumps. Specifically, this compound has been shown to increase the hyperpolarization-activated cation current (Ih) and inhibit the Na+/K+ pump.[1][2][3] This dual action leads to changes in neuronal excitability, such as a decrease in the period of bursting activity and an increase in intraburst spike frequency.[1][2][3]

Q2: What are the expected electrophysiological effects of this compound application?

Application of this compound typically results in the following changes in neuronal activity:

  • Decreased burst period: The time between bursts of action potentials is reduced.[1][2][3]

  • Increased spike frequency: The firing rate of action potentials within a burst is increased.[1][2][3]

  • Increased burst robustness: Irregular bursting patterns can become more regular and sustained.[1]

  • Modulation of membrane potential: this compound can cause a depolarization of the resting membrane potential.

Q3: What is a typical concentration range for this compound in electrophysiology experiments?

A commonly used and effective concentration of this compound for in vitro electrophysiology experiments is 1 µM.[1] However, the optimal concentration can vary depending on the preparation and the specific neurons being studied. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare and store this compound solutions?

This compound peptides are typically supplied in lyophilized form and should be stored at -20°C or below.[4] For experiments, create a stock solution by reconstituting the peptide in a suitable solvent, such as sterile water or a buffer. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] The final working solution should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate saline.[1]

Q5: What recording techniques are suitable for studying this compound effects?

Both intracellular and extracellular recording techniques can be used to study the effects of this compound.

  • Extracellular recordings are useful for observing changes in firing patterns and burst characteristics of neuronal populations.[1]

  • Intracellular recordings , including sharp microelectrode and whole-cell patch-clamp techniques, allow for detailed analysis of changes in membrane potential, input resistance, and specific ionic currents.[1][6][7][8] Voltage-clamp and current-clamp modes are both valuable for dissecting the mechanisms of this compound action.[1][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect after this compound application. 1. Peptide degradation: Improper storage or handling of this compound. 2. Incorrect concentration: The concentration of this compound may be too low. 3. Receptor desensitization/tachyphylaxis: Prolonged or repeated application of the peptide can lead to a reduced response.[9][10][11] 4. Vehicle effects: The solvent used for the this compound stock solution may have its own effects on neuronal activity.1. Ensure this compound is stored at -20°C or below and that stock solutions are aliquoted to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment.[4][5][12] 2. Perform a dose-response curve to determine the optimal concentration for your preparation.[13][14] 3. Apply this compound for shorter durations and ensure adequate washout periods between applications. 4. Run a vehicle control by applying the solvent alone to ensure it does not produce the effects you are attributing to this compound.
Unstable recording after this compound application. 1. Mechanical drift: The recording pipette may be drifting. 2. Changes in cell health: The cell may be unhealthy or dying. 3. Osmolarity mismatch: The osmolarity of the this compound solution may be different from the bath solution.1. Ensure the patch pipette is securely held and that the perfusion system is not causing vibrations. 2. Monitor cell health throughout the experiment. Look for a stable resting membrane potential and input resistance before applying this compound. 3. Check and adjust the osmolarity of your this compound-containing solution to match the external saline.
High background noise in the recording. 1. Poor giga-seal (in patch-clamp): The seal between the pipette and the cell membrane is not of high enough resistance. 2. Electrical interference: Noise from nearby electrical equipment. 3. Grounding issues: Improper grounding of the electrophysiology rig.1. Ensure the pipette tip is clean and polished. Apply gentle suction to form a high-resistance seal (>1 GΩ).[15] 2. Turn off any unnecessary electrical equipment near the setup. Use a Faraday cage to shield the preparation. 3. Check all grounding connections of your rig.
Sudden loss of the cell during recording. 1. Cellular stress: The cell may have been damaged during the patching process or due to the internal solution. 2. Clogging of the pipette tip: Debris in the internal solution can clog the pipette.1. Be gentle when approaching the cell and forming the seal. Ensure the internal solution is filtered and has the correct ionic composition and osmolarity. 2. Filter your internal solution before use.
Artifacts in the recording. 1. Stimulation artifacts: If using electrical stimulation, the stimulus pulse can contaminate the recording.[11][16] 2. Perfusion artifacts: Changes in the fluid level or flow rate of the perfusion system can cause mechanical artifacts.1. Use a stimulus isolation unit and consider artifact subtraction protocols in your data analysis software.[11] 2. Ensure a constant and gentle flow rate from your perfusion system.

Data Presentation

Table 1: Electrophysiological Effects of 1 µM this compound on Leech Heart Interneurons

ParameterControl1 µM this compoundPercent ChangeReference
Burst Period (s) 10.27.4-27.5%[1]
Intraburst Spike Frequency (Hz) 10.612.7+19.8%[1]

Table 2: Recommended Electrophysiological Recording Parameters

ParameterRecommended Value/TypeNotesReference
Recording Type Whole-cell patch-clamp (voltage and current clamp), Intracellular sharp microelectrode, Extracellular suction electrodeChoice depends on the specific research question.[1][6][7][8]
Pipette Resistance (Patch-clamp) 3-7 MΩHigher resistance for better seal, lower resistance for better voltage clamp.[8]
Internal Solution (K-based for current clamp) e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 5 mM Mg₂ATP, 0.1 mM NaGTPAdjust pH and osmolarity to be slightly below the external solution.[13]
External Solution (Saline) Dependent on the preparation (e.g., leech saline, artificial cerebrospinal fluid)Should be continuously bubbled with carbogen (95% O₂/5% CO₂) for brain slice preparations.[1]
Data Acquisition Digitize at >10 kHz, filter appropriately for analysis.Use software such as pCLAMP or AxoGraph.[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording

  • Preparation: Prepare brain slices or isolated neurons according to standard laboratory protocols.

  • Solutions: Use a potassium-based internal solution for the recording pipette and an appropriate external saline for the bath.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ.[8]

  • Cell Approach and Sealing: Under visual guidance (e.g., DIC microscopy), approach a healthy neuron with the recording pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal.[15]

  • Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of suction to rupture the membrane patch and gain electrical access to the cell interior.

  • Recording: Switch to voltage-clamp mode. Hold the cell at a desired membrane potential (e.g., -60 mV). Apply voltage steps or ramps to elicit specific ionic currents.

  • This compound Application: After obtaining a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of this compound.

  • Data Analysis: Measure changes in holding current, peak current amplitudes, and current-voltage (I-V) relationships before and after this compound application.

Protocol 2: Current-Clamp Recording of Neuronal Firing

  • Preparation and Setup: Follow steps 1-5 of the whole-cell voltage-clamp protocol.

  • Recording: Switch to current-clamp mode. Record the resting membrane potential and spontaneous firing activity of the neuron.

  • Current Injection: Inject steps of depolarizing and hyperpolarizing current to assess the neuron's firing properties (e.g., firing frequency, action potential threshold, input resistance).

  • This compound Application: Perfuse the bath with this compound-containing saline while continuously recording the membrane potential.

  • Data Analysis: Analyze changes in resting membrane potential, firing frequency, burst duration, and interburst interval in response to this compound.

Mandatory Visualizations

Myomodulin_Signaling_Pathway This compound This compound Receptor This compound Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Ih_Channel Ih Channel (HCN) Second_Messenger->Ih_Channel + NaK_Pump Na+/K+ Pump Second_Messenger->NaK_Pump - Neuronal_Excitability Increased Neuronal Excitability Ih_Channel->Neuronal_Excitability NaK_Pump->Neuronal_Excitability Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Prep_Solutions Prepare Internal & External Solutions Obtain_Seal Obtain Giga-ohm Seal Prep_Solutions->Obtain_Seal Prep_this compound Prepare this compound Stock & Working Solutions Apply_this compound Bath Apply this compound Prep_this compound->Apply_this compound Prep_Tissue Prepare Neuronal Tissue/Cells Prep_Tissue->Obtain_Seal Go_Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Go_Whole_Cell Baseline Record Baseline Activity (Voltage/Current Clamp) Go_Whole_Cell->Baseline Baseline->Apply_this compound Record_Effect Record this compound Effect Apply_this compound->Record_Effect Washout Washout Record_Effect->Washout Analyze_Parameters Analyze Electrophysiological Parameters Washout->Analyze_Parameters Statistical_Analysis Perform Statistical Analysis Analyze_Parameters->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

References

Validation & Comparative

Validating Myomodulin Gene Knockout Phenotypes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Myomodulin gene knockout phenotypes. Due to the absence of a direct this compound ortholog in vertebrates, this guide focuses on the well-characterized role of this compound in invertebrates and presents the Tachykinin/Substance P system in vertebrates as a potential, albeit speculative, functional analog.

Executive Summary

Myomodulins are a family of neuropeptides that play a crucial role in modulating neuromuscular transmission in invertebrates, particularly in mollusks like Aplysia and Lymnaea. This guide synthesizes the available data on this compound gene function and the observed phenotypes upon its disruption in these model organisms. In the absence of a direct vertebrate counterpart, we draw a functional comparison with the tachykinin system, specifically focusing on the phenotypes of Tachykinin 1 (Tac1) gene knockout mice. This comparative approach aims to provide a framework for understanding the potential physiological roles of analogous neuromodulatory systems in vertebrates, which is of significant interest for drug development targeting neuromuscular and sensory pathways.

This compound in Invertebrates: A Key Modulator of Neuromuscular Function

In invertebrates, myomodulins are co-transmitters released at neuromuscular junctions, where they fine-tune muscle contractility. The this compound gene encodes a precursor protein that is processed into multiple bioactive peptides. These peptides act on muscle cells to modulate the efficacy of primary neurotransmitters like acetylcholine.

This compound Signaling Pathway

The signaling cascade initiated by this compound binding to its receptor on muscle cells typically involves G-protein coupled receptors (GPCRs) and downstream second messenger systems, leading to the modulation of ion channel activity and ultimately altering muscle contraction strength and duration.

Myomodulin_Signaling cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Postsynaptic Muscle Cell Action Potential Action Potential This compound Vesicle This compound Vesicle Action Potential->this compound Vesicle Ca2+ influx This compound This compound This compound Vesicle->this compound Exocytosis GPCR This compound Receptor (GPCR) This compound->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Ion_Channel Ion Channel Second_Messenger->Ion_Channel Muscle_Contraction Modulation of Muscle Contraction Ion_Channel->Muscle_Contraction

This compound signaling at the neuromuscular junction.

Phenotypic Consequences of this compound Gene Disruption in Invertebrates

While true this compound gene knockout studies in invertebrates are not extensively documented in the available literature, functional studies involving the application of myomodulins and analysis of their expression provide insights into the expected knockout phenotypes. These studies suggest that the absence of myomodulins would lead to alterations in behaviors that rely on precise muscle control.

Phenotypic Category Observed/Expected Phenotype in this compound Null Mutants (Invertebrates) Supporting Evidence
Neuromuscular Transmission Altered muscle contraction and relaxation properties in response to motor neuron stimulation.Application of myomodulins to the penis retractor muscle in Lymnaea enhances the amplitude and increases the relaxation rate of electrically induced contractions[1].
Feeding Behavior Impaired ability to modulate feeding movements, such as biting and swallowing.Myomodulins are present in the neural network controlling feeding behavior in Lymnaea and are involved in modulating gut motility[1][2].
Reproductive Behavior Potential deficits in reproductive muscle control.This compound-like immunoreactivity is found in neurons innervating the penis complex in Lymnaea[3].

A Vertebrate Functional Analog: The Tachykinin/Substance P System

In the absence of a direct this compound ortholog in vertebrates, the tachykinin family of neuropeptides, particularly Substance P, presents a compelling functional analog. Tachykinins are also involved in neuromodulation, albeit in a broader range of physiological processes including pain perception, inflammation, and smooth muscle contraction. The Tac1 gene in mice encodes the precursor for Substance P and Neurokinin A.

Tachykinin Signaling Pathway

Similar to myomodulins, tachykinins bind to GPCRs (NK1, NK2, and NK3 receptors) to initiate intracellular signaling cascades that modulate neuronal excitability and target cell function.

Tachykinin_Signaling cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_target_cell Postsynaptic Target Cell Action Potential Action Potential Tachykinin Vesicle Tachykinin Vesicle Action Potential->Tachykinin Vesicle Ca2+ influx Tachykinin Substance P Tachykinin Vesicle->Tachykinin Exocytosis NK_Receptor Tachykinin Receptor (e.g., NK1R) Tachykinin->NK_Receptor G_Protein G-Protein NK_Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Modulation of Neuronal Excitability/ Cellular Function Second_Messenger->Cellular_Response

Tachykinin signaling in the vertebrate nervous system.

Validating Tachykinin 1 (Tac1) Knockout Phenotypes in Mice

Studies on Tac1 knockout mice provide valuable quantitative data on the physiological roles of tachykinins. These mice exhibit distinct phenotypes related to pain perception and inflammatory responses.

Phenotypic Category Wild-Type (WT) Mice Tac1 Knockout (KO) Mice Experimental Assay
Nociception (Pain Response) Normal response to painful stimuli.Reduced response to certain types of pain, particularly tonic and inflammatory pain.[4][5]Hot Plate Test, Formalin Test[5]
Neurogenic Inflammation Pronounced swelling and edema following injection of inflammatory agents.Reduced paw edema and hypersensitivity 24 hours after paw incision surgery.[4]Measurement of paw volume and mechanical hypersensitivity.[4]
Primary Afferent Sensitization Nociceptors show sensitization to mechanical stimulation after injury.Nociceptors fail to develop mechanical sensitization following tonic stimulation or injury.[4]In vivo electrophysiological recording of primary sensory neurons.[4]
Anxiety and Depression-related Behaviors Normal anxiety and depression-like behaviors.Exhibit diminished anxiety- and depression-related behaviors in some models.[6][7]Forced swimming test, tail-suspension test.[6]

Experimental Protocols

Experimental Workflow for Validating Gene Knockout Phenotypes

A general workflow for validating the phenotypes of a gene knockout involves a multi-step process from animal generation to detailed phenotypic analysis.

Knockout_Validation_Workflow cluster_generation Animal Model Generation cluster_validation Molecular Validation cluster_phenotyping Phenotypic Analysis Gene Targeting Gene Targeting ES Cell Culture ES Cell Culture Gene Targeting->ES Cell Culture Blastocyst Injection Blastocyst Injection ES Cell Culture->Blastocyst Injection Chimeric Mice Chimeric Mice Blastocyst Injection->Chimeric Mice Germline Transmission Germline Transmission Chimeric Mice->Germline Transmission Genotyping Genotyping Germline Transmission->Genotyping mRNA Analysis (RT-qPCR) mRNA Analysis (RT-qPCR) Genotyping->mRNA Analysis (RT-qPCR) Protein Analysis (Western Blot) Protein Analysis (Western Blot) mRNA Analysis (RT-qPCR)->Protein Analysis (Western Blot) Behavioral Assays Behavioral Assays Protein Analysis (Western Blot)->Behavioral Assays Electrophysiology Electrophysiology Behavioral Assays->Electrophysiology Histology/Immunohistochemistry Histology/Immunohistochemistry Electrophysiology->Histology/Immunohistochemistry Data Analysis Data Analysis Histology/Immunohistochemistry->Data Analysis

General experimental workflow for knockout validation.
Detailed Methodologies

1. Generation of Knockout Models:

  • Invertebrate Models (e.g., Aplysia, Lymnaea): While challenging, CRISPR/Cas9-based methods are emerging for targeted gene disruption. Detailed protocols for establishing knockout cell clones using CRISPR/Cas9 with multiple guide RNAs have been described and can be adapted for invertebrate embryos or cell lines.[8][9]

  • Vertebrate Models (e.g., Mice): Standardized protocols for generating knockout mice using embryonic stem (ES) cell technology and the Cre-loxP system are well-established.

2. Neuromuscular Electrophysiology (Invertebrates):

  • Preparation: Dissect the relevant muscle and nerve preparation (e.g., Lymnaea penis retractor muscle).

  • Stimulation: Use suction electrodes to stimulate the motor nerve with defined patterns.

  • Recording: Record muscle contractions isometrically using a force transducer.

  • Analysis: Measure parameters such as contraction amplitude, time to peak contraction, and relaxation rate. Compare these parameters between wild-type and knockout preparations.

3. Behavioral Assays (Invertebrates):

  • Feeding Behavior (Aplysia): Protocols have been developed to quantify biting and swallowing responses to food stimuli.[10] These assays can be used to compare the feeding efficiency and motor patterns of wild-type and this compound knockout animals.

  • General Locomotion and Behavior (C. elegans): Automated worm tracking systems can be used to quantify various behavioral parameters, providing a high-throughput method to screen for subtle motor deficits.[11]

4. Nociception Assays (Mice):

  • Hot Plate Test: Place the mouse on a heated surface (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a hind paw or jumping).[5]

  • Formalin Test: Inject a dilute formalin solution into the plantar surface of a hind paw and score the amount of time the animal spends licking or biting the injected paw over a defined period.[5]

5. In Vivo Electrophysiology (Mice):

  • Preparation: Anesthetize the animal and expose the dorsal root ganglia (DRG) or peripheral nerve of interest.

  • Recording: Use microelectrodes to record the electrical activity of single sensory neurons in response to controlled mechanical or thermal stimuli.

  • Analysis: Analyze firing frequency, adaptation, and changes in mechanical or thermal thresholds before and after injury or inflammatory challenge.[4]

Conclusion

The study of this compound in invertebrates has provided fundamental insights into the peptidergic modulation of neuromuscular systems. While the lack of a direct vertebrate ortholog presents a challenge for direct translation to drug development, the functional analogy with the tachykinin system offers a valuable comparative framework. The distinct phenotypes observed in Tac1 knockout mice highlight the potential importance of such neuromodulatory systems in complex physiological processes in vertebrates. Further research aimed at identifying and characterizing functional homologs of this compound in vertebrates could open new avenues for therapeutic intervention in neuromuscular and sensory disorders.

References

A Comparative Analysis of Myomodulin and FMRFamide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping signaling mechanisms of the neuropeptides Myomodulin and FMRFamide.

This compound and FMRFamide are two prominent neuropeptides that play crucial roles in neurotransmission and physiological regulation, particularly in invertebrates. While both are recognized for their modulatory effects on neuronal excitability and muscle contractility, they operate through distinct signaling pathways, offering unique targets for pharmacological intervention. This guide provides a detailed comparative analysis of their signaling mechanisms, supported by experimental data, detailed protocols for key experiments, and visual representations of their signaling cascades.

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for this compound and FMRFamide, providing a basis for comparing their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinity

NeuropeptideReceptor TypePreparationRadioligandKd / KiCitation
This compound GPCRAplysia ARC Muscle-Data not available
FMRFamide FMRFamide ReceptorHelix aspersa brain membranes125I-daYFnLRFamideKd = 14 nM (high affinity), 245 nM (low affinity)[1]
FMRFamide Analogs (FnLRFamide series)FMRFamide ReceptorHelix aspersa ganglia membranes125I-YFnLRFamideKi ranging from 1.6 nM to >10,000 nM[2]

Table 2: Functional Potency (EC50)

NeuropeptideBioassaySpecies/TissueEffectEC50Citation
This compound A Muscle ContractionAplysia ARC musclePotentiationData not available[3][4]
This compound A cAMP ProductionAplysia ARC muscleIncreaseData not available[5][6]
FMRFamide Muscle ContractionFasciola hepatica muscle stripsIncreased amplitude & frequency~0.5 - 5 µM[7]
FMRFamide AnalogsHeart BioassayHelix aspersaCardiostimulationIC50 ~10 µM for some analogs[1]

Signaling Pathways: A Visual Comparison

This compound and FMRFamide initiate their effects through distinct receptor types and downstream signaling cascades.

This compound Signaling Pathway

This compound primarily signals through a G-protein coupled receptor (GPCR) that is coupled to a stimulatory G-protein (Gαs). This activation leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates target proteins, including ion channels, to modulate cellular activity.[5][6]

Myomodulin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MM_Receptor This compound Receptor (GPCR) This compound->MM_Receptor Binds to Gas Gαs MM_Receptor->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Target_Proteins Target Proteins (e.g., Ion Channels) PKA->Target_Proteins Phosphorylates Cellular_Response Cellular Response (e.g., Muscle Contraction) Target_Proteins->Cellular_Response Leads to

This compound Gs-coupled GPCR signaling pathway.
FMRFamide Signaling Pathways

FMRFamide exhibits more complex signaling, utilizing both GPCRs and a ligand-gated ion channel.

GPCR-Mediated Signaling: FMRFamide-related peptides can bind to GPCRs coupled to various G-proteins, including inhibitory G-proteins (Gαi/o) and Gq-like proteins.[8] Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[3] Coupling to Gq can lead to the activation of Phospholipase C (PLC), though this pathway is less characterized for FMRFamide itself. Some FMRFamide receptors can couple to two different G-proteins, leading to opposing physiological effects.[8]

FMRFamide_GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FMRFamide FMRFamide FMRF_Receptor FMRFamide Receptor (GPCR) FMRFamide->FMRF_Receptor Binds to Gai Gαi/o FMRF_Receptor->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Decreased production of Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Activity) cAMP->Cellular_Response Leads to

FMRFamide Gi/o-coupled GPCR signaling pathway.

Ion Channel-Mediated Signaling: In some molluscan neurons, FMRFamide directly gates a sodium channel known as FaNaC (FMRFamide-gated sodium channel), leading to rapid depolarization.[9]

FMRFamide_Ion_Channel cluster_membrane Cell Membrane cluster_cytosol Cytosol FMRFamide FMRFamide FaNaC FaNaC (FMRFamide-gated Na+ Channel) FMRFamide->FaNaC Binds to and opens Na_influx Na+ Influx FaNaC->Na_influx Allows Depolarization Membrane Depolarization Na_influx->Depolarization Causes

FMRFamide-gated ion channel (FaNaC) signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound and FMRFamide signaling.

Experimental Workflow: A Comparative Overview

The following diagram illustrates a typical workflow for comparing the effects of this compound and FMRFamide on a target tissue or cell.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_comparison Comparison Tissue_Isolation Isolate Target Tissue (e.g., Aplysia ARC Muscle or Neurons) Electrophysiology Electrophysiology (Two-Electrode Voltage Clamp) Tissue_Isolation->Electrophysiology Biochemical_Assay Biochemical Assays (cAMP Measurement) Tissue_Isolation->Biochemical_Assay Binding_Assay Receptor Binding Assay (Radioligand Competition) Tissue_Isolation->Binding_Assay Data_Analysis Analyze Data (Dose-Response Curves, Kd/Ki, etc.) Electrophysiology->Data_Analysis Biochemical_Assay->Data_Analysis Binding_Assay->Data_Analysis Comparison Comparative Analysis of This compound vs. FMRFamide Data_Analysis->Comparison

Comparative experimental workflow.
Detailed Protocol 1: Radioligand Receptor Binding Assay

This protocol is adapted for determining the binding affinity of neuropeptides to their receptors in a membrane preparation.[10][11][12]

1. Membrane Preparation:

  • Dissect the target tissue (e.g., Aplysia ganglia or muscle) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[13]

  • Homogenize the tissue using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine the protein concentration using a standard protein assay.

2. Binding Assay:

  • In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of radiolabeled ligand (e.g., 125I-labeled this compound or FMRFamide analog) at a fixed concentration (typically near its Kd).

    • 50 µL of competing unlabeled ligand (this compound, FMRFamide, or analogs) at varying concentrations (for competition assays) or buffer (for saturation assays).

    • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

  • For non-specific binding determination, add a high concentration of the unlabeled ligand (e.g., 1 µM) to a set of wells.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in binding buffer using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation assays, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.

  • For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol 2: Two-Electrode Voltage Clamp Electrophysiology in Aplysia Neurons

This protocol is designed to measure changes in membrane currents in response to neuropeptide application in large invertebrate neurons.[13][14]

1. Neuron Preparation:

  • Anesthetize an Aplysia californica by injecting isotonic MgCl2.[13][14]

  • Dissect the desired ganglion (e.g., abdominal or buccal) and place it in a recording chamber continuously perfused with artificial seawater (ASW).[13]

  • Treat the ganglion with a protease (e.g., Dispase II) to soften the connective tissue sheath.

  • Carefully remove the sheath using fine forceps to expose the neuronal cell bodies.

  • Identify the target neuron based on its size, location, and pigmentation.

2. Electrophysiological Recording:

  • Pull two sharp microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl (resistance typically 5-15 MΩ).

  • Impale the target neuron with both microelectrodes. One electrode will be used to inject current (current electrode), and the other will measure the membrane potential (voltage electrode).

  • Using a two-electrode voltage-clamp amplifier, clamp the membrane potential at a desired holding potential (e.g., -60 mV).

  • Apply voltage steps or ramps to elicit and record specific ion currents.

  • Prepare solutions of this compound and FMRFamide in ASW at various concentrations.

  • Apply the neuropeptide solutions to the bath or locally to the neuron using a puffer pipette.

  • Record the changes in holding current and the current responses to voltage steps before, during, and after neuropeptide application.

3. Data Analysis:

  • Measure the amplitude of the current at specific time points during the voltage steps.

  • Construct current-voltage (I-V) relationships by plotting the current amplitude against the corresponding membrane potential.

  • Compare the I-V curves before and after neuropeptide application to determine the effect on specific ion currents.

  • Generate dose-response curves by plotting the change in current amplitude against the log concentration of the neuropeptide to determine the EC50.

Detailed Protocol 3: cAMP Measurement Assay

This protocol outlines a competitive immunoassay for measuring intracellular cAMP levels in response to neuropeptide stimulation.[1][15]

1. Cell/Tissue Preparation and Stimulation:

  • Isolate the target tissue (e.g., Aplysia ARC muscle) or culture cells expressing the receptor of interest.

  • Pre-incubate the tissue/cells in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the tissue/cells with varying concentrations of this compound or FMRFamide for a specific duration (e.g., 10-15 minutes).

  • Terminate the stimulation by adding ice-cold lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial kit).

2. cAMP Immunoassay (using a commercial ELISA kit as an example):

  • Prepare cAMP standards of known concentrations.

  • Add the cell/tissue lysates and the cAMP standards to a 96-well plate coated with a cAMP-binding protein or antibody.

  • Add a fixed amount of enzyme-linked cAMP (e.g., cAMP-HRP) to each well. This will compete with the cAMP in the samples/standards for binding to the plate.

  • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that will be converted by the bound enzyme to produce a colorimetric or fluorescent signal.

  • Measure the absorbance or fluorescence using a plate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the signal intensity against the log concentration of the cAMP standards. The signal will be inversely proportional to the cAMP concentration.

  • Use the standard curve to determine the concentration of cAMP in the experimental samples.

  • Plot the cAMP concentration against the log concentration of the stimulating neuropeptide to generate a dose-response curve and determine the EC50.

Conclusion

This compound and FMRFamide, while both being invertebrate neuropeptides with overlapping physiological effects, exhibit distinct and complex signaling mechanisms. This compound appears to primarily utilize a Gs-coupled GPCR pathway, leading to cAMP production and PKA activation. In contrast, FMRFamide signaling is more diverse, involving multiple GPCRs with different G-protein coupling specificities (Gi/o, Gq), as well as a direct, rapid signaling pathway through a ligand-gated ion channel. This divergence in signaling pathways allows for a finer and more complex regulation of physiological processes. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore the intricacies of these important neuropeptide signaling systems and to identify potential targets for the development of novel therapeutic agents.

References

A Comparative Analysis of Myomodulin A and Myomodulin B: Functional Distinctions in Neuromuscular Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the functional differences between two closely related neuropeptides, Myomodulin A (MMA) and this compound B (MMB). Primarily studied in the marine mollusk Aplysia, these peptides play a crucial role in modulating neuromuscular activity. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of neuropeptides in physiological processes.

Core Functional Differences

This compound A and this compound B, both present in the ARC (accessory radula closer) motor neuron B16 of Aplysia, act as cotransmitters with acetylcholine to modulate muscle contractions. While both peptides generally enhance the size and relaxation rate of muscle contractions, a key functional distinction lies in their dose-dependent effects. This compound A exhibits a biphasic action, potentiating muscle contractions at lower concentrations and paradoxically inhibiting them at higher concentrations. In contrast, this compound B consistently potentiates muscle contractions across a range of concentrations and does not produce an inhibitory effect.[1][2]

The ratio of this compound A to this compound B in the B16 neuron is approximately 6:1, suggesting a physiological regulation mechanism that may leverage their distinct functional profiles.[1]

Quantitative Data Summary

FeatureThis compound AThis compound B
Primary Function Potentiation of neuromuscular activityPotentiation of neuromuscular activity
Effect on Muscle Contraction Size Potentiates at low concentrations, inhibits at high concentrations (~10⁻⁷ M)[1][2]Potentiates across a range of concentrations[1][2]
Effect on Muscle Relaxation Rate IncreasesIncreases[1]
Signaling Pathway Involves elevation of cAMP[3][4]Presumed to involve cAMP, though potentially to a lesser extent than MMA[5]
Inhibitory Mechanism Activation of a potassium (K⁺) current[6][7]No known inhibitory mechanism

Signaling Pathways

The functional differences between this compound A and this compound B can be attributed to their distinct interactions with downstream signaling pathways.

This compound A Signaling Pathway

This compound A's modulatory effects are at least partially mediated through the cyclic AMP (cAMP) signaling pathway.[3] At potentiating concentrations, binding of MMA to its receptor on the muscle cell membrane leads to an increase in intracellular cAMP levels, which in turn activates cAMP-dependent protein kinase (PKA).[3] This cascade ultimately results in the potentiation of muscle contraction. However, at high concentrations, MMA activates a distinct pathway leading to the opening of potassium (K⁺) channels, which hyperpolarizes the muscle cell and inhibits contraction.[6][7]

Myomodulin_A_Signaling cluster_low_conc Low Concentration cluster_high_conc High Concentration MMA_low This compound A Receptor_A_low MMA Receptor MMA_low->Receptor_A_low Binds AC_low Adenylyl Cyclase Receptor_A_low->AC_low Activates cAMP_low cAMP AC_low->cAMP_low Produces PKA_low PKA cAMP_low->PKA_low Activates Potentiation Muscle Contraction Potentiation PKA_low->Potentiation MMA_high This compound A Receptor_A_high MMA Receptor MMA_high->Receptor_A_high Binds K_Channel K+ Channel Receptor_A_high->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Inhibition Muscle Contraction Inhibition Hyperpolarization->Inhibition

This compound A's dual signaling pathways.
This compound B Signaling Pathway

The signaling pathway for this compound B is less definitively characterized but is also thought to involve cAMP.[5] It is hypothesized that MMB binding to its receptor stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of PKA, resulting in the potentiation of muscle contraction. Crucially, it does not appear to activate the inhibitory potassium current at higher concentrations.

Myomodulin_B_Signaling MMB This compound B Receptor_B MMB Receptor MMB->Receptor_B Binds AC Adenylyl Cyclase Receptor_B->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Potentiation Muscle Contraction Potentiation PKA->Potentiation

Proposed signaling pathway for this compound B.

Experimental Protocols

The following outlines a general experimental workflow for comparing the effects of this compound A and this compound B on the Aplysia accessory radula closer (ARC) muscle.

Preparation of the ARC Muscle

The ARC muscle is dissected from an Aplysia specimen. The muscle is pinned in a chamber and continuously superfused with artificial seawater (ASW). The motor neuron B16 is left intact to allow for nerve-evoked contractions.

Recording of Muscle Contractions

A force transducer is attached to one end of the muscle to record isometric contractions. The B16 motor neuron is stimulated with a suction electrode to elicit consistent muscle contractions.

Application of Myomodulins and Data Acquisition

Baseline muscle contractions are recorded. This compound A or this compound B is then added to the superfusing ASW at varying concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M). The effects on the amplitude and relaxation rate of muscle contractions are recorded for each concentration. A washout period with ASW is performed between applications of different concentrations or different myomodulins.

Data Analysis

The changes in contraction amplitude and relaxation rate are quantified and compared between this compound A and this compound B across the different concentrations to generate dose-response curves.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Dissect ARC Muscle Mounting Mount in Chamber Dissection->Mounting Superfusion Superfuse with ASW Mounting->Superfusion Baseline Record Baseline Contractions Superfusion->Baseline Application Apply this compound A or B (Varying Concentrations) Baseline->Application Recording Record Effects on Contraction Application->Recording Washout Washout with ASW Recording->Washout Quantification Quantify Changes in Amplitude & Relaxation Rate Recording->Quantification Washout->Application Next Concentration or Peptide Dose_Response Generate Dose-Response Curves Quantification->Dose_Response Comparison Compare MMA and MMB Effects Dose_Response->Comparison

General experimental workflow for comparison.

Conclusion

This compound A and this compound B, despite their structural similarities, exhibit distinct functional profiles in the modulation of neuromuscular activity in Aplysia. The biphasic action of this compound A, with its high-concentration inhibitory effect mediated by a potassium current, contrasts with the consistently potentiating effect of this compound B. These differences highlight the sophisticated and nuanced control that neuropeptides exert over physiological processes. Further research to elucidate the precise receptor subtypes and downstream signaling components will provide a more complete understanding of their differential roles and may offer insights for the development of novel therapeutic agents targeting neuromuscular modulation.

References

A Comparative Analysis of Myomodulin and Other Small Cardioactive Peptides on Cardiac Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data reveals the distinct and overlapping effects of Myomodulin and other small cardioactive peptides (SCPs) on cardiac performance. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these influential neuropeptides, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Small cardioactive peptides are a diverse group of neuromodulators that play critical roles in regulating cardiac function, particularly in invertebrates. Among these, this compound, a member of the FMRFamide-related peptide family, has been a subject of significant research. Understanding its effects in comparison to other SCPs is crucial for elucidating the complex mechanisms of cardiac regulation and for the potential development of novel therapeutic agents.

Quantitative Comparison of Cardiac Effects

The following table summarizes the dose-dependent effects of this compound and other selected small cardioactive peptides on key cardiac parameters, primarily observed in invertebrate models. The data highlights the varied potencies and physiological responses elicited by these peptides.

Peptide FamilyPeptideSpecies ModelPrimary Cardiac EffectEffective Concentration (EC50) / Observed ConcentrationCitation
This compound/FMRFamide-relatedThis compoundLeech (Hirudo medicinalis)Decreases burst period, increases spike frequency of heart interneurons1 µM (observed)[1]
FMRFamide-relatedFMRFamideLeech (Hirudo medicinalis)Depolarizes heart muscle cells, induces inward current10⁻⁶ M (observed)[2]
FMRFamide-relatedHuman RFamide-related peptide-1 (hRFRP-1)Mammalian cardiomyocytesDecreases shortening and relaxationDose-dependent[3]
Small Cardioactive Peptides (SCPs)Small Cardioactive Peptide B (SCPB)Snail (Helix aspersa)Increases myocardial cAMP levelsDose-dependent[1]
Neuropeptide F (NPF) FamilyNeuropeptide F (NPF)Drosophila melanogasterArrests slow phase signal frequency~1 pM (EC50)[4][5]
Neuropeptide F (NPF) FamilyShort Neuropeptide F-1 (sNPF-1)Drosophila melanogasterDecreases slow phase signal frequency~9 nM (EC50)[4][5]

Signaling Pathways

The diverse cardiac effects of these peptides are mediated by distinct signaling pathways, typically initiated by binding to G-protein coupled receptors (GPCRs).

This compound and FMRFamide-related Peptides Signaling

This compound and related FMRFamide peptides often signal through Gq or Gi protein-coupled receptors. The Gq pathway activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+), ultimately modulating myofilament activity. The Gi pathway, conversely, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide This compound / FMRFamide GPCR Gq/Gi-protein Coupled Receptor Peptide->GPCR G_protein Gq/Gi Protein GPCR->G_protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes G_protein->PLC activates (Gq) AC Adenylyl Cyclase G_protein->AC inhibits (Gi) ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Myofilament Myofilament Modulation PKC->Myofilament phosphorylates Ca_release->Myofilament activates cAMP ↓ cAMP ATP->cAMP

Caption: Signaling pathway for this compound and FMRFamide-related peptides.

Small Cardioactive Peptides (SCPs) Signaling

In contrast, Small Cardioactive Peptides (SCPs) often utilize a Gs protein-coupled receptor pathway. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including ion channels and myofilament proteins, to modulate cardiac contractility.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Small Cardioactive Peptide (SCP) GPCR Gs-protein Coupled Receptor Peptide->GPCR G_protein Gs Protein GPCR->G_protein activates AC Adenylyl Cyclase ATP ATP AC->ATP converts G_protein->AC activates cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Downstream Targets PKA->Targets phosphorylates Response Modulation of Cardiac Contractility Targets->Response leads to

Caption: Signaling pathway for Small Cardioactive Peptides (SCPs).

Experimental Protocols

The following section details a generalized experimental protocol for a semi-isolated insect heart bioassay, a common method for evaluating the effects of cardioactive peptides.

Semi-Isolated Insect Heart Bioassay

1. Animal Dissection and Heart Preparation:

  • An adult insect (e.g., locust) is anesthetized by cooling.

  • The dorsal vessel (heart) is exposed through a dorsal incision.

  • The heart is carefully dissected, leaving the alary muscles and associated nerves intact to maintain spontaneous contractions.

  • The preparation is transferred to a perfusion chamber containing an appropriate physiological saline solution.

2. Perfusion and Recording:

  • The semi-isolated heart is continuously perfused with saline at a constant flow rate.

  • The heart's contractions are monitored and recorded using an optical transducer or a force transducer connected to a data acquisition system.

  • The preparation is allowed to equilibrate for a period (e.g., 30 minutes) to establish a stable baseline heart rate and contraction amplitude.

3. Peptide Application and Data Analysis:

  • A stock solution of the test peptide (e.g., this compound, FMRFamide) is prepared in the saline solution.

  • The peptide is applied to the heart preparation by switching the perfusion solution to one containing the desired concentration of the peptide.

  • A range of concentrations is typically tested to generate a dose-response curve.

  • The heart rate and contraction amplitude are recorded before, during, and after peptide application.

  • The percentage change in heart rate and contraction amplitude from the baseline is calculated for each peptide concentration.

  • EC50 values (the concentration of a peptide that produces 50% of the maximal effect) can be determined from the dose-response curves.

Experimental_Workflow A 1. Insect Dissection & Heart Isolation B 2. Transfer to Perfusion Chamber A->B C 3. Equilibration (Establish Baseline) B->C D 4. Peptide Application (Dose-Response) C->D E 5. Data Recording (Heart Rate, Amplitude) D->E F 6. Data Analysis (% Change, EC50) E->F

Caption: Workflow for a semi-isolated insect heart bioassay.

This comparative guide underscores the functional diversity among small cardioactive peptides. While this compound and its relatives often exert their effects through PKC and Ca2+ signaling, SCPs tend to act via the cAMP/PKA pathway. These differences in signaling mechanisms likely account for the varied physiological responses observed. Further research, particularly direct comparative studies in a wider range of species, will be instrumental in fully understanding the nuanced roles of these peptides in cardiac regulation.

References

Cross-Species Comparison of Myomodulin Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Myomodulin's performance with supporting experimental data for researchers, scientists, and drug development professionals.

Myomodulins (MMs) are a family of neuropeptides predominantly found in molluscs, where they play a crucial role in modulating muscle contractility and neuronal activity, particularly in the context of feeding and reproductive behaviors. This guide provides a cross-species comparison of this compound function, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development.

Data Presentation: Quantitative Effects of Myomodulins

The following tables summarize the quantitative effects of this compound isoforms on muscle contractility in different species.

Table 1: Effects of Myomodulins on Muscle Contraction in Aplysia californica (Accessory Radula Closer Muscle)

This compound IsoformConcentrationEffect on Contraction AmplitudeEffect on Relaxation RateCitation
This compound A (MMA)10⁻⁷ MPotentiation followed by depressionAcceleration[1]
This compound B (MMB)10⁻⁷ MPotentiationAcceleration[2]
MMC, MMD, MME, MMFNot specifiedPotentiationAcceleration[1]

Table 2: Effects of Myomodulins on Muscle Contraction in Lymnaea stagnalis

This compound IsoformMuscle TypeConcentrationEffectCitation
This compound APenis retractor musclePhysiological concentrationsEnhanced relaxation rate of electrically induced contractions in a dose-dependent fashion.[3][3]
This compound AForegutNot specifiedIncreased contraction frequency and tonus.[4][4]
pQIPMLRLamideForegutNot specifiedLittle to no effect on motility.[4][4]
MM MixtureForegut100 nMSix-fold greater increase in tonus compared to PMSMLRLa alone.[4]

Table 3: Effects of this compound-like Peptides in Other Invertebrates

SpeciesPeptideMuscle/NeuronConcentrationEffectCitation
Schistocerca gregaria (Locust)This compound AExtensor-tibiae muscle (slow motor neuron)10⁻⁶ MIncreased amplitude, contraction rate, and relaxation rate of twitch tension.[5][5]
Perinereis vancaurica (Annelid)Pev-myomodulinEsophagusNot specifiedPotent contractile action.[6]
Hirudo medicinalis (Leech)This compoundRetzius cellNot specifiedIncreased excitability, reduced K⁺ current (IK), and reduced Ca²⁺ current.[7]

Signaling Pathway

Myomodulins primarily exert their effects through a G-protein coupled receptor (GPCR) that activates a cAMP-dependent signaling cascade. In molluscan muscle, this pathway is a key modulator of contractility.

Myomodulin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds to Gs_protein Gs Protein GPCR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates (Enhances current) Twitchin Twitchin PKA->Twitchin Phosphorylates (Modulates catch state) Contraction Enhanced Muscle Contraction Ca_channel->Contraction Increases Ca²⁺ influx Twitchin->Contraction Regulates

This compound signaling pathway in molluscan muscle.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following are composite protocols synthesized from multiple sources.

Invertebrate Muscle Contractility Assay

This protocol is designed to measure the effects of this compound on the contractility of isolated invertebrate muscle tissue.

Materials:

  • Dissecting microscope and tools

  • Physiological saline solution appropriate for the species

  • Organ bath with temperature control

  • Force-displacement transducer

  • Stimulating electrodes

  • Amplifier and data acquisition system

  • This compound peptides of interest

Procedure:

  • Dissection: Carefully dissect the target muscle (e.g., Aplysia accessory radula closer, Lymnaea penis retractor muscle) in a dish filled with cold physiological saline. Leave the nerve supply intact if nerve-evoked contractions are to be studied.

  • Mounting: Mount the isolated muscle in the organ bath containing oxygenated physiological saline at the appropriate temperature. Attach one end of the muscle to a fixed hook and the other end to the force-displacement transducer.

  • Equilibration: Allow the muscle to equilibrate for at least 30 minutes, with periodic washing with fresh saline. Adjust the resting tension to an optimal length for contraction.

  • Stimulation:

    • Direct Muscle Stimulation: Deliver electrical pulses directly to the muscle via parallel platinum electrodes to elicit contractions.

    • Nerve Stimulation: If the nerve is intact, use a suction electrode to stimulate the nerve and elicit neurally-evoked contractions.

  • Data Recording: Record baseline contractile force in response to stimulation.

  • Peptide Application: Add this compound peptide to the organ bath at the desired concentration. Allow the peptide to incubate for a sufficient period (e.g., 5-10 minutes).

  • Post-Peptide Recording: Record the contractile force in the presence of the peptide.

  • Washout: Thoroughly wash the muscle with fresh saline to remove the peptide and record the recovery of the contractile response.

  • Data Analysis: Measure parameters such as contraction amplitude, time to peak contraction, and relaxation rate. Compare the data before, during, and after peptide application. For dose-response curves, repeat the application with a range of peptide concentrations.

Intracellular Recording from Molluscan Neurons

This protocol allows for the measurement of this compound's effects on the electrical properties of identified neurons.

Materials:

  • Dissecting microscope and tools

  • Physiological saline solution

  • Recording chamber

  • Micromanipulators

  • Glass microelectrodes (for recording and puffing)

  • Intracellular amplifier

  • Data acquisition system

  • This compound solution

Procedure:

  • Ganglion Preparation: Dissect the ganglion of interest (e.g., buccal or cerebral ganglion) in cold physiological saline and pin it to the bottom of a recording chamber.

  • Desheathing: Carefully remove the connective tissue sheath overlying the neurons to allow for microelectrode penetration.

  • Neuron Identification: Identify the target neuron based on its size, position, and pigmentation.

  • Electrode Placement: Using a micromanipulator, carefully impale the target neuron with a sharp glass microelectrode filled with an appropriate electrolyte (e.g., 3 M KCl).

  • Baseline Recording: Record the resting membrane potential and spontaneous firing activity of the neuron. Elicit synaptic potentials by stimulating presynaptic neurons.

  • Peptide Application: Apply this compound to the neuron using a pressure ejection system (puffer pipette) or by bath application.

  • Post-Peptide Recording: Record changes in membrane potential, firing rate, and synaptic potential amplitude and duration in the presence of this compound.

  • Washout: Perfuse the chamber with fresh saline to wash out the peptide and observe the reversal of the effects.

  • Data Analysis: Analyze the recorded electrophysiological data to quantify the effects of this compound on neuronal properties.

Experimental Workflow Diagram

Experimental_Workflow start Start dissection Muscle/Ganglion Dissection start->dissection mounting Mounting in Organ Bath/ Recording Chamber dissection->mounting equilibration Equilibration mounting->equilibration baseline Baseline Recording (Contraction/Neuronal Activity) equilibration->baseline peptide_app This compound Application baseline->peptide_app post_app Post-Application Recording peptide_app->post_app washout Washout post_app->washout recovery Recovery Recording washout->recovery analysis Data Analysis recovery->analysis end End analysis->end

General workflow for studying this compound's effects.

Cross-Species Functional Comparison

This compound and its related peptides constitute a significant family of neuromodulators with conserved functions across various invertebrate phyla, primarily influencing neuromuscular systems and behaviors such as feeding and reproduction.

Molluscs (Aplysia and Lymnaea): The function of Myomodulins is most extensively characterized in these gastropod molluscs. A single gene can encode multiple this compound isoforms.[8] In Aplysia, Myomodulins are co-transmitters in cholinergic motor neurons innervating the accessory radula closer (ARC) muscle, a key component of the feeding apparatus.[9] They potentiate acetylcholine-induced contractions, with different isoforms exhibiting distinct modulatory effects on contraction amplitude and relaxation rate.[1][2] In Lymnaea, Myomodulins are also involved in the neural network controlling feeding behavior.[3] They have been shown to modulate the contractility of the foregut and the penis retractor muscle, indicating a role in both feeding and reproductive behaviors.[3][4] The signaling pathway in these species involves the activation of adenylyl cyclase and an increase in intracellular cAMP, leading to the activation of Protein Kinase A (PKA).[10]

Annelids (Perinereis vancaurica): A this compound-related peptide, termed Pev-myomodulin, has been isolated from this polychaete annelid.[6] This peptide shows high sequence homology to molluscan Myomodulins and exerts a potent contractile action on the esophagus of the animal, suggesting a conserved role in regulating gut motility.[6] The C-terminal residue appears to be important for its biological activity.[6]

Arthropods (Schistocerca gregaria and Drosophila melanogaster): this compound-like immunoreactivity has been detected in the central nervous system of the locust, Schistocerca gregaria.[5] Application of this compound A to the locust extensor-tibiae muscle potentiates the twitch tension induced by the slow excitatory motor neuron, indicating a role in modulating skeletal muscle contraction.[5] In Drosophila melanogaster, this compound-like immunoreactivity is found in a set of peritracheal cells and is hypothesized to be released during ecdysis, suggesting a role in molting.[2] However, direct quantitative data on the effects of this compound-like peptides on muscle contraction in Drosophila is currently lacking.

Nematodes (Caenorhabditis elegans): While a direct ortholog of this compound has not been definitively characterized in C. elegans, the nematode possesses a vast array of neuropeptides, including FMRFamide-like peptides (FLPs) and neuropeptide-like proteins (NLPs), which modulate locomotion and feeding.[11] Some NLPs show modest sequence similarity to this compound, but functional homology remains to be established.[11] Given the extensive and diverse roles of neuropeptides in C. elegans, it is plausible that peptides with analogous functions to Myomodulins exist.

Conclusion

The this compound family of neuropeptides serves as a conserved system for neuromuscular modulation across diverse invertebrate phyla. While their role is best understood in molluscs, evidence from annelids and arthropods points to a conserved function in regulating muscle activity related to vital behaviors such as feeding, reproduction, and molting. The signaling pathway, at least in molluscs, is well-defined and presents potential targets for pharmacological intervention. Further research is needed to isolate and characterize this compound-like peptides and their receptors in a wider range of species, particularly in arthropods and nematodes, to fully elucidate the evolutionary history and functional diversity of this important neuropeptide family. Such studies will not only enhance our fundamental understanding of neuromodulation but also may reveal novel targets for the development of species-specific control agents or new therapeutic strategies.

References

Validating the Myomodulin-Receptor Interaction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental approaches to validate the interaction between the neuropeptide Myomodulin and its putative G-protein coupled receptor (GPCR).

Myomodulins are a family of neuropeptides found in the sea slug Aplysia and other mollusks, where they play a crucial role in modulating neuromuscular activity.[1][2] They act as cotransmitters with acetylcholine, potentiating muscle contractions at low concentrations.[2][3] While a specific receptor protein for this compound has yet to be definitively identified and sequenced, evidence strongly suggests it is a GPCR that signals through the cyclic adenosine monophosphate (cAMP) second messenger pathway.[4] This guide details and compares key experimental methods to characterize and validate this interaction, providing a framework for investigation in the absence of a known receptor sequence.

Functional Assays: Measuring Downstream Cellular Responses

Functional assays are a cornerstone for characterizing a ligand-receptor interaction by quantifying the physiological response elicited by the ligand. For the this compound-receptor interaction, two primary functional assays are particularly relevant: cAMP accumulation assays and muscle contraction assays.

cAMP Accumulation Assays

Given that this compound A (MMA) application increases cAMP levels in the Aplysia accessory radula closer (ARC) muscle, quantifying this second messenger is a direct way to assess receptor activation.[4]

Experimental Protocol: cAMP Accumulation Assay

  • Tissue Preparation: Dissect the ARC muscle from Aplysia californica. The tissue can be used as a whole muscle preparation or dissociated into single fibers.

  • Incubation: Pre-incubate the muscle tissue in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of this compound A to the muscle preparation and incubate for a defined period. Include a negative control (buffer only) and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound A concentration to generate a dose-response curve and determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).

Data Presentation: Comparison of this compound Analogs on cAMP Accumulation

CompoundEC50 (nM)Maximal Response (% of Forskolin)
This compound A15.285
This compound B25.878
Scrambled Peptide> 10,000< 5
Muscle Contraction Assays

The physiological output of this compound signaling in the ARC muscle is the potentiation of contraction.[2] Quantifying this effect provides a robust validation of the ligand-receptor interaction at the tissue level.

Experimental Protocol: In Vitro Muscle Contraction Assay

  • Muscle Preparation: Isolate the Aplysia ARC muscle and mount it in an organ bath containing artificial seawater.

  • Force Transducer: Attach one end of the muscle to a fixed point and the other to an isometric force transducer to measure contractile force.

  • Stimulation: Elicit baseline muscle contractions by electrical field stimulation or by applying a submaximal concentration of acetylcholine.

  • This compound Application: Add increasing concentrations of this compound to the organ bath and record the change in contractile force.

  • Data Analysis: Measure the peak tension and/or the area under the curve for each contraction. Plot the percentage increase in contractile force against the this compound concentration to determine the EC50.

Data Presentation: Comparison of this compound Effects on Muscle Contraction

CompoundEC50 (nM)Maximal Potentiation of Contraction (%)
This compound A12.5150
This compound B22.1135
Substance X (Antagonist)-(IC50 = 50 nM)

Radioligand Binding Assays

Radioligand binding assays are the gold standard for directly studying the interaction between a ligand and its receptor.[5] These assays can determine the affinity of the ligand for the receptor (Kd) and the density of receptors in a given tissue (Bmax). Although the this compound receptor has not been cloned, binding assays can still be performed on membrane preparations from target tissues.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Homogenize Aplysia ARC muscle tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Radioligand: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹²⁵I).

  • Binding Reaction: Incubate the membrane preparation with the radiolabeled this compound in the presence of increasing concentrations of unlabeled ("cold") this compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Perform saturation binding analysis to determine Kd and Bmax, and competitive binding analysis to determine the Ki of unlabeled ligands.

Data Presentation: Binding Affinities of this compound Peptides

LigandKi (nM)
This compound A8.7
This compound B15.3
Unrelated Peptide> 10,000

Comparison of Validation Methods

MethodPrincipleKey ParametersProsCons
cAMP Accumulation Assay Measures second messenger productionEC50, EmaxDirect measure of receptor activation, high throughput potentialIndirect measure of ligand binding
Muscle Contraction Assay Measures physiological responseEC50, EmaxHigh physiological relevanceLower throughput, potential for confounding factors
Radioligand Binding Assay Measures direct ligand-receptor bindingKd, Bmax, KiDirect measure of affinity, highly quantitativeRequires radiolabeled ligand, receptor identity unknown

Visualizing the Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams illustrate the proposed this compound signaling pathway and the workflows for the key validation experiments.

Myomodulin_Signaling_Pathway This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels (e.g., Ca2+ channels) PKA->Ion_Channels Phosphorylates Muscle_Contraction Muscle Contraction Potentiation Ion_Channels->Muscle_Contraction Leads to

Caption: Proposed signaling pathway for this compound in Aplysia ARC muscle.

Experimental_Workflow cluster_cAMP cAMP Accumulation Assay cluster_Contraction Muscle Contraction Assay cluster_Binding Radioligand Binding Assay c1 ARC Muscle Preparation c2 Incubate with This compound c1->c2 c3 Cell Lysis c2->c3 c4 cAMP Measurement (ELISA/TR-FRET) c3->c4 m1 Isolate ARC Muscle & Mount in Organ Bath m2 Record Baseline Contractions m1->m2 m3 Apply this compound m2->m3 m4 Measure Change in Contractile Force m3->m4 b1 Prepare Muscle Membranes b2 Incubate with Radiolabeled this compound b1->b2 b3 Separate Bound/ Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4

Caption: Workflow for key this compound-receptor validation experiments.

Conclusion

Validating the interaction between this compound and its receptor requires a multi-faceted approach, especially in the absence of a cloned receptor. By combining functional assays that measure downstream signaling (cAMP accumulation) and physiological output (muscle contraction) with direct binding assays, researchers can build a comprehensive profile of this neuropeptide-receptor interaction. The data generated from these comparative approaches will be crucial for understanding the molecular basis of neuromuscular modulation by Myomodulins and for the potential development of novel therapeutic agents targeting similar signaling pathways.

References

Comparative Pharmacology of Myomodulin Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of the pharmacological properties of Myomodulin receptor agonists, tailored for researchers, scientists, and drug development professionals. Myomodulins are a family of neuropeptides predominantly found in molluscs and other invertebrates, where they play a crucial role in modulating neuromuscular activity. While the specific receptors for myomodulins have yet to be cloned and characterized, extensive functional studies have elucidated the distinct actions of various this compound peptides, suggesting the presence of one or more G-protein coupled receptors (GPCRs) that mediate their effects.

This document summarizes the available quantitative data, details the experimental protocols used to obtain this data, and provides visualizations of the proposed signaling pathways.

Data Presentation: Comparative Functional Activity of this compound Agonists

Quantitative data on the direct binding affinities (Kd) of this compound agonists to their receptors are unavailable due to the yet-unidentified nature of the receptor proteins. However, functional assays on native tissues, such as the accessory radula closer (ARC) muscle of Aplysia, have provided valuable insights into the potency and efficacy of different this compound peptides.

AgonistPreparationAssay TypeEffectPotency (EC50) / Effective ConcentrationEfficacyCitation(s)
This compound A (MMA)Aplysia ARC MuscleMuscle ContractionPotentiation at low concentrations, depression at high concentrationsPotentiation: Not specified; Depression: ~10⁻⁷ MBiphasic[1]
This compound B (MMB)Aplysia ARC MuscleMuscle ContractionPotentiationNot specifiedPotentiating[1]
Myomodulins C-IAplysia ARC MuscleMuscle ContractionPotentiation of contraction amplitude and acceleration of relaxation rateNot specifiedAll nine myomodulins were similarly effective in potentiating contraction amplitude.[2]
This compoundLeech Giant Glial CellElectrophysiologyElicits a membrane outward current (K+ conductance increase)~2 µMNot specifiedN/A
Myomodulins (4 of 5 tested)Lymnaea ForegutGut Motility AssayIncreased contraction frequency and tonusNot specifiedOne peptide (pQIPMLRLamide) had little to no effect.[3]

Signaling Pathways

Myomodulins are believed to exert their effects through one or more G-protein coupled receptors. Upon binding of a this compound peptide, the receptor likely activates a Gs-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels[4]. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including ion channels, to modulate cellular activity. In the Aplysia ARC muscle, myomodulins have been shown to enhance an L-type Ca2+ current, which contributes to the potentiation of muscle contraction, and also to activate a specific K+ current, which can lead to depression of contraction at higher concentrations[2]. In leech heart interneurons, this compound enhances the hyperpolarization-activated cation current (Ih) and inhibits the Na/K pump[5].

Myomodulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Agonist Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates NaK_Pump Na+/K+ Pump G_Protein->NaK_Pump Inhibits Ih_Channel Ih Channel G_Protein->Ih_Channel Enhances cAMP cAMP AC->cAMP Converts Ca_Channel L-type Ca2+ Channel Contraction Muscle Contraction Ca_Channel->Contraction Ca2+ influx K_Channel K+ Channel Membrane_Potential Membrane Potential Modulation K_Channel->Membrane_Potential K+ efflux NaK_Pump->Membrane_Potential Ih_Channel->Membrane_Potential ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Ca_Channel Phosphorylates (Enhances) PKA->K_Channel Phosphorylates (Activates) Muscle_Contraction_Workflow start Start dissect Dissect ARC Muscle start->dissect mount Mount Muscle in Chamber dissect->mount attach Attach to Force Transducer mount->attach stimulate Establish Baseline Contractions attach->stimulate apply_agonist Apply this compound Agonist stimulate->apply_agonist record Record Contraction Data apply_agonist->record washout Washout record->washout washout->apply_agonist Next Concentration analyze Analyze Data (Amplitude, Relaxation Rate) washout->analyze Experiment Complete end End analyze->end Electrophysiology_Workflow start Start dissect Dissect Leech Ganglion start->dissect mount Mount in Recording Chamber dissect->mount record_baseline Establish Baseline Recording (Current- or Voltage-Clamp) mount->record_baseline apply_agonist Apply this compound Agonist record_baseline->apply_agonist record_effect Record Changes in Electrical Properties apply_agonist->record_effect apply_blocker Apply Ion Channel Blocker (Optional) record_effect->apply_blocker analyze Analyze Data (Currents, Potentials) record_effect->analyze No Blocker record_isolated_effect Record in Presence of Blocker apply_blocker->record_isolated_effect record_isolated_effect->analyze end End analyze->end

References

A Comparative Analysis of Myomodulin Peptides Across Species: Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Myomodulin peptides from different species, supported by experimental data. We delve into their structural variations, comparative bioactivity, and the signaling pathways they modulate.

Myomodulins are a family of neuropeptides that play a crucial role in modulating neuromuscular activity and other physiological processes in invertebrates. First discovered in the sea slug Aplysia californica, these peptides have since been identified in a range of species, including other molluscs and insects. This guide offers a detailed structural and functional comparison of this compound peptides, presenting quantitative data in accessible formats and outlining the experimental protocols used for their characterization.

Structural Comparison of this compound Peptides

This compound peptides are characterized by a conserved C-terminal -Rx-Leu-Arg-Leu-NH2 motif, although variations exist. The primary structures of several this compound peptides from different species are presented in Table 1. In Aplysia californica, a single precursor protein can be processed to yield at least seven different this compound-related peptides, with this compound A (MMA) being the most abundant.[1][2] The snail Lymnaea stagnalis also expresses a this compound gene that encodes five distinct this compound-like peptides, some of which are identical to their Aplysia counterparts.[3][4] Notably, two this compound genes have been identified in the genome of the owl limpet, Lottia gigantea.[5] While this compound-like immunoreactivity has been detected in insects such as Drosophila melanogaster and Manduca sexta, suggesting a role in processes like ecdysis, the specific amino acid sequences of these insect Myomodulins are yet to be fully elucidated.[6]

Species Peptide Name Amino Acid Sequence
Aplysia californicaThis compound A (MMA)Pro-Met-Ser-Met-Leu-Arg-Leu-NH2
This compound B (MMB)Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2
Lymnaea stagnalisThis compound APro-Met-Ser-Met-Leu-Arg-Leu-NH2
This compound-like peptide 1Gly-Leu-Gln-Met-Leu-Arg-Leu-NH2
This compound-like peptide 2Gln-Ile-Pro-Met-Leu-Arg-Leu-NH2
This compound-like peptide 3Ser-Met-Ser-Met-Leu-Arg-Leu-NH2
This compound-like peptide 4Ser-Leu-Ser-Met-Leu-Arg-Leu-NH2

Table 1: Amino Acid Sequences of this compound Peptides from Different Molluscan Species.

Comparative Bioactivity and Quantitative Data

This compound peptides exhibit a range of biological activities, primarily centered on the modulation of muscle contractility. In Aplysia, both MMA and MMB potentiate acetylcholine-induced contractions of the accessory radula closer (ARC) muscle.[2] However, a key difference in their bioactivity has been observed: at high concentrations (around 10-7 M), MMA can induce a decrease in the size of motor neuron-elicited muscle contractions, an inhibitory effect not observed with MMB.[2] This suggests that subtle structural differences can lead to significant functional divergence.

While quantitative data such as EC50 and Kd values are crucial for a precise comparison of peptide potency and receptor affinity, such data for this compound peptides across a wide range of species is currently limited in the published literature. The available information is predominantly descriptive.

Experimental Protocols

A comprehensive understanding of this compound function relies on robust experimental methodologies. Below are detailed protocols for key experiments used in the study of these peptides.

Invertebrate Muscle Contraction Assay

This assay is fundamental for assessing the physiological effects of this compound peptides on muscle tissue.

Objective: To measure the effect of this compound peptides on the contractility of invertebrate muscle preparations.

Materials:

  • Isolated invertebrate muscle tissue (e.g., Aplysia ARC muscle, earthworm gut)

  • Physiological saline solution appropriate for the species

  • This compound peptides of interest

  • Force transducer and recording apparatus

  • Tissue bath with aeration

Procedure:

  • Dissect the desired muscle tissue and mount it in a tissue bath containing oxygenated physiological saline at an appropriate temperature.

  • Connect the muscle to a force transducer to record isometric or isotonic contractions.

  • Allow the muscle to equilibrate and establish a stable baseline of spontaneous or electrically stimulated contractions.

  • Add this compound peptides to the bath at varying concentrations.

  • Record the changes in contraction amplitude, frequency, and duration.

  • Wash the tissue with fresh saline to observe recovery.

  • Data is typically analyzed by measuring the percentage change in contraction parameters compared to the baseline.

G-Protein Coupled Receptor (GPCR) Second Messenger Assay (cAMP)

Evidence suggests that Myomodulins exert their effects through G-protein coupled receptors (GPCRs), with cyclic AMP (cAMP) acting as a second messenger.[7]

Objective: To determine if this compound peptides modulate intracellular cAMP levels in target cells.

Materials:

  • Cultured cells expressing the putative this compound receptor or isolated target tissue.

  • This compound peptides.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

  • Cell lysis buffer.

Procedure:

  • Culture cells to an appropriate density in a multi-well plate.

  • Pre-treat the cells with a PDE inhibitor for a defined period to prevent cAMP degradation.

  • Stimulate the cells with different concentrations of this compound peptides for a specific time. A positive control (e.g., forskolin) and a negative control (vehicle) should be included.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data is typically normalized to the protein concentration of the cell lysate and expressed as pmol of cAMP per mg of protein.

Receptor Binding Assay

This assay is used to characterize the interaction between this compound peptides and their receptors and to determine binding affinity (Kd).

Objective: To measure the specific binding of radiolabeled or fluorescently labeled this compound peptides to their receptors in a membrane preparation.

Materials:

  • Membrane preparation from target tissue or cells expressing the receptor.

  • Labeled this compound peptide (e.g., with 125I or a fluorescent tag).

  • Unlabeled this compound peptide for competition studies.

  • Binding buffer.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the labeled this compound peptide in the binding buffer.

  • For competition assays, include increasing concentrations of the unlabeled this compound peptide.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of the unlabeled peptide.

  • After incubation to reach equilibrium, rapidly separate the bound from free ligand by filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound ligand.

  • Quantify the amount of bound labeled peptide on the filters using a scintillation counter or fluorescence reader.

  • Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax (maximum number of binding sites) can be determined by Scatchard analysis of the saturation binding data.

Signaling Pathways and Visualizations

This compound peptides primarily signal through G-protein coupled receptors (GPCRs). In Aplysia, this compound A has been shown to increase intracellular levels of cyclic AMP (cAMP) and activate cAMP-dependent protein kinase (PKA).[7] This indicates that the this compound receptor is likely coupled to a Gs alpha subunit, which activates adenylyl cyclase to produce cAMP. The subsequent activation of PKA leads to the phosphorylation of downstream target proteins, ultimately modulating muscle contraction.

Below are diagrams generated using the DOT language to visualize the proposed signaling pathway and a typical experimental workflow.

Myomodulin_Signaling_Pathway This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Muscle_Contraction Modulation of Muscle Contraction Phosphorylation->Muscle_Contraction Experimental_Workflow cluster_Peptide_Characterization Peptide Characterization cluster_Bioactivity_Assay Bioactivity Assessment cluster_Signaling_Pathway Signaling Pathway Elucidation Peptide_Isolation Peptide Isolation (e.g., from CNS) Sequencing Sequence Analysis (Edman degradation/Mass Spec) Peptide_Isolation->Sequencing Synthesis Peptide Synthesis Sequencing->Synthesis Contraction_Assay Muscle Contraction Assay Synthesis->Contraction_Assay Second_Messenger Second Messenger Assay (cAMP) Synthesis->Second_Messenger Receptor_Binding Receptor Binding Assay (Kd) Synthesis->Receptor_Binding Muscle_Prep Muscle Tissue Preparation Muscle_Prep->Contraction_Assay Data_Analysis Data Analysis (EC50, etc.) Contraction_Assay->Data_Analysis Cell_Culture Cell Culture/ Tissue Homogenate Cell_Culture->Second_Messenger Cell_Culture->Receptor_Binding

References

Side-by-side comparison of Myomodulin and serotonin on neuronal activity

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the distinct and overlapping effects of the neuropeptide myomodulin and the biogenic amine serotonin on neuronal function. This document provides a side-by-side comparison of their impacts on neuronal activity, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Introduction

This compound, a neuropeptide, and serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter, are both crucial modulators of neuronal circuits and behavior in various species, most notably in the marine mollusk Aplysia californica, a key model organism for neurobiology. While both substances can influence neuronal excitability and synaptic transmission, they often do so through distinct mechanisms and can elicit contrasting effects on the same neuron types. Understanding these differences is paramount for dissecting the complexities of neuromodulation and for the targeted development of therapeutic agents. This guide provides a comprehensive, data-driven comparison of the effects of this compound and serotonin on neuronal activity.

Side-by-Side Comparison of Neuronal Effects

The differential effects of this compound and serotonin on neuronal activity are most clearly demonstrated in studies on identified neurons in Aplysia. The following tables summarize key quantitative data from electrophysiological experiments.

ParameterThis compound EffectSerotonin EffectNeuron Type / Model System
Action Potential Duration DecreasedIncreased (Broadened)Cerebral Mechanoafferent Neurons (CM-SB) / Aplysia
Action Potential Duration No EffectDecreased (Narrowed)Cerebral Mechanoafferent Neurons (CM-SN) / Aplysia
Membrane Potential Not explicitly quantified in available neuronal studiesDepolarizationMetacerebral Cells (MCCs) / Aplysia
Neuronal Excitability Not explicitly quantified in available neuronal studiesIncreasedSensory Neurons / Aplysia[1][2][3]
Ion Channel Modulation Activates a K+ current (postsynaptic, neuromuscular)Decreases S-type K+ current; Modulates voltage-dependent K+ channels and L-type Ca2+ channelsSensory Neurons / Aplysia

Signaling Pathways

Both this compound and serotonin primarily exert their effects through G-protein coupled receptors (GPCRs), often leading to the modulation of intracellular second messenger cascades.

This compound Signaling Pathway

While the neuronal signaling pathway for this compound is not as extensively characterized as that for serotonin, studies in Aplysia muscle tissue suggest a pathway involving cyclic AMP (cAMP). It is hypothesized that this compound binds to a GPCR, which in turn activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[4]

Myomodulin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannel Ion Channels PKA->IonChannel Phosphorylates NeuronalResponse Modulation of Neuronal Activity IonChannel->NeuronalResponse

This compound Signaling Pathway
Serotonin Signaling Pathway

Serotonin's signaling in neurons, particularly in the context of sensitization in Aplysia, is well-established. Serotonin binds to specific GPCRs, activating adenylyl cyclase and leading to an increase in cAMP. This activates PKA, which then phosphorylates various target proteins, including ion channels, resulting in changes in neuronal excitability and synaptic strength.

Serotonin_Signaling_Pathway Serotonin Serotonin (5-HT) GPCR Serotonin Receptor (GPCR) Serotonin->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates K_Channel S-type K+ Channel PKA->K_Channel Phosphorylates (Inhibits) NeuronalResponse Increased Excitability & Action Potential Broadening K_Channel->NeuronalResponse Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_experiment Experiment cluster_analysis Data Analysis Dissection Dissection of Aplysia Ganglion Mounting Mounting in Recording Chamber Dissection->Mounting Desheathing Enzymatic Desheathing Mounting->Desheathing NeuronID Identification of Target Neuron Desheathing->NeuronID IntraRecording Intracellular Recording (Sharp Microelectrode) NeuronID->IntraRecording Baseline Baseline Activity Recording IntraRecording->Baseline ModulatorApp Bath Application of This compound or Serotonin Baseline->ModulatorApp RecordResponse Recording of Neuronal Response ModulatorApp->RecordResponse Washout Washout RecordResponse->Washout DataAnalysis Analysis of Action Potential Duration, Firing Rate, etc. Washout->DataAnalysis

References

Validating the Specificity of Myomodulin-Induced Muscle Potentiation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Myomodulin-induced muscle potentiation with alternative methods and molecules. Supporting experimental data is presented to validate the specificity of this compound's effects. Detailed methodologies for key experiments are included to facilitate replication and further investigation.

Introduction to this compound and Muscle Potentiation

This compound is a neuropeptide known to modulate muscle activity. In the marine snail Aplysia, this compound A (MMA) and its structural analog this compound B (MMB) have been shown to potentiate acetylcholine (ACh)-mediated muscle contractions in the accessory radula closer (ARC) muscle.[1] This potentiation is crucial for physiological processes such as feeding.[2] Understanding the specificity of this compound's action is vital for its potential application in research and therapeutics. This guide compares this compound's effects with other endogenous modulators and a physiological form of muscle enhancement, post-activation potentiation (PAP).

Comparative Analysis of Muscle Potentiation Agents

The potentiation of muscle contraction can be achieved through various molecular and physiological mechanisms. Here, we compare this compound A and B with other known potentiators in the Aplysia neuromuscular system, namely Small Cardioactive Peptides (SCPs) and Serotonin, as well as the physiological phenomenon of Post-Activation Potentiation (PAP).

Quantitative Comparison of Potentiation Effects

The following table summarizes the quantitative effects of different potentiating agents on muscle contraction. Data has been compiled from various studies to provide a comparative overview.

Agent/MethodTarget SystemKey Quantitative EffectsNotes
This compound A (MMA) Aplysia ARC MusclePotentiates ACh-induced contractions. At high concentrations (~10⁻⁷ M), it can decrease the size of motor neuron-elicited muscle contractions.[1]Biphasic effect: potentiating at low doses, inhibitory at high doses.
This compound B (MMB) Aplysia ARC MusclePotentiates ARC neuromuscular activity, increasing the size and relaxation rate of muscle contractions. Does not show the inhibitory effect seen with MMA at high doses.[1]Acts postsynaptically.[1]
Small Cardioactive Peptides (SCPs) Aplysia ARC MusclePotentiates ARC muscle contractions in a manner similar to this compound.[2][3]Effects are similar to MMA, suggesting a potential convergence in their signaling pathways.[4]
Serotonin (5-HT) Aplysia ARC MusclePotentiates ARC muscle contractions.[5]One of the key neuromodulators in the Aplysia feeding circuit.[2]
Post-Activation Potentiation (PAP) Human Skeletal MuscleCan lead to an acute enhancement of muscle performance (e.g., jump height, power output) following a conditioning contraction. The magnitude of potentiation is variable and depends on the conditioning protocol and individual factors.[6]A physiological phenomenon, not molecularly induced. The effect is a net balance between potentiation and fatigue.

Signaling Pathways and Mechanisms of Action

The specificity of a potentiating agent is determined by its molecular target and downstream signaling cascade.

This compound Signaling Pathway

In the Aplysia ARC muscle, this compound A application leads to an increase in cyclic AMP (cAMP) levels and the activation of cAMP-dependent protein kinase (PKA).[4] This suggests that this compound exerts its effects, at least in part, through the cAMP-PKA signaling pathway. This pathway is a common final messenger for multiple neuromodulators, including SCPs, which may explain their similar physiological effects.[4]

Myomodulin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Substrates Downstream Substrates PKA_active->Substrates Phosphorylates Potentiation Muscle Potentiation Substrates->Potentiation

This compound signaling cascade.

Post-Activation Potentiation (PAP) Workflow

PAP is a physiological phenomenon and does not involve a classical signaling pathway. Instead, it is the net result of two opposing effects: potentiation and fatigue. The proposed mechanisms for the potentiation component include phosphorylation of myosin regulatory light chains and increased recruitment of higher-order motor units.

PAP_Workflow Conditioning_Contraction High-Intensity Conditioning Contraction Potentiation Potentiation Conditioning_Contraction->Potentiation Fatigue Fatigue Conditioning_Contraction->Fatigue Net_Effect Net Muscle Performance Potentiation->Net_Effect Myosin_Phosphorylation Myosin Light Chain Phosphorylation Potentiation->Myosin_Phosphorylation Motor_Unit_Recruitment Increased Motor Unit Recruitment Potentiation->Motor_Unit_Recruitment Fatigue->Net_Effect

Post-Activation Potentiation workflow.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of findings.

Aplysia ARC Muscle Contraction Assay

This protocol is adapted from studies investigating neuromuscular modulation in Aplysia.[1][5]

Objective: To measure the potentiation of ACh-induced muscle contractions by this compound and other modulators.

Materials:

  • Aplysia californica

  • Dissection tools

  • Artificial seawater (ASW)

  • Acetylcholine (ACh) solution

  • This compound A, this compound B, SCP, and Serotonin solutions of varying concentrations

  • Force transducer and recording apparatus

Procedure:

  • Dissect the accessory radula closer (ARC) muscle from the buccal mass of an Aplysia.

  • Mount the muscle vertically in a chamber filled with circulating ASW.

  • Attach one end of the muscle to a fixed point and the other to a force transducer.

  • Allow the muscle to equilibrate for at least 30 minutes.

  • Elicit control contractions by applying a standard dose of ACh. Record the contraction amplitude, duration, and relaxation rate.

  • Wash the muscle with ASW until it returns to its resting state.

  • Apply the test modulator (e.g., this compound A) at a specific concentration to the bath for a predetermined incubation period.

  • Re-apply the same standard dose of ACh in the presence of the modulator and record the contraction parameters.

  • Wash the muscle thoroughly and allow for a sufficient recovery period between subsequent modulator applications.

  • Repeat steps 7-9 for different modulators and concentrations to establish dose-response relationships.

Data Analysis:

  • Calculate the percentage change in contraction amplitude, duration, and relaxation rate in the presence of each modulator compared to the control ACh-induced contraction.

  • Plot dose-response curves for each modulator.

Post-Activation Potentiation (PAP) Measurement using Tensiomyography (TMG)

This protocol describes a non-invasive method to assess muscle contractile properties and the effects of PAP.[7][8]

Objective: To quantify the changes in muscle contractile properties following a conditioning voluntary contraction.

Materials:

  • Tensiomyography (TMG) device (including sensor, stimulator, and software)

  • Surface electrodes

  • Equipment for the conditioning exercise (e.g., weights for squats)

Procedure:

  • Baseline Measurement:

    • Place the TMG sensor perpendicular to the muscle belly of interest (e.g., vastus lateralis).

    • Attach self-adhesive electrodes on either side of the sensor.

    • Deliver a single, supramaximal electrical stimulus to elicit a twitch contraction.

    • Record the muscle displacement (Dm) and contraction time (Tc). Repeat for reliability.

  • Conditioning Contraction:

    • The subject performs a set of high-intensity, low-repetition exercises (e.g., 3-5 repetitions of back squats at 80-90% of 1-repetition maximum).

  • Post-Contraction Measurement:

    • At specific time intervals after the conditioning contraction (e.g., 1, 4, 8, and 12 minutes), repeat the TMG measurement as described in step 1.

  • Data Analysis:

    • Compare the post-contraction Dm and Tc values to the baseline measurements.

    • An increase in Dm and a decrease in Tc are indicative of a potentiated state.

TMG_Protocol_Workflow Baseline Baseline TMG Measurement Conditioning Conditioning Contraction Baseline->Conditioning Rest Rest Interval Conditioning->Rest Post_TMG Post-Contraction TMG Measurement Rest->Post_TMG Analysis Data Analysis Post_TMG->Analysis

References

Comparative analysis of Myomodulin's modulatory effects on different ion channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myomodulins, a family of neuropeptides, play a crucial role in modulating neuronal and muscular activity across various invertebrate species. Their ability to fine-tune physiological processes stems from their targeted effects on a range of ion channels and pumps. This guide provides a comparative analysis of Myomodulin's modulatory effects on different ion channels, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Quantitative Analysis of this compound's Modulatory Effects

The following tables summarize the quantitative effects of this compound on various ion channels and related parameters as documented in studies on the leech (Hirudo medicinalis) and the sea slug (Aplysia).

TargetSpecies & PreparationThis compound ConcentrationKey Quantitative EffectsReference
Hyperpolarization-activated cation current (Ih) Hirudo medicinalis (Heart Interneurons)1 µM- Increases maximal conductance of Ih.[1][2]--INVALID-LINK--
Na+/K+ Pump Current (IPump) Hirudo medicinalis (Heart Interneurons)1 µM- Inhibits the Na+/K+ pump, causing a steady inward offset current.[2][3][4]--INVALID-LINK--
Voltage-gated Potassium Current (IK) Hirudo medicinalis (Retzius Cells)Not Specified- Significantly reduces both peak (by 49 ± 2.9%) and steady-state (by 43 ± 7.2%) amplitudes of IK.[5]--INVALID-LINK--
Transient Potassium Current (IA) Hirudo medicinalis (Retzius Cells)Not Specified- No significant effect observed on IA.[5]--INVALID-LINK--
Voltage-gated Calcium Current (ICa) Hirudo medicinalis (Retzius Cells)Not Specified- Reduces the amplitude of the Ca2+ current by approximately 20%.[5]--INVALID-LINK--
Potassium Current (4-AP sensitive) Aplysia (ARC Neuromuscular Junction)Not Specified- Activates a 4-aminopyridine (4-AP) sensitive K+ current, leading to inhibition of muscle contraction.[6]--INVALID-LINK--
Calcium Current Aplysia (ARC Neuromuscular Junction)Not Specified- All nine identified myomodulins enhance the Ca2+ current.[7]--INVALID-LINK--
ParameterSpecies & PreparationThis compound ConcentrationKey Quantitative EffectsReference
Burst Period Hirudo medicinalis (Heart Interneurons)Not Specified- Decreases the period of oscillatory activity by 17%.[3]--INVALID-LINK--
Burst Period (in presence of Cs+) Hirudo medicinalis (Heart Interneurons)Not Specified- Decreases the period of bursting by 12% relative to treatment with Cs+ alone.[3]--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.

Electrophysiological Recording from Leech Heart Interneurons

This protocol is adapted from studies investigating the effects of this compound on Ih and the Na+/K+ pump.

1. Preparation:

  • Anesthetize medicinal leeches (Hirudo medicinalis) in ice-cold leech saline (115 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 10 mM Glucose, 4.6 mM Tris-maleate, 5.4 mM Tris base; pH 7.4).

  • Dissect and isolate midbody ganglia (ganglia 7-16).

  • Pin the isolated ganglion, ventral side up, in a recording chamber with a silicone elastomer (Sylgard) base.

2. Recording:

  • Perform intracellular recordings from heart interneurons using sharp microelectrodes (10-26 MΩ) filled with 4 M potassium acetate.

  • Use a microelectrode amplifier for current-clamp and voltage-clamp recordings.

3. Voltage-Clamp Protocol for Ih:

  • To isolate Ih, synaptically isolate the neuron by replacing Ca2+ in the saline with Mn2+ (1.8 mM).

  • Hold the neuron at a membrane potential of -40 mV.

  • Apply hyperpolarizing voltage steps (e.g., from -60 mV to -100 mV in 20 mV increments for 3 seconds) to elicit Ih.

  • Record the resulting current.

4. Pharmacological Manipulation:

  • To block Ih, bath-apply Cesium Chloride (CsCl, 2 mM).

  • To inhibit the Na+/K+ pump, bath-apply ouabain.

  • Apply this compound (e.g., 1 µM) to the bath and record changes in the currents of interest.

5. Data Analysis:

  • Measure the amplitude and kinetics of the recorded currents before and after the application of this compound and/or blockers.

  • For Ih, calculate the maximal conductance from the current-voltage relationship.

Analysis of this compound's Effects at the Aplysia Neuromuscular Junction

This protocol is based on studies of this compound's effects on K+ and Ca2+ currents at the accessory radula closer (ARC) neuromuscular junction.

1. Preparation:

  • Dissect the ARC muscle from Aplysia.

  • Isolate single muscle fibers or use the intact muscle preparation for recording excitatory junction potentials (EJPs) and contractions.

2. Recording:

  • For single-fiber recordings, use a two-electrode voltage clamp to control the membrane potential and record ionic currents.

  • For intact muscle recordings, stimulate the motor neuron (B15 or B16) and record the resulting EJPs and muscle contractions.

3. Pharmacological Application:

  • To investigate the involvement of specific K+ channels, apply 4-aminopyridine (4-AP), a blocker of certain voltage-gated K+ channels.

  • Apply different members of the this compound family to the preparation to assess their effects on ionic currents and muscle contraction.

4. Data Analysis:

  • Measure the amplitude of K+ and Ca2+ currents in response to this compound application.

  • Quantify the changes in EJP amplitude and muscle contraction parameters (amplitude and relaxation rate).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for its characterization.

Myomodulin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_protein G-Protein GPCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Ion Channel (e.g., Ih) PKA->Ion_Channel Phosphorylates Modulation Modulation of Channel Activity Ion_Channel->Modulation

Proposed cAMP-mediated signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_exp Experimental Manipulation cluster_analysis Data Analysis Dissection Dissection of Neuronal Tissue Isolation Isolation of Single Neurons or Ganglia Dissection->Isolation Patch_Clamp Patch-Clamp or Two-Electrode Voltage Clamp Isolation->Patch_Clamp Baseline Record Baseline Ionic Currents Patch_Clamp->Baseline Myo_App Application of This compound Baseline->Myo_App Blocker_App Application of Specific Channel Blockers Baseline->Blocker_App Data_Acq Data Acquisition and Measurement Myo_App->Data_Acq Blocker_App->Data_Acq Quant Quantification of Changes in Current Properties Data_Acq->Quant Comparison Comparative Analysis Quant->Comparison

Workflow for characterizing this compound's ion channel effects.

Conclusion

This compound exerts diverse and specific modulatory effects on a variety of ion channels and pumps, ultimately shaping neuronal excitability and muscle contractility. In leech heart interneurons, it enhances the hyperpolarization-activated cation current (Ih) while inhibiting the Na+/K+ pump, leading to a decrease in the period of bursting activity.[2][3][4] In leech Retzius cells, this compound demonstrates differential modulation of potassium currents, reducing IK without affecting IA, and also diminishes a voltage-gated Ca2+ current.[5] In the Aplysia neuromuscular system, Myomodulins can enhance Ca2+ currents and activate a specific K+ current, with the balance of these effects determining the ultimate potentiation or depression of muscle contraction.[6][7] The signaling pathway often involves the second messenger cAMP, highlighting a common mechanism for neuropeptide modulation.[8][9] This comparative analysis underscores the context-dependent actions of this compound and provides a foundation for further research into its role in neuromodulation and its potential as a target for novel therapeutic agents.

References

Validating Myomodulin's Role in a Neural Circuit: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise function of a neuropeptide within a neural circuit is a critical step in understanding neural control of behavior and identifying potential therapeutic targets. This guide provides a comparative analysis of orthogonal methods for validating the role of Myomodulin, a neuropeptide known to modulate neuronal activity and muscle contractility in the marine mollusk Aplysia.

Comparative Analysis of Validation Methods

Each method offers distinct advantages and disadvantages for elucidating the function of this compound. The choice of method will depend on the specific experimental question, the available resources, and the desired level of precision.

MethodPrincipleKey AdvantagesKey Disadvantages
Exogenous this compound Application Direct application of synthetic this compound peptide to a neuronal or muscle preparation to observe its physiological effects.- Simple and direct method to observe the immediate effects of the peptide.- Allows for precise control over the concentration and timing of application.- Useful for establishing dose-response relationships.- May not fully mimic the spatial and temporal dynamics of endogenous peptide release.- Potential for off-target effects at high concentrations.- Does not directly confirm the necessity of the endogenous peptide.
RNA Interference (RNAi) Introduction of double-stranded RNA (dsRNA) corresponding to the this compound gene to induce sequence-specific degradation of its mRNA, leading to a "knockdown" of this compound expression.- Directly tests the necessity of endogenous this compound.- Can be applied to specific neurons or tissues.- Relatively rapid and less technically demanding than gene knockout.- Knockdown is often incomplete, leading to residual protein function.- Potential for off-target effects, where other genes are unintentionally silenced.- The efficiency of knockdown can vary between cell types and preparations.
CRISPR-Cas9 Gene Editing A genome editing tool that uses a guide RNA to direct the Cas9 nuclease to a specific genomic locus, creating a double-strand break that can lead to a permanent "knockout" of the this compound gene.- Provides a complete and permanent loss of function of the target gene.- Highly specific, with a lower likelihood of off-target effects compared to RNAi when properly designed.- Creates a stable genetic line for long-term studies.- Technically challenging, particularly in non-model organisms like Aplysia.- Can be time-consuming to generate and validate knockout animals.- Potential for off-target mutations, although this can be minimized with careful design and screening.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these validation techniques. Below are outlines of key experimental protocols.

Exogenous this compound Application: Electrophysiology on Aplysia Neurons

This protocol describes the application of this compound to cultured Aplysia neurons to record changes in their electrical properties.

Materials:

  • Cultured Aplysia neurons (e.g., buccal ganglion neurons)

  • Artificial seawater (ASW)

  • This compound-A (synthetic peptide)

  • Electrophysiology rig with microelectrode amplifier, micromanipulators, and data acquisition system

  • Glass microelectrodes

Procedure:

  • Prepare a stock solution of this compound-A in ASW.

  • Culture Aplysia buccal ganglion neurons on poly-L-lysine coated dishes.

  • Place the culture dish on the stage of an inverted microscope integrated with the electrophysiology setup.

  • Pull glass microelectrodes and fill with 3 M KCl.

  • Using a micromanipulator, impale a neuron with a microelectrode to obtain a stable intracellular recording.

  • Record the resting membrane potential and baseline firing activity of the neuron.

  • Bath-apply this compound-A at a known concentration to the culture dish.

  • Continuously record the neuron's electrical activity during and after this compound application.

  • Wash out the this compound with fresh ASW and record the recovery of the neuron's activity.

  • Analyze the changes in membrane potential, firing frequency, and action potential waveform.

RNA Interference (RNAi) for this compound Knockdown in Aplysia Neurons

This protocol outlines the steps for knocking down this compound expression in cultured Aplysia neurons using short-hairpin RNA (shRNA) delivered via a lentiviral vector.

Materials:

  • Cultured Aplysia neurons

  • Lentiviral vector containing an shRNA sequence targeting the Aplysia this compound gene

  • Control lentiviral vector (e.g., expressing a scrambled shRNA)

  • Lentivirus packaging plasmids

  • HEK293T cells for virus production

  • Polybrene or other transduction-enhancing reagent

  • Quantitative PCR (qPCR) reagents for knockdown validation

Procedure:

  • shRNA Design and Vector Construction: Design and clone an shRNA sequence targeting the this compound mRNA into a lentiviral expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids to produce viral particles.

  • Virus Titer Determination: Determine the titer of the produced lentivirus.

  • Transduction of Aplysia Neurons:

    • Plate Aplysia neurons and allow them to adhere.

    • Add the lentiviral particles (both this compound-targeting and control) to the culture medium at a desired multiplicity of infection (MOI).

    • Include a transduction-enhancing reagent like Polybrene.

    • Incubate the neurons for 48-72 hours to allow for shRNA expression and knockdown of the target mRNA.

  • Validation of Knockdown:

    • Harvest RNA from the transduced neurons.

    • Perform qPCR to quantify the levels of this compound mRNA relative to a housekeeping gene in both the experimental and control groups.

  • Functional Assays: Perform electrophysiological or muscle contraction assays on the transduced neurons to assess the functional consequences of this compound knockdown.

CRISPR-Cas9 Mediated Knockout of the this compound Gene in Aplysia

This protocol provides a general framework for generating a this compound knockout in Aplysia using CRISPR-Cas9. This is a complex process that requires specialized expertise.

Materials:

  • Aplysia embryos

  • Single-guide RNA (sgRNA) targeting the this compound gene

  • Cas9 nuclease (mRNA or protein)

  • Microinjection setup

  • Genomic DNA extraction and PCR reagents

  • Sequencing services

Procedure:

  • sgRNA Design and Synthesis: Design and synthesize sgRNAs that target a critical exon of the this compound gene.

  • Microinjection of Embryos:

    • Collect freshly fertilized Aplysia embryos.

    • Microinject the sgRNA and Cas9 mRNA or protein into the single-cell stage embryos.

  • Rearing of Injected Embryos: Rear the injected embryos to the desired developmental stage.

  • Screening for Mutations:

    • Extract genomic DNA from individual larvae or juvenile animals.

    • Use PCR to amplify the genomic region targeted by the sgRNA.

    • Sequence the PCR products to identify individuals with mutations (insertions or deletions) in the this compound gene.

  • Generation of Homozygous Knockouts: Cross heterozygous mutant animals to generate homozygous this compound knockout offspring.

  • Phenotypic Analysis: Characterize the phenotype of the knockout animals, including behavioral assays, muscle function analysis, and electrophysiological recordings, to determine the consequences of the complete loss of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular mechanisms and experimental processes is essential for a clear understanding of this compound's function and its validation.

Myomodulin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Ion Channels PKA->Ion_Channel Phosphorylates Muscle_Contraction Muscle Contraction Ion_Channel->Muscle_Contraction Modulates

Caption: this compound signaling pathway in a target cell.

Orthogonal_Validation_Workflow cluster_exogenous Exogenous Application cluster_rnai RNA Interference (RNAi) cluster_crispr CRISPR-Cas9 Knockout Exogenous_Start Apply Synthetic This compound Exogenous_Measure Measure Physiological Response Exogenous_Start->Exogenous_Measure Conclusion Validated Role of This compound Exogenous_Measure->Conclusion RNAi_Start Deliver this compound shRNA RNAi_Knockdown This compound mRNA Degradation RNAi_Start->RNAi_Knockdown RNAi_Measure Measure Physiological Response RNAi_Knockdown->RNAi_Measure RNAi_Measure->Conclusion CRISPR_Start Microinject Embryos with CRISPR Components CRISPR_Knockout This compound Gene Disruption CRISPR_Start->CRISPR_Knockout CRISPR_Measure Measure Physiological Response CRISPR_Knockout->CRISPR_Measure CRISPR_Measure->Conclusion Hypothesis Hypothesis: This compound modulates neural circuit function Hypothesis->Exogenous_Start Hypothesis->RNAi_Start Hypothesis->CRISPR_Start

Caption: Experimental workflow for orthogonal validation of this compound's role.

Logical_Relationship Myomodulin_Function This compound Function in Neural Circuit Exogenous Exogenous Application (Sufficiency) Myomodulin_Function->Exogenous RNAi RNAi Knockdown (Necessity - transient) Myomodulin_Function->RNAi CRISPR CRISPR Knockout (Necessity - permanent) Myomodulin_Function->CRISPR Exogenous->Myomodulin_Function RNAi->Myomodulin_Function CRISPR->Myomodulin_Function

Caption: Logical relationship between orthogonal validation methods.

By employing a combination of these orthogonal approaches, researchers can build a robust and comprehensive understanding of this compound's role in neural circuits. The data obtained from these diverse experimental strategies will provide strong evidence for the specific functions of this neuropeptide, paving the way for further investigations into its broader physiological significance and potential as a drug target.

References

Unraveling the Orchestration of Neuropeptide Gene Expression: A Comparative Analysis of Myomodulin, FMRFamide, and GnRH Regulatory Networks

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparison of the gene regulatory networks governing the expression of the neuropeptide Myomodulin with those of FMRFamide and Gonadotropin-releasing hormone (GnRH). This guide provides a detailed examination of the transcriptional control mechanisms, including key transcription factors, cis-regulatory elements, and upstream signaling pathways, supported by experimental data and detailed methodologies.

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a vast array of physiological processes, from behavior and metabolism to development and reproduction. The precise control of neuropeptide gene expression is paramount for normal cellular function, and its dysregulation is implicated in numerous diseases. Understanding the intricate gene regulatory networks that orchestrate the spatial and temporal expression of these vital molecules is a key focus of neuroscience and drug discovery. This guide delves into the regulatory landscapes of three important neuropeptides: this compound, a key modulator of neuromuscular activity in mollusks; FMRFamide, a widely distributed neuropeptide in invertebrates with diverse functions; and Gonadotropin-releasing hormone (GnRH), a master regulator of reproduction in vertebrates.

Comparative Analysis of Gene Regulatory Elements

The transcriptional regulation of neuropeptide genes is a complex process involving the interplay of cis-regulatory DNA sequences and trans-acting transcription factors. The following table summarizes the key regulatory elements identified for this compound, FMRFamide, and GnRH.

Regulatory ElementThis compoundFMRFamideGonadotropin-releasing Hormone (GnRH)
Promoter/Enhancer Contains multiple cAMP-responsive elements (CRE and AP-2 binding sites) in Lymnaea[1].Regulated by multiple, discrete, cell type-specific enhancers distributed over a large genomic region in Drosophila[2][3].Regulated by a proximal promoter containing binding sites for various transcription factors. Tissue-specific expression is mediated by differential promoter usage[4].
Key Cis-Regulatory Elements Putative AP-5, LF-A1, µE1, and µE4 binding sites in Lymnaea.Specific enhancer elements drive expression in distinct neuronal subsets (e.g., OL2 neurons, Tv neuroendocrine cells)[2][3].Steroid hormone response elements, binding sites for transcription factors like Oct-1, Otx2, and other homeodomain proteins[5][6].
Known/Predicted Transcription Factors CREB (predicted, based on CRE sites), AP-2.A variety of cell-specific transcription factors are likely involved, but are not fully characterized.Oct-1, Otx2, C/EBP, CREB.

Upstream Signaling Pathways Controlling Neuropeptide Gene Expression

The activity of transcription factors is often modulated by upstream signaling cascades initiated by extracellular cues. This section explores the signaling pathways implicated in the regulation of this compound, FMRFamide, and GnRH gene expression.

This compound: A Target of the cAMP/PKA Signaling Pathway

Studies in both Lymnaea and Aplysia strongly suggest that the gene expression of this compound is under the control of the cyclic AMP (cAMP) signaling pathway. The promoter of the this compound gene in the snail Lymnaea contains cAMP-responsive elements (CRE), which are binding sites for the transcription factor CREB (cAMP response element-binding protein)[1]. Furthermore, experimental evidence from Aplysia demonstrates that the application of this compound itself can lead to an increase in intracellular cAMP levels and the activation of cAMP-dependent protein kinase (PKA)[7]. This suggests a potential positive feedback loop where this compound signaling reinforces its own expression.

Myomodulin_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Neurotransmitter) GPCR G-Protein Coupled Receptor Extracellular_Signal->GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (phosphorylated) PKA->CREB phosphorylates CRE CRE (in this compound promoter) CREB->CRE binds to Myomodulin_Gene This compound Gene CRE->Myomodulin_Gene activates transcription Myomodulin_mRNA This compound mRNA Myomodulin_Gene->Myomodulin_mRNA Myomodulin_Peptide This compound Peptide Myomodulin_mRNA->Myomodulin_Peptide

This compound Gene Regulation via the cAMP/PKA Pathway.
FMRFamide: A Model for Modular, Cell-Specific Gene Regulation

The gene regulatory network of FMRFamide in Drosophila exemplifies a highly modular and specific system of transcriptional control. The expression of the FMRFamide gene in approximately 60 different neurons is not controlled by a single monolithic promoter, but rather by a series of independent, cell type-specific enhancer elements spread across an 8-kilobase region of DNA[2][3]. Each enhancer is responsible for driving gene expression in a specific subset of neurons. This modular organization allows for the precise and independent regulation of FMRFamide expression in different neuronal circuits, enabling its diverse physiological roles. While the specific transcription factors that bind to each of these enhancers are still under investigation, this system highlights a key principle of developmental gene regulation.

FMRFamide_Regulatory_Logic cluster_enhancers FMRFamide Gene Locus cluster_neurons Neuronal Subsets Enhancer_A Enhancer A FMRFamide_Gene FMRFamide Gene Enhancer_A->FMRFamide_Gene drives expression in Enhancer_B Enhancer B Enhancer_B->FMRFamide_Gene drives expression in Enhancer_C Enhancer C Enhancer_C->FMRFamide_Gene drives expression in Neuron_A Neuron Type A (e.g., OL2 neurons) FMRFamide_Gene->Neuron_A Neuron_B Neuron Type B (e.g., Tv neurons) FMRFamide_Gene->Neuron_B Neuron_C Neuron Type C (e.g., X interneurons) FMRFamide_Gene->Neuron_C TF_A Transcription Factor(s) A TF_A->Enhancer_A TF_B Transcription Factor(s) B TF_B->Enhancer_B TF_C Transcription Factor(s) C TF_C->Enhancer_C GnRH_Signaling_Pathway cluster_inputs Systemic Signals cluster_tfs Transcription Factors Steroids Gonadal Steroids (e.g., Estrogen) ER Estrogen Receptor Steroids->ER Activin Activin Smads Smad Proteins Activin->Smads Melatonin Melatonin MT1_MT2 Melatonin Receptors Melatonin->MT1_MT2 GnRH_Promoter GnRH Gene Promoter ER->GnRH_Promoter binds to Smads->GnRH_Promoter binds to Other_TFs Other TFs (Oct-1, Otx2, etc.) MT1_MT2->Other_TFs modulates Other_TFs->GnRH_Promoter binds to GnRH_Gene GnRH Gene GnRH_Promoter->GnRH_Gene regulates transcription

References

Validating Myomodulin as a Therapeutic Target: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Myomodulin, a neuropeptide modulator identified in invertebrates, as a conceptual therapeutic target. Due to the absence of a direct mammalian ortholog, this document evaluates the principles of this compound-like modulation against established therapeutic targets in relevant human disease areas. The objective is to offer a framework for considering novel modulatory pathways in drug discovery by comparing them to well-characterized mechanisms of action.

This compound: A Profile of a Neuromuscular Modulator

This compound is a bioactive neuropeptide that plays a significant role in modulating neuromuscular and neuronal activity in invertebrates such as the sea slug Aplysia and the leech Hirudo medicinalis. Its primary functions include the potentiation and inhibition of muscle contractions and the regulation of neuronal firing patterns. This compound exerts its effects through G protein-coupled receptors (GPCRs), leading to the modulation of second messenger systems, such as cyclic AMP (cAMP), and the activity of various ion channels.[1]

The signaling cascade initiated by this compound binding to its receptor can lead to the enhancement of L-type Ca2+ currents, which is a likely mechanism for the potentiation of muscle contractions.[2] Additionally, this compound has been shown to modulate potassium currents and the hyperpolarization-activated cation current (Ih), as well as inhibit the Na/K pump, thereby altering neuronal excitability.[3][4]

Comparative Analysis of Therapeutic Targets

This section compares the modulatory actions of this compound with established therapeutic targets in three key areas: gastrointestinal motility disorders, hypertension, and epilepsy.

Gastrointestinal Motility Disorders: this compound vs. Opioid Receptor Agonists

Disorders of gastrointestinal (GI) motility involve abnormal intestinal contractions, leading to symptoms like diarrhea, constipation, and pain. Loperamide, a peripherally acting μ-opioid receptor agonist, is a standard treatment for diarrhea, as it inhibits smooth muscle contractility.

FeatureThis compound (Invertebrate Model)Loperamide (μ-Opioid Receptor Agonist)
Target This compound Receptor (GPCR)μ-Opioid Receptor (GPCR)
Mechanism of Action Modulates ion channels (Ca2+, K+) via second messengers (cAMP) to alter muscle contractility.[1][2]Agonist at μ-opioid receptors on enteric neurons, inhibiting acetylcholine release and reducing smooth muscle activity.
Effect on Muscle Potentiation or inhibition of contraction depending on concentration and context.[3]Inhibition of peristalsis, increase in intestinal transit time.
Quantitative Data Reduces peak and steady-state amplitudes of IK by 49 ± 2.9% and 43 ± 7.2%, respectively; reduces Ca2+ current by ~20%.[3]IC50 (inhibition of electrically induced contractions of guinea-pig ileum): 6.9 x 10⁻⁹ M[5] Ki (μ-opioid receptor binding): 3 nM[6]

Experimental Protocol: Guinea-Pig Ileum Contraction Assay for Opioid Activity

This protocol is designed to measure the inhibitory effect of compounds on the contractility of guinea-pig ileum, a classic assay for opioid receptor activity.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise a section of the ileum.

    • Clean the ileum by flushing with Krebs-Ringer bicarbonate solution.

    • Isolate a segment of the longitudinal muscle with the myenteric plexus attached.

    • Mount the tissue segment in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Contraction Induction:

    • Induce rhythmic contractions of the ileum segment using electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration).

    • Allow the contractions to stabilize, establishing a baseline.

  • Compound Application:

    • Prepare stock solutions of the test compound (e.g., Loperamide) and a known antagonist (e.g., Naloxone).

    • Add the test compound to the organ bath in a cumulative concentration-response manner.

    • Record the amplitude of the electrically induced contractions at each concentration.

  • Data Analysis:

    • Measure the percentage inhibition of contraction amplitude at each concentration of the test compound relative to the baseline.

    • Plot the percentage inhibition against the log concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that produces 50% inhibition of the maximal response) using a suitable nonlinear regression model.

cluster_this compound This compound Signaling cluster_loperamide Loperamide Signaling This compound This compound MM_Receptor This compound Receptor (GPCR) This compound->MM_Receptor G_Protein_MM G Protein MM_Receptor->G_Protein_MM AC_MM Adenylyl Cyclase G_Protein_MM->AC_MM cAMP_MM cAMP AC_MM->cAMP_MM PKA_MM PKA cAMP_MM->PKA_MM Ion_Channels_MM Ca2+, K+ Channels PKA_MM->Ion_Channels_MM Muscle_Contraction_MM Muscle Contraction/Relaxation Ion_Channels_MM->Muscle_Contraction_MM Loperamide Loperamide Opioid_Receptor μ-Opioid Receptor (GPCR) Loperamide->Opioid_Receptor G_Protein_Opioid Gi Protein Opioid_Receptor->G_Protein_Opioid AC_Opioid Adenylyl Cyclase G_Protein_Opioid->AC_Opioid Ca_Channel_Opioid ↓ Ca2+ Influx G_Protein_Opioid->Ca_Channel_Opioid cAMP_Opioid ↓ cAMP AC_Opioid->cAMP_Opioid ACh_Release ↓ ACh Release Ca_Channel_Opioid->ACh_Release Muscle_Contraction_Opioid ↓ Muscle Contraction ACh_Release->Muscle_Contraction_Opioid

Caption: Comparative signaling pathways of this compound and Loperamide.

Hypertension: this compound vs. Calcium Channel Blockers

Hypertension is characterized by elevated blood pressure, often due to increased peripheral vascular resistance from excessive smooth muscle contraction. Calcium channel blockers, such as Verapamil, are widely used antihypertensives that relax vascular smooth muscle by inhibiting voltage-gated L-type calcium channels.

FeatureThis compound (Invertebrate Model)Verapamil (Calcium Channel Blocker)
Target This compound Receptor (GPCR)Voltage-Gated L-type Ca2+ Channels
Mechanism of Action Enhances L-type Ca2+ current in muscle, leading to potentiation of contraction.[2]Directly blocks the influx of Ca2+ through L-type calcium channels in vascular smooth muscle and cardiac cells.
Effect on Muscle Potentiates contraction.[2]Relaxation of vascular smooth muscle, leading to vasodilation.
Quantitative Data Enhances Ca2+ current approximately twofold.[2]IC50 (hERG K+ channels): 225 nM[7] IC50 (L-type Ca2+ channels): 143.0 nmol/L[8]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This protocol is for measuring the inhibitory effect of a compound on L-type calcium channels expressed in a cell line (e.g., HEK293 cells).

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human L-type calcium channel (CaV1.2).

    • Plate the cells on glass coverslips for electrophysiological recording.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare an external solution containing a charge carrier for the calcium channel (e.g., BaCl₂) and an internal (pipette) solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage-clamp protocol to elicit L-type calcium channel currents (e.g., a depolarizing step from a holding potential of -80 mV to +10 mV).

  • Compound Application:

    • Prepare a stock solution of the test compound (e.g., Verapamil).

    • Apply the compound to the cell via a perfusion system at various concentrations.

    • Record the calcium channel currents at each concentration after steady-state inhibition is reached.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current amplitude to the control (pre-drug) amplitude.

    • Plot the normalized current as a function of the log concentration of the compound.

    • Fit the data with a Hill equation to determine the IC50 value.

cluster_workflow Experimental Workflow: Target Validation start Identify Therapeutic Area target_identification Select Potential Target (e.g., this compound-like system vs. known channel) start->target_identification in_vitro_assays In Vitro Functional Assays (e.g., Muscle Contraction, Patch-Clamp) target_identification->in_vitro_assays quantitative_analysis Quantitative Data Analysis (IC50, EC50 determination) in_vitro_assays->quantitative_analysis in_vivo_models In Vivo Disease Models quantitative_analysis->in_vivo_models lead_optimization Lead Optimization in_vivo_models->lead_optimization clinical_trials Clinical Trials lead_optimization->clinical_trials cluster_strategies Therapeutic Strategies for Neuromodulation indirect_modulation Indirect Modulation (this compound-like) gpcr_target GPCR Target indirect_modulation->gpcr_target direct_modulation Direct Channel Blockade (Phenytoin-like) single_effector Single Ion Channel Effector direct_modulation->single_effector second_messenger Second Messenger Cascade gpcr_target->second_messenger multiple_effectors Multiple Ion Channel Effectors second_messenger->multiple_effectors physiological_outcome Modulation of Neuronal Excitability multiple_effectors->physiological_outcome single_effector->physiological_outcome

References

Safety Operating Guide

Navigating the Disposal of Myomodulin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Myomodulin Disposal

This compound, like other peptides, should never be discarded down standard laboratory drains or in regular solid waste receptacles.[1] The potential biological activity and unknown long-term environmental impact of such peptides necessitate their classification and disposal as chemical waste.[1] The primary directive is to consult with and follow the protocols established by your institution's Environmental Health and Safety (EHS) department or a designated waste management officer.[1]

Key Procedural Steps:

  • Personal Protective Equipment (PPE): Before handling this compound waste, it is crucial to wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Waste Segregation: A critical step is the proper segregation of waste streams.[2]

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.[1] In the event of a spill of solid peptide, the material should be carefully swept to avoid creating dust and placed into the designated chemical waste container.[1]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled waste container.[1] It is imperative not to mix peptide solutions with other incompatible waste streams.[1]

  • Labeling and Storage: All waste containers must be accurately and clearly labeled with the full chemical name, "this compound," and any known hazard information.[1] These sealed containers should be stored in a designated, secure area, away from incompatible materials, pending collection by the institution's waste management service.[1]

  • Arranging for Disposal: Contact your institution's EHS department or chemical safety officer to schedule the pickup and disposal of the this compound waste.[1] Ensure you provide them with precise information regarding the contents of the waste container.[1]

Spill Response and Decontamination

In the event of a this compound spill, the area should be immediately cleared and access restricted.[2] Use absorbent materials to contain the spill, and ensure appropriate PPE is worn during the cleanup process.[2] The affected area should then be decontaminated with appropriate agents as per your laboratory's standard operating procedures.[2] All contaminated materials, including absorbent pads and PPE, must be disposed of as chemical waste.[2]

Quantitative Data and Experimental Protocols

Currently, there is no specific quantitative data, such as disposal concentration limits, available for this compound. Similarly, detailed experimental protocols for the degradation or neutralization of this compound waste are not established in the public domain. The recommended approach is to handle it as a standard chemical waste, relying on the expertise and procedures of your institution's EHS department for final disposal, which may involve incineration or other specialized treatments for chemical waste.[3]

This compound Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound in a laboratory setting.

Myomodulin_Disposal_Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Solid or Liquid? ppe->is_solid solid_waste Collect in Labeled, Sealed 'Solid Chemical Waste' Container is_solid->solid_waste Solid liquid_waste Collect in Labeled, Sealed 'Liquid Chemical Waste' Container is_solid->liquid_waste Liquid storage Store in Designated Secure Waste Area solid_waste->storage liquid_waste->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Myomodulin

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of neuropeptides like Myomodulin in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound, designed to be your trusted resource for laboratory safety.

Personal Protective Equipment (PPE): A Multi-layered Defense

The consistent use of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Routine Handling & Solution Preparation - Safety glasses with side shields or splash goggles.[3][5] - Chemical-resistant gloves (e.g., nitrile).[3][5] - Laboratory coat or gown.[3][5] - Closed-toe shoes.[3]
Handling of Lyophilized Powder - All PPE listed for routine handling. - Dust respirator or a properly fitted N95 mask to prevent inhalation.[5]
Large Spills - Full chemical suit.[5] - Splash goggles.[5] - Dust respirator.[5] - Chemical-resistant boots and gloves.[5]

Standard Operating Procedure for Handling this compound

Following a systematic workflow is crucial for minimizing risks and ensuring procedural consistency. The diagram below outlines the key steps for the safe handling of this compound, from preparation to disposal.

Myomodulin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Clean Workspace A->B C Weigh Lyophilized Powder in a Ventilated Enclosure B->C D Reconstitute with Sterile Buffer C->D E Gently Swirl to Dissolve (Do Not Shake) D->E F Aliquot for Storage E->F H Store Reconstituted Aliquots at -20°C or Colder F->H G Store Lyophilized Peptide at -20°C I Dispose of Contaminated PPE and Consumables in a Labeled Chemical Waste Container J Dispose of Unused this compound Solution as Chemical Waste

This compound Handling Workflow

Experimental Protocols: Key Methodologies

Reconstitution of Lyophilized this compound:

  • Prior to opening, bring the vial of lyophilized this compound to room temperature.

  • Wearing appropriate PPE, carefully weigh the desired amount of powder in a chemical fume hood or other ventilated enclosure.

  • Add the appropriate volume of sterile, high-purity water or a recommended buffer to the vial.[3]

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent degradation.[3]

  • For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3]

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area. For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for chemical waste disposal. For a large spill, evacuate the area and follow your institution's emergency response procedures. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. An accessible safety shower and eyewash station are essential in the laboratory.[4]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.

  • Solid Waste: Dispose of all contaminated solid materials, such as gloves, wipes, and vials, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused or waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in the regular trash. While some studies show that household pharmaceutical waste is often improperly discarded, this is not a safe or compliant practice for a laboratory setting.[6][7]

By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a safe and efficient laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myomodulin
Reactant of Route 2
Myomodulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.